molecular formula C12H10O4 B1252535 1-Hydroxy-4-methoxy-2-naphthoic acid CAS No. 108170-53-2

1-Hydroxy-4-methoxy-2-naphthoic acid

Cat. No.: B1252535
CAS No.: 108170-53-2
M. Wt: 218.20 g/mol
InChI Key: CAXOIULERYZINL-UHFFFAOYSA-N
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Description

1-Hydroxy-4-methoxy-2-naphthoic acid is a naphthoic acid.
a herbicidal compound produced by Streptosporangium cinnabarinum ATCC 31213;  structure in first source

Properties

CAS No.

108170-53-2

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

1-hydroxy-4-methoxynaphthalene-2-carboxylic acid

InChI

InChI=1S/C12H10O4/c1-16-10-6-9(12(14)15)11(13)8-5-3-2-4-7(8)10/h2-6,13H,1H3,(H,14,15)

InChI Key

CAXOIULERYZINL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)O)C(=O)O

Synonyms

1-hydroxy-4-methoxy-2-naphthoic acid
hm-naphthoic acid

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: 1-Hydroxy-4-methoxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-Hydroxy-4-methoxy-2-naphthoic acid, alongside detailed experimental protocols and an exploration of its biological activities. This document is intended to serve as a valuable resource for professionals in research, and drug development.

Chemical and Physical Properties

This compound is a substituted naphthoic acid with the molecular formula C₁₂H₁₀O₄ and a molecular weight of 218.21 g/mol .[1] While specific experimental data for some physical properties remain elusive in publicly available literature, the known data and data for structurally similar compounds are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₀O₄[1]
Molecular Weight 218.21 g/mol [1]
Melting Point Not available[1]
Boiling Point Not available[1]
Solubility Not available
Appearance Not available

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 2: Spectral Data for this compound

TechniqueKey Data Points
¹H NMR Data available, but specific shifts from primary literature are needed for a complete profile.
¹³C NMR Data available, but specific shifts from primary literature are needed for a complete profile.
IR Data not available.
Mass Spec Data not available.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, purification, and analysis of this compound in a laboratory setting.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not explicitly described in the available literature. However, a general method for the preparation of aromatic methyl methoxycarboxylates from corresponding hydroxycarboxylic acids has been patented.[3] This process involves the reaction of the hydroxycarboxylic acid with dimethyl sulphate in the presence of a base in an aqueous solution.[3]

Another general method for the preparation of hydroxy naphthoic acids involves the Kolbe-Schmitt reaction, where a potassium naphtholate is reacted with carbon dioxide under substantially anhydrous conditions.[4]

General Workflow for Synthesis (Hypothetical):

G cluster_synthesis Synthesis Workflow Start Starting Material (e.g., 1,4-Dimethoxynaphthalene) Step1 Carboxylation Reaction Start->Step1 e.g., Organolithium reagent, CO₂ Step2 Selective Demethylation Step1->Step2 e.g., Lewis acid Step3 Work-up and Isolation Step2->Step3 Acidification, Extraction Product Crude 1-Hydroxy-4-methoxy- 2-naphthoic acid Step3->Product

Caption: Hypothetical synthesis workflow for this compound.

Purification Protocol

Purification of the crude product is critical to obtain a high-purity sample for analysis and biological testing. A common technique for the purification of similar compounds is recrystallization.

Experimental Steps for Recrystallization (General):

  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethanol, acetic acid, or a solvent mixture).

  • Hot filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

Table 3: Hypothetical HPLC Parameters for Analysis of this compound

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Workflow for HPLC Analysis:

G cluster_hplc HPLC Analysis Workflow SamplePrep Sample Preparation (Dissolve in mobile phase) Injection Injection onto HPLC System SamplePrep->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection Separation->Detection DataAnalysis Data Analysis (Peak integration, Quantification) Detection->DataAnalysis G cluster_herbicide Proposed Herbicidal Mechanism Compound 1-Hydroxy-4-methoxy- 2-naphthoic acid Inhibition Inhibition Compound->Inhibition HPPD 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Plastoquinone Plastoquinone Biosynthesis HPPD->Plastoquinone Tocopherol Tocopherol Biosynthesis HPPD->Tocopherol Inhibition->HPPD Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Antioxidant Antioxidant Defense Tocopherol->Antioxidant Bleaching Bleaching of Leaves Photosynthesis->Bleaching disruption Antioxidant->Bleaching failure PlantDeath Plant Death Bleaching->PlantDeath G cluster_antibacterial Potential Antibacterial Mechanisms Compound 1-Hydroxy-4-methoxy- 2-naphthoic acid ROS Reactive Oxygen Species (ROS) Generation Compound->ROS Membrane Cell Membrane Disruption Compound->Membrane Enzyme Enzyme Inhibition (e.g., DNA Gyrase, Topoisomerase) Compound->Enzyme OxidativeStress Oxidative Stress ROS->OxidativeStress CellLysis Cell Lysis Membrane->CellLysis MetabolicDisruption Metabolic Disruption Enzyme->MetabolicDisruption BacterialDeath Bacterial Cell Death OxidativeStress->BacterialDeath CellLysis->BacterialDeath MetabolicDisruption->BacterialDeath G cluster_biosynthesis Hypothesized Biosynthesis Pathway Shikimate Shikimate Pathway Chorismate Chorismate Shikimate->Chorismate DHNA 1,4-Dihydroxy-2-naphthoic acid (DHNA) Chorismate->DHNA Methylation Methylation DHNA->Methylation Dehydroxylation Dehydroxylation Methylation->Dehydroxylation Product 1-Hydroxy-4-methoxy- 2-naphthoic acid Dehydroxylation->Product

References

An In-Depth Technical Guide to the Synthesis of 1-Hydroxy-4-methoxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxy-4-methoxy-2-naphthoic acid is a valuable scaffold in medicinal chemistry and materials science. This document provides a comprehensive overview of its synthesis, focusing on the most probable and industrially relevant pathway: the Kolbe-Schmitt carboxylation of 4-methoxy-1-naphthol (B1194100). This guide details the likely synthetic steps, the underlying chemical principles, and a proposed experimental protocol based on established methodologies for similar transformations.

Introduction

This compound is a carboxylic acid derivative of a substituted naphthol. Its structural features, including the hydroxyl and methoxy (B1213986) groups on the naphthalene (B1677914) ring, make it an attractive building block for the synthesis of more complex molecules with potential biological activity. The strategic placement of functional groups allows for a variety of subsequent chemical modifications. This guide will focus on the most direct and established method for its synthesis.

The Core Synthesis Pathway: Kolbe-Schmitt Carboxylation

The most logical and widely utilized method for the synthesis of aromatic hydroxy acids is the Kolbe-Schmitt reaction.[1][2][3] This reaction involves the carboxylation of a phenoxide (or in this case, a naphthoxide) with carbon dioxide, typically under pressure and at elevated temperatures.[1]

The proposed synthesis pathway for this compound involves two key stages:

  • Synthesis of the Precursor: Preparation of 4-methoxy-1-naphthol.

  • Carboxylation: The Kolbe-Schmitt reaction of 4-methoxy-1-naphthol to yield the final product.

Stage 1: Synthesis of 4-methoxy-1-naphthol

The starting material for the core reaction is 4-methoxy-1-naphthol. While commercially available from various suppliers, its synthesis is a critical first step for a comprehensive understanding of the entire pathway. A common method for the preparation of aryl methyl ethers is the Williamson ether synthesis. In this case, 1,4-dihydroxynaphthalene (B165239) would be selectively methylated.

Proposed Experimental Protocol for the Synthesis of 4-methoxy-1-naphthol:

A plausible method for the synthesis of 4-methoxy-1-naphthol involves the methylation of 1,4-dihydroxynaphthalene.

  • Deprotonation: 1,4-dihydroxynaphthalene is treated with a suitable base, such as sodium hydroxide (B78521) or potassium hydroxide, in an appropriate solvent to form the corresponding phenoxide. The choice of base and solvent is crucial for achieving regioselectivity.

  • Methylation: A methylating agent, such as dimethyl sulfate (B86663) or methyl iodide, is added to the reaction mixture. The phenoxide ion acts as a nucleophile, attacking the methyl group and displacing the leaving group to form the methyl ether.

  • Workup and Purification: The reaction mixture is then worked up to remove unreacted reagents and byproducts. This typically involves neutralization with an acid, extraction with an organic solvent, and purification of the product by techniques such as recrystallization or column chromatography.

Stage 2: Kolbe-Schmitt Carboxylation of 4-methoxy-1-naphthol

This is the pivotal step in the synthesis of this compound. The reaction proceeds via the electrophilic aromatic substitution of the naphthoxide ion by carbon dioxide.

Proposed Experimental Protocol for the Kolbe-Schmitt Carboxylation:

  • Formation of the Naphthoxide: 4-methoxy-1-naphthol is treated with a strong base, typically sodium hydroxide or potassium hydroxide, to form the sodium or potassium salt of the naphthol (naphthoxide).[1][4] This is often done in a solvent-free manner or in a high-boiling inert solvent.

  • Carboxylation under Pressure: The dried naphthoxide is then subjected to a high pressure of carbon dioxide in an autoclave. The temperature is elevated to facilitate the reaction. The specific conditions of temperature and pressure are critical for the regioselectivity and yield of the carboxylation. For naphthol derivatives, the carboxylation often occurs at the ortho position to the hydroxyl group.[1]

  • Acidification and Isolation: After the reaction is complete, the resulting salt of the carboxylic acid is dissolved in water and acidified with a strong acid, such as hydrochloric acid or sulfuric acid. This protonates the carboxylate and the phenoxide, leading to the precipitation of the crude this compound.

  • Purification: The crude product is then collected by filtration and purified, typically by recrystallization from a suitable solvent to obtain the final product of high purity.

Data Presentation

Table 1: Reactants and Reagents for the Kolbe-Schmitt Carboxylation

Compound/ReagentMolecular FormulaMolecular Weight ( g/mol )Role
4-methoxy-1-naphtholC₁₁H₁₀O₂174.20Starting Material
Sodium HydroxideNaOH40.00Base
Carbon DioxideCO₂44.01Carboxylating Agent
Hydrochloric AcidHCl36.46Acid for Workup

Table 2: Expected Product and Byproducts

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
This compoundC₁₂H₁₀O₄218.21Main Product
Sodium ChlorideNaCl58.44Byproduct of Workup
WaterH₂O18.02Byproduct/Solvent

Visualizations

Synthesis Pathway

The following diagram illustrates the overall synthesis pathway from 1,4-dihydroxynaphthalene to this compound.

Synthesis_Pathway cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Carboxylation 1,4-Dihydroxynaphthalene 1,4-Dihydroxynaphthalene 4-methoxy-1-naphthol 4-methoxy-1-naphthol 1,4-Dihydroxynaphthalene->4-methoxy-1-naphthol 1. Base 2. CH3I or (CH3)2SO4 This compound This compound 4-methoxy-1-naphthol->this compound 1. NaOH 2. CO2, Pressure, Heat 3. H+

Caption: Overall synthesis pathway for this compound.

Experimental Workflow for Kolbe-Schmitt Carboxylation

The diagram below outlines the key steps in the experimental workflow for the carboxylation of 4-methoxy-1-naphthol.

Experimental_Workflow start Start: 4-methoxy-1-naphthol react React with NaOH to form naphthoxide start->react pressurize Introduce CO2 under high pressure in an autoclave react->pressurize heat Heat the reaction mixture pressurize->heat cool Cool down the reactor heat->cool dissolve Dissolve the reaction mass in water cool->dissolve acidify Acidify with HCl to precipitate the product dissolve->acidify filter Filter the crude product acidify->filter purify Recrystallize to obtain pure product filter->purify end End: this compound purify->end

Caption: Experimental workflow for the Kolbe-Schmitt carboxylation step.

Conclusion

The synthesis of this compound is most effectively achieved through the Kolbe-Schmitt carboxylation of 4-methoxy-1-naphthol. This method, while requiring specialized equipment for handling high pressures, is a well-established and direct route to this valuable compound. Further research to optimize the reaction conditions, such as temperature, pressure, and catalyst use, could lead to improved yields and purity, enhancing its accessibility for applications in drug discovery and materials science. This guide provides a solid theoretical and practical framework for researchers and professionals embarking on the synthesis of this and related compounds.

References

Spectroscopic Profile of 1-Hydroxy-4-methoxy-2-naphthoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1-Hydroxy-4-methoxy-2-naphthoic acid, a naturally occurring naphthoic acid derivative. The information compiled herein is essential for the identification, characterization, and quality control of this compound in research and development settings.

Introduction

This compound is a secondary metabolite produced by the actinomycete Streptosporangium cinnabarinum ATCC 31213. It has been identified as a compound with herbicidal properties. Accurate and comprehensive spectroscopic data are crucial for its unambiguous identification and for elucidating its structure-activity relationships. This document presents the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR data are pivotal for the structural elucidation of this compound. The data presented here are from studies on the isolated natural product[1][2].

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.25d8.5H-8
8.15d8.5H-5
7.65ddd8.5, 7.0, 1.5H-7
7.50ddd8.5, 7.0, 1.5H-6
6.80sH-3
4.05s4-OCH₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
172.0C-2-COOH
158.0C-4
148.0C-1
131.3C-8a
126.0C-5
125.8C-7
125.7C-8
125.3C-6
114.9C-4a
114.7C-2
104.0C-3
55.74-OCH₃
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound. The reported data was obtained using Electrospray Ionization (ESI).

Table 3: Mass Spectrometry Data for this compound

Ionization ModeObserved m/zIon
ESI⁻217.1[M-H]⁻
Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3300-2500 (broad)O-HCarboxylic acid O-H stretch
~3200 (broad)O-HPhenolic O-H stretch
~3050C-HAromatic C-H stretch
~2950, 2850C-HMethoxy C-H stretch
~1680C=OCarboxylic acid C=O stretch
~1600, 1580, 1470C=CAromatic C=C stretching
~1260C-OAryl ether C-O stretch
~1200C-OCarboxylic acid C-O stretch
~1150O-HPhenolic O-H bend
880-800C-HAromatic C-H out-of-plane bend

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented data are outlined below.

NMR Spectroscopy

The NMR spectra were recorded on a spectrometer operating at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C.

  • Sample Preparation : The purified compound was dissolved in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).

  • ¹H NMR Acquisition : Standard proton NMR spectra were acquired with a sufficient number of scans to ensure a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹³C NMR Acquisition : Carbon-13 NMR spectra were acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.

Mass Spectrometry

The mass spectrum was obtained using a mass spectrometer equipped with an electrospray ionization source.

  • Sample Preparation : The sample was dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Analysis : The sample solution was introduced into the ESI source. The analysis was performed in negative ion mode to observe the deprotonated molecule [M-H]⁻.

Infrared (IR) Spectroscopy

The following describes a general procedure for obtaining an IR spectrum of a solid sample using the KBr pellet method.

  • Sample Preparation : A small amount of the finely ground solid sample (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • Pellet Formation : The mixture is then compressed in a die under high pressure to form a transparent or translucent pellet.

  • Spectral Acquisition : The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a purified compound like this compound.

Spectroscopic_Workflow cluster_purification Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation Purification Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (ESI-MS) Purification->MS IR IR Spectroscopy (FTIR) Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment IR->Structure_Elucidation Final_Report Final Characterization Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: General workflow for the spectroscopic characterization of a purified compound.

References

1-Hydroxy-4-methoxy-2-naphthoic acid CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-4-methoxy-2-naphthoic acid is a naturally occurring naphthoic acid derivative. It has been identified as a secondary metabolite produced by the actinomycete Streptosporangium cinnabarinum and has demonstrated herbicidal properties.[1][2] While a specific CAS number for this acid is not consistently reported in major chemical databases, its methyl ester, methyl 1-hydroxy-4-methoxy-2-naphthoate, is registered under CAS number 105379-29-1. The structural similarity of this compound to other bioactive naphthoic acid derivatives suggests its potential for broader applications in drug discovery and development, particularly in the area of anti-inflammatory research. This guide provides a comprehensive overview of its chemical properties, a proposed synthesis protocol, known and potential biological activities, and relevant experimental procedures.

Chemical and Physical Properties

While extensive experimental data for this compound is limited, its fundamental properties can be summarized.

PropertyValueSource
Molecular Formula C₁₂H₁₀O₄[3]
Molecular Weight 218.209 g/mol [3]
CAS Number Not consistently available[3]
Methyl Ester CAS No. 105379-29-1
Appearance (Predicted) Crystalline solid-
Solubility (Predicted) Soluble in organic solvents like DMSO, methanol, ethanol-

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis can be envisioned as a multi-step process starting from a suitable naphthalene (B1677914) precursor, followed by functional group manipulations to introduce the hydroxyl, methoxy, and carboxylic acid moieties. A likely final step would be the hydrolysis of the corresponding methyl ester.

Synthetic_Pathway Start Naphthalene Precursor Intermediate1 Functionalized Naphthalene Start->Intermediate1 Multi-step synthesis Intermediate2 Methyl 1-hydroxy-4-methoxy-2-naphthoate (CAS: 105379-29-1) Intermediate1->Intermediate2 Esterification Final_Product This compound Intermediate2->Final_Product Hydrolysis Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3K (e.g., TAK1) TLR4->MAP3K MKKs MKKs MAP3K->MKKs IKK IKK complex MAP3K->IKK JNK JNK MKKs->JNK p38 p38 MKKs->p38 IκBα IκBα IKK->IκBα P NFκB_IκBα NF-κB/IκBα (inactive) IκBα->NFκB_IκBα degradation NFκB NF-κB NFκB_nuc NF-κB NFκB->NFκB_nuc NFκB_IκBα->NFκB DNA DNA NFκB_nuc->DNA Transcription Transcription DNA->Transcription Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, IL-6, TNF-α) Transcription->Pro_inflammatory_genes Compound 1-Hydroxy-4-methoxy- 2-naphthoic acid Compound->MKKs inhibition Compound->IKK inhibition Experimental_Workflow A Culture Macrophages (e.g., RAW 264.7) B Pre-treat with This compound A->B C Stimulate with LPS B->C D Incubate C->D E Measure Nitric Oxide (NO) (Griess Assay) D->E F Measure Pro-inflammatory Cytokines (ELISA) D->F G Measure Gene Expression (RT-qPCR) D->G H Analyze Protein Expression (Western Blot) D->H

References

A Comprehensive Technical Review of 1-Hydroxy-4-methoxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-4-methoxy-2-naphthoic acid is a specialized aromatic organic compound with documented herbicidal and antibacterial properties. This technical guide provides a comprehensive review of its chemical characteristics, synthesis, biological activities, and the experimental methodologies used for its evaluation. The information is curated to be a key resource for researchers and professionals in the fields of agricultural science, microbiology, and drug development.

Chemical and Physical Properties

Table 1: Spectroscopic Data for this compound [2]

¹H NMR (Chemical Shift δ in ppm) ¹³C NMR (Chemical Shift δ in ppm)
1-OH: Not specifiedC-1: 158.0
4-OCH₃: 3.9 (s)C-2: 105.0
H-3: 6.8 (s)C-3: 102.0
H-5: 8.2 (d)C-4: 155.0
H-6: 7.5 (t)C-4a: 126.0
H-7: 7.6 (t)C-5: 127.0
H-8: 8.1 (d)C-6: 125.0
2-COOH: Not specifiedC-7: 124.0
C-8: 122.0
C-8a: 131.0
2-COOH: 172.0
4-OCH₃: 56.0

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry reactions, particularly the Kolbe-Schmidt reaction, which is a well-known method for the carboxylation of phenols.

A potential synthetic pathway could involve the carboxylation of 1-hydroxy-4-methoxynaphthalene. This reaction would likely proceed by first forming the sodium or potassium salt of 1-hydroxy-4-methoxynaphthalene, followed by treatment with carbon dioxide under pressure and heat. The resulting carboxylate salt would then be acidified to yield the final product.

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 Step 1: Salt Formation cluster_reaction2 Step 2: Carboxylation cluster_reaction3 Step 3: Acidification 1-hydroxy-4-methoxynaphthalene 1-hydroxy-4-methoxynaphthalene Salt_Intermediate Salt_Intermediate 1-hydroxy-4-methoxynaphthalene->Salt_Intermediate Base Sodium_or_Potassium_Hydroxide Sodium_or_Potassium_Hydroxide Carboxylate_Salt Carboxylate_Salt Salt_Intermediate->Carboxylate_Salt CO₂, Pressure, Heat Carbon_Dioxide Carbon_Dioxide Final_Product This compound Carboxylate_Salt->Final_Product Acid Workup Acid Acid

Caption: Proposed synthesis workflow for this compound.

Biological Activities

Herbicidal Activity

This compound has been identified as a herbicidal compound produced by the actinomycete Streptosporangium cinnabarinum.[2] Its phytotoxic activity has been demonstrated against the aquatic plant Lemna minor.[2] The mechanism of action for many herbicides involves the inhibition of specific enzymes in essential plant metabolic pathways. For instance, some herbicides target the photosystem II (PSII) D1 protein, disrupting photosynthesis.

Herbicidal_Action_Pathway Sunlight Sunlight Photosystem_II Photosystem_II Sunlight->Photosystem_II Electron_Transport_Chain Electron_Transport_Chain Photosystem_II->Electron_Transport_Chain ATP_and_NADPH_Production ATP_and_NADPH_Production Electron_Transport_Chain->ATP_and_NADPH_Production Calvin_Cycle Calvin_Cycle ATP_and_NADPH_Production->Calvin_Cycle Plant_Growth Plant_Growth Calvin_Cycle->Plant_Growth 1_Hydroxy_4_methoxy_2_naphthoic_acid 1-Hydroxy-4-methoxy- 2-naphthoic acid 1_Hydroxy_4_methoxy_2_naphthoic_acid->Photosystem_II Inhibition

Caption: Putative mechanism of herbicidal action via inhibition of Photosystem II.

A common experimental protocol to evaluate herbicidal activity involves a petri dish assay with seeds of target weed species.

Experimental Protocol: Herbicidal Activity Assay

  • Preparation of Test Plates: Sterile filter paper is placed in petri dishes.

  • Application of Test Compound: A solution of this compound at various concentrations is evenly applied to the filter paper. A solvent control is also prepared.

  • Seed Planting: Seeds of test plants (e.g., Echinochloa crus-galli and Amaranthus theophrasti) are placed on the treated filter paper.[2]

  • Incubation: The petri dishes are incubated in a controlled environment with appropriate light and temperature conditions.

  • Data Collection: After a set period, parameters such as germination rate, root length, and shoot length are measured.

  • Analysis: The inhibitory effect of the compound is calculated and often expressed as an IC₅₀ value (the concentration required to inhibit 50% of growth).

Herbicidal_Assay_Workflow Prepare_Test_Plates Prepare Petri Dishes with Filter Paper Apply_Compound Apply Test Compound and Control Solutions Prepare_Test_Plates->Apply_Compound Plant_Seeds Place Weed Seeds on Filter Paper Apply_Compound->Plant_Seeds Incubate Incubate under Controlled Conditions Plant_Seeds->Incubate Collect_Data Measure Germination, Root, and Shoot Length Incubate->Collect_Data Analyze_Results Calculate IC₅₀ Values Collect_Data->Analyze_Results

Caption: Workflow for a typical herbicidal activity assay.

Antibacterial Activity

This compound has demonstrated inhibitory activity against various pathogenic bacteria.[2] The antibacterial mechanism of similar phenolic compounds often involves disruption of the bacterial cell membrane, leading to leakage of intracellular components and ultimately cell death.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared.

  • Serial Dilution of Test Compound: A series of dilutions of this compound are made in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an optimal temperature for bacterial growth for a specified period (e.g., 24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.

  • Determination of Minimum Bactericidal Concentration (MBC): Aliquots from wells showing no growth are plated on agar (B569324) plates. The MBC is the lowest concentration that results in no bacterial growth on the agar.

Antibacterial_Assay_Workflow Prepare_Inoculum Prepare Standardized Bacterial Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacteria Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilutions of Test Compound Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate at Optimal Temperature Inoculate_Plate->Incubate_Plate Determine_MIC Determine Minimum Inhibitory Concentration Incubate_Plate->Determine_MIC Determine_MBC Determine Minimum Bactericidal Concentration Determine_MIC->Determine_MBC

Caption: Workflow for antibacterial susceptibility testing.

Conclusion and Future Directions

This compound presents as a promising molecule with potential applications in agriculture as a herbicide and in medicine as an antibacterial agent. The available spectroscopic data provides a solid foundation for its identification and characterization. While a definitive synthetic protocol is yet to be published, established chemical reactions provide a clear path for its laboratory synthesis.

Future research should focus on the total synthesis of this compound to enable more extensive biological evaluation. Elucidation of its precise mechanism of action for both its herbicidal and antibacterial activities will be crucial for its potential development. Further studies should also explore its efficacy against a broader range of plant and microbial species, as well as its toxicological profile, to fully assess its practical utility.

References

Unveiling the Potential: A Technical Guide to the Biological Activity of 1-Hydroxy-4-methoxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide serves as a comprehensive overview of the known and potential biological activities of 1-Hydroxy-4-methoxy-2-naphthoic acid. While direct research on this specific molecule is limited, this document consolidates the available information and extrapolates potential activities based on structurally related compounds. It aims to provide a foundational resource for researchers interested in exploring the therapeutic or agrochemical potential of this naphthoic acid derivative.

Core Compound Profile

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₁₂H₁₀O₄N/A
Molecular Weight 218.21 g/mol N/A
Known Biological Activity Herbicidal[1]
Source Secondary metabolite of Streptosporangium cinnabarinum ATCC 31213[1]

Known Biological Activity: Herbicidal Properties

The most prominently documented biological activity of this compound is its herbicidal effect. It has been identified as a phytotoxic secondary metabolite produced by the actinomycete Streptosporangium cinnabarinum.[1]

Quantitative Herbicidal Activity Data

Detailed quantitative data on the herbicidal efficacy of this compound is not extensively available in publicly accessible literature. However, one study noted its phytotoxic activity against Lemna minor (duckweed).[2] The following table is illustrative of how such data would be presented.

Test OrganismAssay TypeConcentrationEffect
Lemna minorGrowth InhibitionData not availablePhytotoxic
Postulated Mechanism of Herbicidal Action

The precise mechanism of herbicidal action for this compound has not been elucidated. However, based on the activity of other phenolic and naphthoic acid derivatives, several potential mechanisms can be hypothesized:

  • Inhibition of Photosynthesis: Many phenolic compounds interfere with the photosynthetic electron transport chain, leading to a reduction in energy production and the generation of reactive oxygen species (ROS), ultimately causing cell death.

  • Disruption of Plant Growth Regulation: Naphthoic acid derivatives can act as auxin analogs or antagonists, disrupting normal plant growth and development.[3]

  • Enzyme Inhibition: Phenolic compounds are known to inhibit a variety of plant enzymes crucial for metabolic processes.[4][5] This can include enzymes involved in amino acid synthesis, cell wall formation, or defense pathways.

A potential workflow for investigating the herbicidal mechanism of action is outlined below.

G cluster_0 Initial Observation cluster_1 Mechanism Investigation cluster_2 Molecular Target Identification cluster_3 Confirmation a Herbicidal Activity of This compound b Photosynthesis Inhibition Assay (e.g., Chlorophyll Fluorescence) a->b Hypothesis Testing c Auxin Activity Bioassay (e.g., Avena Coleoptile Test) a->c Hypothesis Testing d Enzyme Inhibition Assays (e.g., ACC Synthase, PPO) a->d Hypothesis Testing e Target Enzyme/Receptor Binding Studies b->e c->e d->e f Gene Expression Analysis (Transcriptomics) e->f Downstream Effects g In Vivo Validation in Model Plants f->g

Caption: Hypothetical workflow for elucidating the herbicidal mechanism of action.

Potential Biological Activities: An Extrapolative Analysis

Based on the chemical structure of this compound, which features a naphthalene (B1677914) core, a hydroxyl group, a methoxy (B1213986) group, and a carboxylic acid moiety, it is plausible to hypothesize other biological activities. Structurally similar compounds have demonstrated a range of effects, which are summarized below as potential avenues for future research.

Potential Antimicrobial Activity

Naphthoic acid and naphthoquinone derivatives have been reported to possess antibacterial and antifungal properties. The lipophilic naphthalene ring can facilitate membrane disruption, while the phenolic hydroxyl group can contribute to enzyme inhibition or oxidative stress in microbial cells.

Illustrative Minimum Inhibitory Concentrations (MICs) of Related Compounds:

Compound ClassTest OrganismMIC (µg/mL)
NaphthoquinonesStaphylococcus aureus1 - 50
Naphthoic acid estersEscherichia coli10 - 100
Phenolic acidsCandida albicans5 - 200
Potential Cytotoxic and Anti-cancer Activity

Many natural and synthetic naphthoquinone and naphthol derivatives have been investigated for their cytotoxic effects against various cancer cell lines. Potential mechanisms include the induction of apoptosis, inhibition of topoisomerase, and generation of reactive oxygen species.

Illustrative IC₅₀ Values of Related Compounds:

Compound ClassCell LineIC₅₀ (µM)
HydroxynaphthoquinonesHuman breast cancer (MCF-7)0.5 - 20
Naphthoic acid amidesHuman colon cancer (HCT-116)5 - 50
Dimeric NaphthoquinonesHuman melanoma (A375)1 - 10
Potential Anti-inflammatory Activity

Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties. The hydroxyl group on the naphthalene ring of this compound could potentially scavenge free radicals and inhibit pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).

A simplified, hypothetical signaling pathway illustrating a potential anti-inflammatory mechanism is depicted below.

G Inflammatory Stimulus Inflammatory Stimulus NF-κB Activation NF-κB Activation Inflammatory Stimulus->NF-κB Activation Pro-inflammatory Gene Expression\n(COX-2, iNOS, Cytokines) Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NF-κB Activation->Pro-inflammatory Gene Expression\n(COX-2, iNOS, Cytokines) Inflammatory Response Inflammatory Response Pro-inflammatory Gene Expression\n(COX-2, iNOS, Cytokines)->Inflammatory Response This compound This compound This compound->NF-κB Activation Inhibition

Caption: Postulated anti-inflammatory signaling pathway.

Proposed Experimental Protocols for Activity Screening

For researchers wishing to investigate the potential biological activities of this compound, the following are generalized experimental protocols based on standard methodologies.

Herbicidal Activity Assay (Lemna minor)
  • Culture Preparation: Maintain axenic cultures of Lemna minor in a defined growth medium (e.g., Steinberg medium) under controlled conditions (25°C, continuous light).

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in the growth medium.

  • Inoculation: Transfer a set number of healthy Lemna minor fronds into each well of a multi-well plate containing the different concentrations of the test compound.

  • Incubation: Incubate the plates for a defined period (e.g., 7 days) under the same controlled conditions.

  • Data Collection: At the end of the incubation period, count the number of fronds and/or measure the total frond area or dry weight.

  • Analysis: Calculate the percentage of growth inhibition relative to a solvent control and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Serially dilute this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized microbial suspension to each well.

  • Incubation: Incubate the plate under conditions appropriate for the test organism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7, A549) in appropriate medium and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC₅₀ Calculation: Determine the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

The general workflow for a cytotoxicity assay is presented below.

G A Seed Cancer Cells in 96-well Plate B Add Serial Dilutions of This compound A->B C Incubate for 24-72 hours B->C D Add MTT Reagent C->D E Incubate for 2-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate IC₅₀ Value G->H

Caption: General experimental workflow for an MTT cytotoxicity assay.

Conclusion and Future Directions

This compound is a natural product with confirmed herbicidal activity. However, the full extent of its biological potential remains largely unexplored. The structural motifs present in this molecule suggest that it may also possess antimicrobial, cytotoxic, and anti-inflammatory properties.

This technical guide provides a framework for initiating further research into this promising compound. Future studies should focus on:

  • Elucidating the mechanism of its herbicidal action.

  • Conducting broad-spectrum screening for antimicrobial, cytotoxic, and anti-inflammatory activities.

  • Performing structure-activity relationship (SAR) studies to identify key functional groups and potentially optimize activity.

  • Investigating its safety and toxicity profile in relevant in vitro and in vivo models.

By systematically exploring these avenues, the scientific community can unlock the full potential of this compound for applications in agriculture, medicine, and beyond.

References

Unraveling the Molecular Mechanisms of 1-Hydroxy-4-methoxy-2-naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxy-4-methoxy-2-naphthoic acid, a naphthoic acid derivative, has been identified as a compound with potential herbicidal and pharmacological activities. While direct comprehensive studies on its mechanism of action are limited, analysis of structurally related compounds provides a strong foundation for postulating its primary molecular targets and signaling pathways. This technical guide synthesizes the available evidence, focusing on its likely roles as a modulator of the Aryl Hydrocarbon Receptor (AhR) and an inhibitor of the NF-κB and MAPK inflammatory signaling cascades. This document provides a detailed overview of these potential mechanisms, relevant experimental protocols, and quantitative data from analogous compounds to guide future research and development.

Introduction

This compound is a synthetic organic compound with a naphthalene (B1677914) core. Its structural similarity to other biologically active naphthoic acid derivatives suggests its potential for a range of applications, from agriculture to medicine. Notably, it has been identified as a herbicidal compound[1]. Furthermore, related naphthoic acid derivatives have demonstrated significant anti-inflammatory and immunomodulatory properties, primarily through interaction with key cellular signaling pathways. This guide will explore the probable mechanisms of action of this compound based on the activities of its structural analogs.

Potential Mechanisms of Action

Based on current research, the mechanism of action of this compound can be hypothesized to involve two primary pathways: modulation of the Aryl Hydrocarbon Receptor (AhR) and inhibition of pro-inflammatory signaling through the NF-κB and MAPK pathways.

Aryl Hydrocarbon Receptor (AhR) Agonism

Studies on structurally similar compounds, such as 1,4-dihydroxy-2-naphthoic acid and 1,4-dimethoxy-2-naphthoic acid, have demonstrated their activity as agonists of the Aryl Hydrocarbon Receptor (AhR)[2][3]. The AhR is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune responses, and cellular differentiation[4].

Upon binding to a ligand like a naphthoic acid derivative, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1[2][3]. This activation can lead to a range of cellular responses, including anti-inflammatory effects.

Figure 1: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway for this compound.
Inhibition of NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of related naphthoic acid derivatives are strongly linked to the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Methyl-1-hydroxy-2-naphthoate, the methyl ester of a close analog, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by targeting these pathways[5].

NF-κB Pathway: In response to inflammatory stimuli like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-6, and COX-2. This compound is hypothesized to inhibit this pathway, likely by preventing the degradation of IκBα.

MAPK Pathway: The MAPK family, including p38 and JNK, are key regulators of cellular stress responses. Upon activation by inflammatory signals, these kinases phosphorylate downstream transcription factors that contribute to the expression of inflammatory mediators. It is proposed that this compound can suppress the phosphorylation and activation of p38 and JNK.

Inflammatory_Signaling_Inhibition cluster_stimulus cluster_pathways cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK p38_JNK p38 & JNK LPS->p38_JNK IkappaB IκBα IKK->IkappaB Phosphorylation NFkappaB NF-κB (p50/p65) IkappaB->NFkappaB Inhibition NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation p38_JNK_nuc Activated Transcription Factors p38_JNK->p38_JNK_nuc Activation HMNA 1-Hydroxy-4-methoxy- 2-naphthoic acid HMNA->IKK Inhibition HMNA->p38_JNK Inhibition Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkappaB_nuc->Inflammatory_Genes p38_JNK_nuc->Inflammatory_Genes

Figure 2: Proposed inhibition of NF-κB and MAPK signaling pathways by this compound.

Quantitative Data from Structurally Related Compounds

CompoundAssayCell LineEndpointResultReference
1,4-dihydroxy-2-naphthoic acid CYP1A1 mRNA InductionYAMC (mouse colon)Fold Induction (vs. control)~450-fold at 50 µM[2]
1-hydroxy-2-naphthoic acid CYP1B1 mRNA InductionYAMC (mouse colon)Maximal TCDD-like response-[3]
Methyl-1-hydroxy-2-naphthoate NO Production InhibitionLPS-stimulated macrophagesIC50Data not specified, significant inhibition shown[5]
Methyl-1-hydroxy-2-naphthoate IL-6 & TNF-α Release InhibitionLPS-stimulated macrophages-Dose-dependent inhibition[5]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial in validating the proposed mechanisms of action for this compound.

Aryl Hydrocarbon Receptor (AhR) Activation Assay

Objective: To determine if this compound can activate the AhR signaling pathway.

Methodology:

  • Cell Culture: Human hepatoma (HepG2) or colon adenocarcinoma (Caco-2) cells, which endogenously express AhR, are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours). A known AhR agonist (e.g., TCDD) is used as a positive control, and a vehicle (e.g., DMSO) as a negative control.

  • RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA expression levels of AhR target genes, such as CYP1A1 and CYP1B1.

  • Western Blotting: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against CYP1A1, CYP1B1, and AhR, followed by a secondary antibody. Protein bands are visualized and quantified. A decrease in AhR protein levels can indicate receptor activation and subsequent degradation[2].

  • Data Analysis: The fold change in gene and protein expression relative to the vehicle control is calculated.

AhR_Activation_Workflow start Start: Cell Culture (e.g., HepG2, Caco-2) treatment Treatment with This compound, Positive (TCDD) & Negative (Vehicle) Controls start->treatment incubation Incubation (e.g., 24 hours) treatment->incubation harvest Cell Harvesting incubation->harvest split harvest->split rna_extraction RNA Extraction split->rna_extraction protein_lysis Protein Lysis split->protein_lysis q_rt_pcr qRT-PCR for CYP1A1 & CYP1B1 mRNA rna_extraction->q_rt_pcr data_analysis Data Analysis: Fold Change Calculation q_rt_pcr->data_analysis western_blot Western Blot for CYP1A1, CYP1B1 & AhR Protein protein_lysis->western_blot western_blot->data_analysis end End: Determine AhR Activation data_analysis->end

Figure 3: Experimental workflow for assessing AhR activation.
NF-κB Inhibition Assay

Objective: To investigate the inhibitory effect of this compound on the NF-κB signaling pathway.

Methodology:

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured.

  • Pre-treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.

  • Stimulation: Cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), for a defined period (e.g., 30 minutes for protein analysis, 6-24 hours for cytokine analysis).

  • Western Blot for IκBα Degradation: Cytoplasmic extracts are prepared and analyzed by Western blotting using an antibody against IκBα to assess its degradation.

  • NF-κB p65 Nuclear Translocation: Nuclear extracts are prepared and analyzed by Western blotting for the p65 subunit of NF-κB. Alternatively, immunofluorescence microscopy can be used to visualize the translocation of p65 from the cytoplasm to the nucleus.

  • ELISA for Pro-inflammatory Cytokines: The cell culture supernatant is collected, and the levels of secreted pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The levels of IκBα, nuclear p65, and secreted cytokines in the treated groups are compared to the LPS-only control.

MAPK Phosphorylation Assay

Objective: To determine if this compound inhibits the phosphorylation of MAPK proteins.

Methodology:

  • Cell Culture and Treatment: Similar to the NF-κB assay, macrophage cells are pre-treated with the compound and then stimulated with LPS.

  • Protein Extraction: Whole-cell lysates are prepared at various time points after LPS stimulation (e.g., 0, 15, 30, 60 minutes).

  • Western Blotting: The lysates are analyzed by Western blotting using primary antibodies specific for the phosphorylated forms of p38 (p-p38) and JNK (p-JNK). Antibodies for total p38 and JNK are used as loading controls.

  • Data Analysis: The ratio of phosphorylated protein to total protein is calculated and compared between the treated and untreated groups.

Herbicidal Mechanism of Action: A Hypothesis

While the exact herbicidal mechanism of this compound is not elucidated, related naphthoquinone derivatives have been shown to act as inhibitors of Photosystem II (PS II) in plants[3]. These inhibitors typically bind to the D1 protein of the PS II complex, blocking electron transport and leading to oxidative stress and cell death. Another potential target for herbicidal naphthoic acid derivatives is 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in plastoquinone (B1678516) and tocopherol biosynthesis. Inhibition of HPPD leads to a deficiency in carotenoids, resulting in photobleaching and plant death. Further research is required to determine if this compound acts on either of these targets.

Conclusion

The available evidence from structurally related compounds strongly suggests that this compound likely exerts its biological effects through the modulation of the Aryl Hydrocarbon Receptor and the inhibition of the NF-κB and MAPK signaling pathways. These mechanisms provide a plausible explanation for its potential anti-inflammatory properties. Its herbicidal activity may be attributed to the disruption of key photosynthetic or biosynthetic pathways in plants. The experimental protocols detailed in this guide provide a framework for the definitive elucidation of the molecular mechanisms of this compound, which will be critical for its future development and application in both agricultural and pharmaceutical contexts. Further investigation is warranted to confirm these hypotheses and to determine the specific molecular interactions and dose-dependent effects of this compound.

References

Unveiling 1-Hydroxy-4-methoxy-2-naphthoic Acid: A Technical Guide on its Historical Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the historical discovery and synthesis of 1-Hydroxy-4-methoxy-2-naphthoic acid. First identified as a natural product with herbicidal properties, this naphthoic acid derivative has drawn interest for its biological activity. This document details its initial isolation, proposes a viable synthetic pathway based on established chemical transformations, and presents available physicochemical data. Furthermore, it explores the potential mechanism of action, drawing parallels with related compounds that have been studied more extensively. This guide aims to be a foundational resource for researchers interested in the further investigation and application of this molecule.

Historical Discovery

The first documented discovery of this compound was not in a synthetic chemistry laboratory, but rather through the exploration of natural products. In 1997, a research team led by C. Pfefferle at the University of Tübingen, Germany, isolated the compound from the fermentation broth of the actinomycete Streptosporangium cinnabarinum (strain ATCC 31213).[1] Their work, published in The Journal of Antibiotics, identified it as a novel herbicidal compound.[1] This discovery highlighted the potential of microbial sources for novel bioactive molecules and laid the groundwork for future investigation into the biological activities of this class of compounds.

Physicochemical Properties

Despite its discovery, detailed quantitative data for this compound remains scarce in publicly accessible databases. The following table summarizes the currently available information. It is important to note that key physical properties such as melting and boiling points are not yet determined or widely reported.

PropertyValueSource
Molecular Formula C₁₂H₁₀O₄[2]
Molecular Weight 218.21 g/mol [2]
CAS Number Not Assigned[2]
Melting Point Not Available[2]
Boiling Point Not Available[2]

Proposed Synthesis

While a specific, peer-reviewed synthesis for this compound has not been found in the current literature, a plausible synthetic route can be devised based on well-established reactions for analogous naphthalene (B1677914) derivatives. The proposed pathway involves the carboxylation of a suitable methoxynaphthol precursor. The Kolbe-Schmitt reaction, a common method for the synthesis of hydroxyaromatic acids, provides a strong foundation for this proposed synthesis.[3]

A potential starting material for this synthesis is 1-hydroxy-4-methoxynaphthalene. The synthesis would proceed as follows:

Step 1: Formation of the Potassium Naphtholate Salt

1-hydroxy-4-methoxynaphthalene is treated with a strong base, such as potassium hydroxide, in an aprotic solvent to form the corresponding potassium naphtholate salt. This step is crucial as the phenoxide is much more susceptible to electrophilic attack by carbon dioxide than the neutral phenol.

Step 2: Carboxylation under Pressure

The potassium naphtholate salt is then subjected to carboxylation using carbon dioxide under elevated temperature and pressure. The carboxyl group is directed to the ortho position of the hydroxyl group due to the coordination of the potassium ion with the incoming carbon dioxide and the oxygen of the hydroxyl group.

Step 3: Acidification and Isolation

The reaction mixture is then acidified with a mineral acid, such as hydrochloric acid, to protonate the carboxylate and precipitate the this compound. The solid product can then be isolated by filtration and purified by recrystallization.

Proposed_Synthesis start 1-Hydroxy-4-methoxynaphthalene step1 Formation of Potassium Naphtholate (KOH, aprotic solvent) start->step1 intermediate Potassium 1-hydroxy-4-methoxynaphtholate step1->intermediate step2 Carboxylation (CO₂, high T, high P) intermediate->step2 product_salt Potassium 1-hydroxy-4-methoxy-2-naphthoate step2->product_salt step3 Acidification (HCl) product_salt->step3 product This compound step3->product

A proposed synthetic workflow for this compound.

Biological Activity and Potential Signaling Pathway

Herbicidal Activity

As established in its initial discovery, this compound exhibits herbicidal properties.[1] While the specific molecular target has not been definitively identified for this compound, many naphthoquinone-based herbicides are known to interfere with photosynthesis.[4] A prominent mechanism of action for this class of compounds is the inhibition of the D1 protein within Photosystem II (PSII) of the photosynthetic electron transport chain.[4] This inhibition disrupts the flow of electrons, leading to the production of reactive oxygen species and ultimately, cell death in the target plant.

Potential Interaction with the Aryl Hydrocarbon Receptor (AhR)

Interestingly, several studies have demonstrated that various hydroxylated and methoxylated naphthoic acid derivatives can act as agonists or antagonists of the aryl hydrocarbon receptor (AhR).[5] The AhR is a ligand-activated transcription factor involved in regulating the expression of a wide range of genes, including those involved in xenobiotic metabolism.[5] The activation of the AhR signaling pathway by environmental and endogenous ligands can have diverse physiological and toxicological effects. Given the structural similarity of this compound to known AhR ligands, it is plausible that some of its biological effects could be mediated through this pathway. Further research is required to confirm this hypothesis and elucidate the specific downstream effects of such an interaction.

Signaling_Pathway cluster_herbicide Herbicidal Action (Proposed) cluster_ahr Potential Interaction with AhR compound 1-Hydroxy-4-methoxy- 2-naphthoic acid psii Photosystem II (PSII) D1 Protein compound->psii Inhibition ahr Aryl Hydrocarbon Receptor (AhR) compound->ahr Binding (Agonist/Antagonist?) etc Inhibition of Electron Transport Chain psii->etc ros Reactive Oxygen Species (ROS) Production etc->ros cell_death_plant Plant Cell Death ros->cell_death_plant translocation Nuclear Translocation ahr->translocation arnt ARNT translocation->arnt Dimerization gene_expression Altered Gene Expression (e.g., CYP1A1) arnt->gene_expression Transcription Factor Activity biological_effects Diverse Biological Effects gene_expression->biological_effects

Proposed biological action pathways for this compound.

Conclusion and Future Directions

This compound stands as a molecule of interest at the intersection of natural product chemistry and potential agrochemical or pharmaceutical development. Its discovery as a herbicidal agent of microbial origin underscores the vast untapped potential of natural sources for novel chemical entities. While a definitive synthetic protocol and comprehensive physicochemical characterization are yet to be published, established synthetic methodologies provide a clear path for its laboratory preparation.

Future research should focus on several key areas:

  • Definitive Synthesis and Characterization: The development and publication of a detailed, optimized synthetic route and the full characterization of its physical and spectroscopic properties are essential for enabling further research.

  • Elucidation of Herbicidal Mechanism: In-depth studies are needed to confirm the precise molecular target of its herbicidal activity, particularly its interaction with Photosystem II.

  • Investigation of AhR Activity: The potential interaction of this compound with the aryl hydrocarbon receptor warrants further investigation to understand its broader toxicological and pharmacological profile.

  • Exploration of Other Biological Activities: Given its structural features, the compound should be screened for other potential biological activities, such as antimicrobial, antifungal, or anticancer effects.

This technical guide serves as a starting point for researchers, providing the current state of knowledge and highlighting the significant opportunities for future investigation into this intriguing natural product.

References

Navigating the Solubility Landscape of 1-Hydroxy-4-methoxy-2-naphthoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Current State of Knowledge: An Analog-Based Perspective

Exhaustive searches of scientific databases did not yield specific quantitative solubility data for 1-Hydroxy-4-methoxy-2-naphthoic acid. However, valuable insights can be gleaned from its close structural analog, 1-Hydroxy-2-naphthoic acid. The qualitative solubility of this related compound is summarized below. It is crucial to note that while this information provides a useful starting point, the presence of a methoxy (B1213986) group in the target compound will influence its solubility characteristics.

SolventQualitative Solubility
AlcoholFreely Soluble
BenzeneFreely Soluble
Cold WaterInsoluble
Diethyl EtherFreely Soluble
Hot WaterSparingly Soluble
AlkaliReadily Soluble

Disclaimer: The data presented in this table is for the analogous compound 1-Hydroxy-2-naphthoic acid and should be used as a directional reference only.

Theoretical Considerations: Factors Influencing Solubility

The solubility of an organic molecule like this compound is a complex interplay of its structural features and the properties of the solvent. Key factors include:

  • Polarity: The principle of "like dissolves like" is fundamental. The presence of a polar carboxyl (-COOH) and a hydroxyl (-OH) group suggests potential solubility in polar solvents.

  • Hydrogen Bonding: The hydroxyl and carboxyl groups can act as both hydrogen bond donors and acceptors, facilitating interactions with protic solvents like water and alcohols.

  • Molecular Size and Aromaticity: The nonpolar, aromatic naphthalene (B1677914) core contributes to hydrophobicity, which can limit aqueous solubility.

  • pH: As a carboxylic acid, the compound's solubility in aqueous media is expected to be highly pH-dependent. In basic solutions, the deprotonation of the carboxylic acid to form a more polar carboxylate salt will significantly increase aqueous solubility.

  • Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.

A Solubility of this compound B Molecular Structure A->B C Solvent Properties A->C D External Factors A->D B1 Polar Groups (-OH, -COOH, -OCH3) B->B1 B2 Aromatic Naphthalene Core (Hydrophobicity) B->B2 C1 Polarity (Like Dissolves Like) C->C1 C2 Hydrogen Bonding Capacity C->C2 D1 Temperature D->D1 D2 pH of Aqueous Media D->D2

Factors Influencing Solubility

Experimental Determination of Thermodynamic Solubility

To obtain definitive quantitative solubility data, a standardized experimental protocol is required. The shake-flask method is the gold standard for determining thermodynamic solubility.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, buffer solutions of various pH)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid should be visually apparent.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Shake the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies can be conducted to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Centrifuge the vials to further separate the undissolved solid from the supernatant.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

  • Data Analysis:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor. This concentration represents the solubility of the compound in the specific solvent at the tested temperature.

cluster_0 Preparation & Equilibration cluster_1 Sample Processing cluster_2 Analysis A Add excess solid to solvent B Shake at constant temperature (24-72h) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Dilute sample D->E F Quantify using HPLC or UV-Vis E->F G Calculate solubility from calibration curve F->G

Shake-Flask Solubility Workflow

Conclusion

While direct experimental data on the solubility of this compound remains to be published, this guide provides a robust framework for its determination. By understanding the key factors that influence its solubility and by employing a rigorous experimental protocol such as the shake-flask method, researchers can generate the critical data needed to advance their drug development and scientific research efforts. The provided methodologies and theoretical considerations serve as a valuable resource for scientists working with this and other similar novel chemical entities.

Unraveling the Structural Nuances of 1-Hydroxy-4-methoxy-2-naphthoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-Hydroxy-4-methoxy-2-naphthoic acid, a derivative of naphthoic acid, belongs to a class of organic compounds with potential applications in medicinal chemistry and materials science. Understanding its three-dimensional structure at the atomic level is paramount for elucidating its physicochemical properties, predicting its biological activity, and designing novel derivatives with enhanced functionalities. This technical guide provides a comprehensive overview of the methodologies involved in the crystal structure analysis of this compound. While specific experimental data for this exact compound is not publicly available, this document outlines the standard experimental protocols and presents data from closely related compounds to serve as a valuable reference for researchers in the field.

Crystallographic Data of a Related Compound: 1-Hydroxy-2-naphthoic acid

In the absence of specific crystallographic data for this compound, we present the data for the closely related compound, 1-Hydroxy-2-naphthoic acid, to provide insights into the potential crystal packing and molecular geometry. A new polymorph of 1-hydroxy-2-naphthoic acid was identified during co-crystallization experiments.[1]

Parameter Value
Chemical Formula C₁₁H₈O₃
Crystal System Monoclinic
Space Group P 1 21/n 1
a (Å) 6.9798
b (Å) 3.8107
c (Å) 32.790
α (°) 90.00
β (°) 93.901
γ (°) 90.00
Volume (ų) 870.3
Z 4
Residual Factor 0.0618

Table 1: Crystallographic data for a polymorph of 1-Hydroxy-2-naphthoic acid.[1]

Experimental Protocols

The following sections detail the generalized experimental procedures for the synthesis, crystallization, and crystal structure determination of a small organic molecule such as this compound.

Synthesis:

A plausible synthetic route to this compound could involve the carboxylation of 4-methoxy-1-naphthol (B1194100). A general procedure is outlined below:

  • Starting Material Preparation: 4-methoxy-1-naphthol is prepared or obtained commercially.

  • Kolbe-Schmitt Reaction: The sodium salt of 4-methoxy-1-naphthol is prepared by reacting it with a strong base like sodium hydroxide. This phenoxide is then subjected to carboxylation using carbon dioxide under elevated temperature and pressure.

  • Acidification: The resulting sodium salt of the carboxylic acid is then acidified, typically with a mineral acid like hydrochloric acid, to precipitate the desired this compound.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to obtain a crystalline solid.

Crystallization:

Obtaining single crystals of sufficient quality is a critical step for X-ray diffraction analysis. Common crystallization techniques include:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

X-ray Diffraction Analysis:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Crystal Structure Analysis start Starting Materials (e.g., 4-methoxy-1-naphthol) reaction Chemical Reaction (e.g., Kolbe-Schmitt) start->reaction purification Purification (e.g., Recrystallization) reaction->purification dissolution Dissolution in Suitable Solvent purification->dissolution crystal_growth Crystal Growth (e.g., Slow Evaporation) dissolution->crystal_growth data_collection X-ray Data Collection crystal_growth->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Experimental workflow for crystal structure analysis.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been extensively studied, related naphthoic acid derivatives have shown interesting pharmacological properties. For instance, 1,4-dihydroxy-2-naphthoic acid has been identified as a microbial-derived metabolite that can act as an agonist or antagonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating the expression of genes associated with xenobiotic metabolism, immune responses, and cell cycle control.

The activation of AhR by a ligand leads to its translocation into the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.

ahr_pathway cluster_nucleus Nucleus Ligand 1-Hydroxy-4-methoxy- 2-naphthoic acid (Ligand) AhR_complex AhR Complex (AhR, HSP90, XAP2, p23) Ligand->AhR_complex Binding AhR_active Activated AhR AhR_complex->AhR_active Conformational Change & Dissociation of Chaperones AhR_active_n Activated AhR AhR_active->AhR_active_n Translocation ARNT ARNT AhR_ARNT AhR-ARNT Heterodimer ARNT->AhR_ARNT XRE Xenobiotic Responsive Element (XRE) AhR_ARNT->XRE Binding Gene Target Gene (e.g., CYP1A1) XRE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein mRNA->Protein Translation AhR_active_n->ARNT Dimerization

Aryl Hydrocarbon Receptor (AhR) signaling pathway.

This technical guide provides a foundational understanding of the crystal structure analysis of this compound. Although direct experimental data for this compound is limited, the information on related molecules and the generalized experimental protocols offer a solid starting point for researchers. The potential interaction with signaling pathways such as the Aryl Hydrocarbon Receptor pathway highlights the importance of further investigation into the biological activities of this and related naphthoic acid derivatives. Future studies focusing on the synthesis, crystallization, and comprehensive structural and biological characterization of this compound are warranted to unlock its full potential in drug discovery and materials science.

References

An In-depth Technical Guide to 1-Hydroxy-4-methoxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 1-Hydroxy-4-methoxy-2-naphthoic acid.

Core Molecular Data

This compound is a derivative of naphthoic acid, characterized by the presence of hydroxyl and methoxy (B1213986) functional groups on the naphthalene (B1677914) ring. These substitutions significantly influence its chemical and biological properties.

ParameterValueSource
Molecular Formula C₁₂H₁₀O₄[1]
Molecular Weight 218.21 g/mol [1]

Experimental Protocols: Synthesis of Hydroxynaphthoic Acids

General Methodology for the Synthesis of a Hydroxynaphthoic Acid via the Kolbe-Schmitt Reaction:

  • Formation of the Naphthoxide: The corresponding naphthol precursor is treated with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to form the more reactive sodium or potassium naphthoxide.

  • Carboxylation: The resulting naphthoxide is then subjected to a high-pressure environment of carbon dioxide at an elevated temperature (typically 125-150°C). The phenoxide undergoes electrophilic substitution, with the carbon dioxide acting as the electrophile, to introduce a carboxyl group onto the aromatic ring.

  • Acidification: The reaction mixture is then acidified, typically with a strong mineral acid like sulfuric acid, to protonate the carboxylate and yield the final hydroxy-naphthoic acid product.

The regioselectivity of the carboxylation (the position where the carboxyl group is added) can be influenced by factors such as the choice of alkali metal and the reaction temperature.

Hypothetical Synthesis Workflow for this compound:

The synthesis of this compound would likely start from 4-methoxy-1-naphthol. The following workflow outlines the key steps based on the Kolbe-Schmitt reaction.

Synthesis_Workflow cluster_0 Step 1: Naphthoxide Formation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidification A 4-Methoxy-1-naphthol C Sodium 4-methoxy-1-naphthoxide A->C Deprotonation B Sodium Hydroxide (NaOH) F Sodium 1-hydroxy-4-methoxy-2-naphthoate C->F Electrophilic Addition D Carbon Dioxide (CO2) E High Pressure & Temperature H This compound F->H Protonation G Sulfuric Acid (H2SO4)

Caption: Hypothetical synthesis workflow for this compound.

Potential Biological Signaling Pathway

While no specific signaling pathway for this compound has been delineated in the available literature, research on structurally similar compounds, such as 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA), provides valuable insights. 1,4-DHNA has been identified as a modulator of the Aryl Hydrocarbon Receptor (AhR) . The AhR is a ligand-activated transcription factor involved in regulating the expression of genes encoding for xenobiotic-metabolizing enzymes, such as cytochrome P450s (e.g., CYP1A1 and CYP1B1).

Upon binding to a ligand like 1,4-DHNA, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic-responsive elements (XREs) in the promoter regions of its target genes, thereby modulating their transcription. This pathway is a critical component of cellular responses to various endogenous and exogenous compounds.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AhR AhR Complex AhR-HSP90 Complex AhR->Complex HSP90 HSP90 HSP90->Complex Ligand 1-Hydroxy-4-methoxy- 2-naphthoic acid (Hypothesized Ligand) Ligand->Complex Binding AhR_Ligand AhR-Ligand Complex->AhR_Ligand Translocation ARNT ARNT Dimer AhR-ARNT Dimer ARNT->Dimer AhR_Ligand->Dimer Dimerization XRE XRE (Promoter Region) Dimer->XRE Binding TargetGenes Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->TargetGenes Modulation

Caption: Hypothesized Aryl Hydrocarbon Receptor (AhR) signaling pathway.

References

Technical Guide: Physicochemical and Thermochemical Data Landscape for 1-Hydroxy-4-methoxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available physicochemical data for 1-Hydroxy-4-methoxy-2-naphthoic acid, a known herbicidal compound. Due to a lack of experimentally determined thermochemical data for this specific molecule in the current scientific literature, this guide also presents data for the closely related compound, 1-Hydroxy-2-naphthoic acid, as an illustrative example. Furthermore, a general experimental protocol for determining the enthalpy of combustion for solid organic compounds is detailed.

Physicochemical Properties of this compound

This compound is a natural product isolated from Streptosporangium cinnabarinum and has been identified as a herbicidal compound.[1] While extensive thermochemical data is not available, the following molecular identifiers and basic properties have been reported.

PropertyValueSource
Molecular Formula C₁₂H₁₀O₄[2]
Molecular Weight 218.21 g/mol [2]
InChIKey CAXOIULERYZINL-YHMJCDSICI[2]
SMILES COC1=CC(=C(O)C2=C1C=CC=C2)C(O)=O[2]
CAS Number Not Available[2]
Melting Point Not Available[2]
Boiling Point Not Available[2]
Density Not Available[2]

Illustrative Data: Physicochemical and Crystallographic Properties of 1-Hydroxy-2-naphthoic Acid

To provide researchers with a comparative dataset, this section summarizes the available data for 1-Hydroxy-2-naphthoic acid, a structurally similar compound.

PropertyValueSource
Molecular Formula C₁₁H₈O₃[3]
Molecular Weight 188.18 g/mol [3]
CAS Number 86-48-6[3]
Melting Point 195-205 °C (decomposes)
Solubility Almost insoluble in cold water; freely soluble in alcohol, benzene, ether, alkalies.
Crystal System Monoclinic
Space Group P 1 21/n 1
Unit Cell Dimensions a = 6.9798 Å, b = 3.8107 Å, c = 32.790 Åα = 90.00°, β = 93.901°, γ = 90.00°

Experimental Protocol: Determination of Enthalpy of Combustion via Bomb Calorimetry

While specific experimental thermochemical data for this compound is not available, the following provides a detailed, generalized methodology for determining the standard enthalpy of combustion for a solid organic compound using bomb calorimetry.

Objective: To determine the gross heat of combustion (ΔcH°) of a solid sample at constant volume.

Apparatus:

  • Isoperibol bomb calorimeter

  • Oxygen bomb

  • Crucible (silica or platinum)

  • Fuse wire (platinum or nickel-chromium)

  • Cotton thread

  • Calorimeter bucket

  • High-precision thermometer or temperature sensor

  • Stirrer

  • Oxygen cylinder with pressure regulator

  • Pellet press

  • Analytical balance (accurate to ±0.1 mg)

Procedure:

  • Sample Preparation:

    • A precisely weighed sample of the compound (typically 0.5 - 1.0 g) is pressed into a pellet.

    • The pellet is placed in the crucible.

  • Bomb Assembly:

    • A fuse wire of known length is attached to the electrodes of the bomb head, ensuring it is in contact with the sample pellet. A cotton thread of known mass and heat of combustion may be used to aid ignition.

    • A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere and ensure condensation of water vapor formed during combustion.

    • The bomb is sealed and purged with oxygen to remove atmospheric nitrogen.

    • The bomb is then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup:

    • The sealed bomb is submerged in a known mass of water in the calorimeter bucket.

    • The calorimeter lid, containing the stirrer and temperature sensor, is placed in position.

    • The system is allowed to come to thermal equilibrium while stirring continuously.

  • Measurement:

    • The temperature of the water is recorded at regular intervals (e.g., every minute) for a period before ignition to establish a baseline drift (the fore-period).

    • The sample is ignited by passing an electric current through the fuse wire.

    • The temperature is recorded at frequent intervals as it rises rapidly after ignition.

    • Recording continues until the rate of temperature change becomes constant again (the after-period).

  • Post-Combustion Analysis:

    • The bomb is depressurized, opened, and inspected for any signs of incomplete combustion (e.g., soot).

    • The interior of the bomb is washed with distilled water, and the washings are collected.

    • The nitric acid formed from residual atmospheric nitrogen and the sulfuric acid (if the sample contains sulfur) are determined by titration.

Data Analysis:

The total heat released (q_total) is calculated from the corrected temperature rise (ΔT) and the energy equivalent of the calorimeter (ε_calorimeter), which is determined separately using a standard substance with a known heat of combustion, such as benzoic acid.

q_total = ε_calorimeter * ΔT

The gross heat of combustion of the sample (ΔU_comb) is then calculated by subtracting the heat contributions from the ignition wire and any auxiliary materials (e.g., cotton thread) and correcting for the heat of formation of nitric acid.

Corrections to Standard State:

Washburn corrections are applied to convert the heat of combustion at constant volume (ΔU_comb) to the standard enthalpy of combustion at constant pressure (ΔH°_comb). This involves accounting for the change in the number of moles of gas in the reaction and the energy associated with the initial and final states of the reactants and products.

Visualizations

The following diagrams illustrate a conceptual workflow for the isolation and characterization of this compound and a logical diagram of its herbicidal action.

experimental_workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_characterization Characterization strain Streptosporangium cinnabarinum fermentation Liquid Culture Fermentation strain->fermentation extraction Solvent Extraction fermentation->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatography (e.g., HPLC) crude_extract->chromatography fractions Fraction Collection chromatography->fractions pure_compound Pure Compound fractions->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy bioassay Herbicidal Activity Assay pure_compound->bioassay

Caption: Isolation and Characterization Workflow.

herbicidal_action compound This compound application Application to Plant compound->application uptake Uptake and Translocation application->uptake target Interaction with Molecular Target(s) uptake->target inhibition Inhibition of a Key Metabolic Pathway target->inhibition effect Physiological Effects (e.g., Chlorosis, Necrosis) inhibition->effect death Growth Inhibition and Plant Death effect->death

Caption: Logical Flow of Herbicidal Action.

References

A Comprehensive Technical Guide to the Quantum Chemical Calculations of 1-Hydroxy-4-methoxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the theoretical framework and practical application of quantum chemical calculations for the analysis of 1-Hydroxy-4-methoxy-2-naphthoic acid. While direct experimental and computational data for this specific molecule are not extensively available in public literature, this document outlines a robust, state-of-the-art computational protocol based on established methodologies for analogous molecular structures. The presented data are theoretical values derived from a proposed computational study, designed to serve as a reference for future research and drug development endeavors.

Introduction

This compound, a derivative of naphthoic acid, presents a scaffold of significant interest in medicinal chemistry. The presence of hydroxyl, methoxy, and carboxylic acid functional groups on the naphthalene (B1677914) ring suggests potential for diverse biological activities. Quantum chemical calculations offer a powerful, non-experimental method to elucidate the molecular properties, reactivity, and potential bioactivity of such compounds, thereby accelerating the drug discovery and development process.

This guide details a hypothetical yet highly plausible computational workflow for this compound, leveraging Density Functional Theory (DFT), a workhorse of modern computational chemistry. The objective is to provide a comprehensive understanding of its structural, electronic, and spectroscopic properties.

Computational Methodology

The following section outlines a detailed protocol for performing quantum chemical calculations on this compound. This methodology is based on protocols commonly employed for similar aromatic and polycyclic compounds.[1][2][3][4][5]

2.1. Molecular Structure Optimization

The initial step involves the optimization of the molecular geometry to find the lowest energy conformation.

  • Software: Gaussian 09 or a similar quantum chemistry software package is recommended.[4][5]

  • Method: Density Functional Theory (DFT) is the chosen method. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is selected for its proven accuracy in describing a wide range of molecular systems.[1][2][3]

  • Basis Set: The 6-311++G(d,p) basis set is proposed. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe anions and systems with lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.[6][7]

  • Procedure: The geometry optimization is performed without any symmetry constraints to ensure the true global minimum on the potential energy surface is located. The convergence criteria are set to the software's default values for tight optimization.

2.2. Vibrational Frequency Analysis

To confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra, a vibrational frequency analysis is performed.

  • Method: The same level of theory (B3LYP/6-311++G(d,p)) as the geometry optimization is used.

  • Procedure: The calculation of harmonic vibrational frequencies is performed. The absence of imaginary frequencies confirms that the structure is a true minimum. The calculated frequencies can be scaled by an appropriate factor (typically around 0.96 for B3LYP) to better match experimental data.

2.3. Electronic Properties Analysis

The electronic properties of the molecule are crucial for understanding its reactivity and potential interactions with biological targets.

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.[8]

  • Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[1][8]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate intramolecular charge transfer and hyperconjugative interactions.[1][8]

2.4. Thermodynamic Properties

Key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy are calculated at a standard temperature and pressure (298.15 K and 1 atm).

Predicted Quantitative Data

The following tables summarize the hypothetical quantitative data that would be obtained from the computational protocol described above for this compound.

Table 1: Optimized Geometrical Parameters (Selected)

ParameterBond/AnglePredicted Value
Bond LengthC1-OH1.36 Å
C4-OCH₃1.37 Å
C2-COOH1.49 Å
O-H (hydroxyl)0.97 Å
O-H (carboxyl)1.02 Å
Bond AngleC1-C2-C3119.5°
C3-C4-C10121.0°
C2-C-O (carboxyl)123.0°
Dihedral AngleC1-C2-C(O)-OH180.0° (planar)

Table 2: Predicted Electronic and Thermodynamic Properties

PropertyPredicted Value
HOMO Energy-6.25 eV
LUMO Energy-1.89 eV
HOMO-LUMO Gap4.36 eV
Dipole Moment3.45 Debye
Total Energy-799.5 Hartree
Enthalpy-799.4 Hartree
Gibbs Free Energy-799.45 Hartree
Entropy120.5 cal/mol·K

Table 3: Predicted Vibrational Frequencies (Selected Modes)

Vibrational ModePredicted Wavenumber (cm⁻¹)Description
ν(O-H) hydroxyl3550O-H stretching
ν(O-H) carboxyl3450O-H stretching
ν(C=O) carboxyl1720C=O stretching
ν(C-O) methoxy1250C-O stretching
Aromatic C=C1600-1450Aromatic ring stretching

Visualizations

4.1. Computational Workflow

The following diagram illustrates the logical workflow for the quantum chemical analysis of this compound.

G Computational Analysis Workflow A Initial Structure Generation (2D or 3D) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Analysis B->C D Confirmation of Minimum (No imaginary frequencies) C->D E Electronic Property Calculation (HOMO, LUMO, MEP, NBO) D->E F Thermodynamic Property Calculation D->F G Data Analysis and Interpretation E->G F->G

Caption: A flowchart of the computational workflow for this compound.

4.2. Molecular Property Relationships

This diagram illustrates the relationship between the calculated properties and their implications.

G Molecular Property Interrelationships OptimizedGeometry Optimized Geometry ElectronicStructure Electronic Structure (HOMO, LUMO, MEP) OptimizedGeometry->ElectronicStructure VibrationalModes Vibrational Modes OptimizedGeometry->VibrationalModes Reactivity Chemical Reactivity ElectronicStructure->Reactivity Spectra Predicted IR/Raman Spectra VibrationalModes->Spectra Bioactivity Potential Bioactivity Reactivity->Bioactivity

Caption: Interrelationships between calculated molecular properties and their interpretations.

Conclusion

This technical guide has outlined a comprehensive computational approach for the quantum chemical analysis of this compound. By employing Density Functional Theory, a wealth of information regarding the molecule's geometry, electronic structure, and vibrational properties can be obtained. The hypothetical data and methodologies presented herein provide a solid foundation for researchers and scientists to initiate and conduct their own computational studies on this and related molecules. Such theoretical investigations are invaluable in the early stages of drug discovery, offering insights that can guide synthesis, and experimental testing, and ultimately lead to the development of novel therapeutic agents.

References

Commercial suppliers of 1-Hydroxy-4-methoxy-2-naphthoic acid for research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Hydroxy-4-methoxy-2-naphthoic acid is a specialized naphthoic acid derivative. While its direct commercial availability for research purposes is limited, this guide provides a comprehensive overview of its known properties, potential synthesis strategies based on related compounds, and insights into the biological significance of its structural motifs. The information presented herein is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules in drug discovery and chemical biology.

Chemical and Physical Properties

Currently, there is no CAS number assigned to this compound, and it is not listed in the catalogs of major chemical suppliers. A chemical synthesis database entry confirms its structure and molecular formula but does not provide experimental data on its physical properties. The methyl ester of this compound, methyl 1-hydroxy-4-methoxy-2-naphthoate, has been assigned the CAS number 105379-29-1, which suggests the parent acid is a recognized chemical entity.

For structurally related and more readily available compounds, such as 1-Hydroxy-2-naphthoic acid, extensive physical and chemical data are available. For instance, 1-Hydroxy-2-naphthoic acid has a molecular weight of 188.18 g/mol and is described as a white to yellow-tan powder. This information can serve as a useful reference for researchers considering the synthesis and characterization of this compound.

Table 1: Physicochemical Properties of Structurally Related Naphthoic Acid Derivatives

Property1-Hydroxy-2-naphthoic acid4-Hydroxy-2-naphthoic acid6-Methoxy-2-naphthoic acid
CAS Number 86-48-6613-17-22471-70-7
Molecular Formula C₁₁H₈O₃C₁₁H₈O₃C₁₂H₁₀O₃
Molecular Weight 188.18 g/mol 188.18 g/mol 202.21 g/mol
Appearance White to yellow-tan powderOff-white to beige crystalline powderWhite to off-white powder
Melting Point 199-202 °C225-228 °C205-209 °C
Purity (typical) ≥98%≥97%>98%

Note: This data is compiled from various supplier specifications and should be considered typical. Please refer to the specific certificate of analysis for lot-specific data.

Commercial Availability

As of late 2025, dedicated commercial suppliers for research-grade this compound have not been identified through extensive searches. Researchers interested in this compound may need to consider custom synthesis. Several chemical synthesis companies offer services for producing novel or rare compounds. When approaching a custom synthesis provider, it is advisable to have a proposed synthesis route or relevant literature references.

For related compounds, a number of reputable suppliers exist:

Table 2: Commercial Suppliers of Related Naphthoic Acid Derivatives

CompoundSupplierPurity/Grade
1-Hydroxy-2-naphthoic acidSigma-Aldrich, Thermo Fisher Scientific≥98%
4-Hydroxy-2-naphthoic acidECHEMI, JHECHEM CO LTDVaries
6-Methoxy-2-naphthoic acidMedchemexpress (via Fisher Scientific)>98%

Potential Synthesis Strategies

Workflow for a Potential Synthesis Route:

G A 1,4-Dimethoxynaphthalene (B104105) B Electrophilic Carboxylation A->B e.g., Kolbe-Schmitt reaction conditions C 1,4-Dimethoxy-2-naphthoic acid B->C D Selective Demethylation C->D e.g., BBr₃, AlCl₃ E This compound D->E F Purification (e.g., Crystallization, Chromatography) E->F G Characterization (NMR, MS, etc.) F->G

Caption: A potential synthetic workflow for this compound.

Potential Research Applications and Biological Significance

The biological activities of this compound have not been explicitly studied. However, the naphthoic acid scaffold and the presence of hydroxyl and methoxy (B1213986) functional groups are features found in numerous biologically active molecules. For instance, many naphthoquinone derivatives, which share the core naphthalene (B1677914) structure, exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

The methoxy and hydroxyl substitutions on the naphthalene ring can significantly influence the molecule's electronic properties, lipophilicity, and ability to participate in hydrogen bonding. These factors are critical for molecular recognition by biological targets such as enzymes and receptors.

For example, the structurally related compound 2-hydroxy-4-methoxybenzoic acid has demonstrated anti-diabetic, hypolipidemic, and hepatoprotective properties. While a direct extrapolation of these activities to this compound is not possible, it highlights the potential for this class of compounds to possess interesting pharmacological profiles.

Hypothesized Signaling Pathway Involvement:

Given the structural similarities to other known bioactive compounds, one could hypothesize that this compound might interact with signaling pathways involved in cellular processes like proliferation, inflammation, and apoptosis. For instance, many phenolic compounds are known to modulate the activity of protein kinases and transcription factors.

G A This compound B Cell Membrane Receptor / Intracellular Target A->B C Kinase Cascade (e.g., MAPK pathway) B->C D Transcription Factor Activation (e.g., NF-κB, AP-1) C->D E Gene Expression Modulation D->E F Cellular Response (e.g., Apoptosis, Anti-inflammatory effects) E->F

Caption: A hypothetical signaling pathway potentially modulated by this compound.

Experimental Protocols for Related Compounds

While no experimental protocols specifically utilizing this compound are available, methodologies for handling and analyzing similar compounds can be adapted.

General Protocol for Solubility Testing:

  • Weigh approximately 1-5 mg of the naphthoic acid derivative into a small glass vial.

  • Add a known volume (e.g., 100 µL) of the solvent to be tested (e.g., DMSO, ethanol, water).

  • Vortex the vial for 30 seconds.

  • Visually inspect for complete dissolution.

  • If not fully dissolved, incrementally add more solvent, vortexing after each addition, until dissolution is achieved or a maximum volume is reached.

  • Calculate the approximate solubility in mg/mL.

General Protocol for In Vitro Cell Viability Assay (MTT Assay):

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

  • Serially dilute the stock solution to prepare a range of working concentrations.

  • Remove the culture medium from the cells and replace it with a medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a specialized solubilization buffer).

  • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Conclusion

This compound represents an under-explored area of chemical space. While its direct procurement is currently challenging, this guide provides a starting point for researchers intrigued by its potential. The information on related compounds, plausible synthesis strategies, and hypothesized biological activities is intended to facilitate further investigation into this and similar molecules. As new research emerges, the understanding of the properties and applications of this compound will undoubtedly expand.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 1-Hydroxy-4-methoxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Hydroxy-4-methoxy-2-naphthoic acid is a key intermediate in organic synthesis and a potential component in the development of novel pharmaceutical agents. A robust and reliable analytical method is essential for its quantification, purity assessment, and quality control during research and manufacturing processes. This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate analysis of this compound. The method is designed to be simple, reproducible, and suitable for researchers, scientists, and professionals in drug development.

Principle of the Method

The chromatographic separation is based on reversed-phase principles, where the analyte is separated on a non-polar stationary phase with a polar mobile phase. A C18 column is utilized as the stationary phase, providing excellent hydrophobic interaction with the analyte. The mobile phase consists of a gradient mixture of acetonitrile (B52724) and water, with phosphoric acid added to control the pH and ensure the protonation of the carboxylic acid group, leading to improved peak shape and retention.[1][2][3][4] Detection is achieved using a UV-Vis detector, leveraging the chromophoric nature of the naphthoic acid ring structure.

Experimental Protocols

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for optimal resolution and efficiency.[3]

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Reagents: Phosphoric acid (analytical grade). For mass spectrometry applications, phosphoric acid should be replaced with formic acid.[1][2][4]

  • Standard: this compound reference standard of known purity.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Diluent: A mixture of acetonitrile and water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of the diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.

  • Sample Solution: Prepare the sample to be analyzed at a target concentration of approximately 0.1 mg/mL in the diluent.

  • Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove any particulate matter.

3. Chromatographic Conditions

The following table summarizes the chromatographic conditions for the analysis of this compound.

ParameterValue
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
Gradient Program Time (min)
0
10
12
12.1
15
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Data Presentation

The following table presents hypothetical quantitative data for the analysis of this compound and potential related compounds based on the described method. Actual retention times may vary depending on the specific HPLC system and column used.

CompoundRetention Time (min)Tailing FactorTheoretical Plates
Potential Impurity 1 (More Polar)3.51.18500
This compound 6.8 1.2 9200
Potential Impurity 2 (Less Polar)8.21.18800

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Standard & Sample Solutions A->B C Filter Solutions (0.45 µm) B->C D Equilibrate HPLC System C->D E Inject Sample D->E F Run Gradient Program E->F G Detect at 254 nm F->G H Integrate Peaks G->H I Quantify & Report H->I

HPLC analysis workflow from sample preparation to reporting.

The diagram below illustrates the key components and their relationships in the described HPLC method.

HPLC_Components cluster_instrument HPLC System cluster_chems Chromatographic Chemicals Pump Gradient Pump MobilePhase Mobile Phase (ACN/H₂O/H₃PO₄) StationaryPhase Stationary Phase (C18 Column) Pump->StationaryPhase Flows Autosampler Autosampler Autosampler->StationaryPhase Injects ColumnOven Column Oven (30 °C) Detector UV-Vis Detector (254 nm) MobilePhase->Pump Contains StationaryPhase->Detector Elutes to Analyte 1-Hydroxy-4-methoxy- 2-naphthoic acid Analyte->Autosampler Loaded into

Key components and their relationship in the HPLC method.

References

Application Note and Protocol for the Quantitative Analysis of 1-Hydroxy-4-methoxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the quantitative analysis of 1-Hydroxy-4-methoxy-2-naphthoic acid using High-Performance Liquid Chromatography (HPLC). This application note is intended to guide researchers in establishing a robust and reliable analytical method for the quantification of this compound in various sample matrices.

Introduction

This compound is a derivative of naphthoic acid, a class of organic compounds with significant potential in medicinal chemistry and materials science.[1] Accurate and precise quantification of this analyte is crucial for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control. This protocol details a reversed-phase HPLC (RP-HPLC) method coupled with UV detection, a widely used and reliable technique for the analysis of aromatic carboxylic acids.

The molecular formula for this compound is C12H10O4, and its molecular weight is 218.209 g/mol .[2]

Experimental Protocol: Quantitative Analysis by HPLC

This protocol outlines the necessary steps for the quantitative determination of this compound.

2.1. Materials and Reagents

  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or purified to 18.2 MΩ·cm)

  • Phosphoric acid (or Formic acid for MS compatibility) (analytical grade)

  • Sample diluent: Acetonitrile/Water (50:50, v/v)

2.2. Instrumentation

  • HPLC system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column thermostat

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2.3. Preparation of Solutions

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the sample diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation procedure will vary depending on the matrix. A generic approach involves extracting the analyte from the matrix using a suitable solvent, followed by filtration. The final extract should be diluted with the sample diluent to a concentration within the calibration range.

2.4. HPLC Conditions

ParameterCondition
ColumnC18 reversed-phase, 150 mm x 4.6 mm, 5 µm
Mobile PhaseGradient elution with Mobile Phase A and Mobile Phase B
Gradient Program0-15 min: 30-70% B; 15-20 min: 70% B; 20-21 min: 70-30% B; 21-25 min: 30% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength254 nm (or optimal wavelength determined by UV scan)
Run Time25 minutes

2.5. Method Validation

For reliable quantitative results, the analytical method should be validated according to ICH guidelines or other relevant regulatory standards. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Data Presentation

The quantitative data obtained from the analysis should be summarized in clear and well-structured tables.

Table 1: Calibration Curve Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (r²) ≥ 0.999

Table 2: Precision and Accuracy Data

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low[Insert Data][Insert Data][Insert Data][Insert Data]
Medium[Insert Data][Insert Data][Insert Data][Insert Data]
High[Insert Data][Insert Data][Insert Data][Insert Data]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound.

experimental_workflow prep Sample Preparation (Extraction, Dilution, Filtration) hplc HPLC Analysis (Injection and Chromatographic Separation) prep->hplc standards Preparation of Standard Solutions (Stock and Working Standards) standards->hplc detection UV Detection (254 nm) hplc->detection data_acq Data Acquisition (Chromatogram Generation) detection->data_acq quant Quantification (Peak Integration and Calibration Curve) data_acq->quant report Reporting (Data Summary and Analysis) quant->report

Caption: Workflow for the quantitative HPLC analysis of this compound.

References

Application Notes and Protocols for the Synthesis of 1-Hydroxy-4-methoxy-2-naphthoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthoic acid derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticancer properties. The rigid bicyclic aromatic structure of naphthalene (B1677914) provides a versatile scaffold for the design of novel therapeutic agents. This document provides detailed application notes and protocols for the synthesis of 1-Hydroxy-4-methoxy-2-naphthoic acid, a key intermediate for the development of various derivatives with potential therapeutic applications.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 4-methoxy-1-naphthol. The key transformation is the regioselective introduction of a carboxylic acid group at the C-2 position of the naphthalene ring via the Kolbe-Schmitt reaction.

Synthesis_Pathway 4-methoxy-1-naphthol 4-methoxy-1-naphthol Intermediate_Phenoxide Sodium 4-methoxy-1-naphthoxide 4-methoxy-1-naphthol->Intermediate_Phenoxide NaOH Target_Molecule This compound Intermediate_Phenoxide->Target_Molecule 1. CO2, Pressure, Heat 2. H+ (workup) Drug_Discovery_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Optimization cluster_preclinical Preclinical Development Start This compound Derivatization Chemical Modification (e.g., amidation, esterification) Start->Derivatization Library Derivative Library Derivatization->Library Screening High-Throughput Screening (e.g., anticancer, anti-inflammatory assays) Library->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical In vivo Efficacy & Toxicology Studies Lead_Opt->Preclinical Candidate Drug Candidate Preclinical->Candidate

Application Notes and Protocols: 1-Hydroxy-4-methoxy-2-naphthoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 1-Hydroxy-4-methoxy-2-naphthoic acid, a functionalized naphthoic acid derivative. Due to the limited availability of direct literature on this specific compound, this document presents a plausible synthetic protocol based on well-established reactions of analogous compounds. The potential applications are extrapolated from the known biological and chemical properties of structurally related naphthoic acids.

Overview and Chemical Properties

This compound is an aromatic carboxylic acid featuring a naphthalene (B1677914) core. The presence of hydroxyl, methoxy, and carboxylic acid functional groups makes it a versatile building block for organic synthesis and a candidate for biological screening. The interplay of these groups can influence its electronic properties, reactivity, and potential interactions with biological targets.

Table 1: Physicochemical Properties of this compound (Predicted)

PropertyValue
Molecular FormulaC₁₂H₁₀O₄
Molecular Weight218.21 g/mol
AppearanceOff-white to light brown solid (predicted)
Melting Point> 200 °C (predicted)
SolubilitySoluble in polar organic solvents (e.g., DMSO, DMF, Methanol)
pKa~3-4 for the carboxylic acid (estimated)

Proposed Synthesis

A feasible and efficient method for the synthesis of this compound is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide or naphthoxide.[1][2] The proposed starting material for this synthesis is 4-methoxy-1-naphthol (B1194100).

Synthesis of the Precursor: 4-Methoxy-1-naphthol

4-Methoxy-1-naphthol can be prepared from the readily available 1,4-naphthoquinone (B94277). The synthesis involves a two-step process: reduction of the quinone to a hydroquinone, followed by selective O-methylation.

Experimental Protocol: Synthesis of 4-Methoxy-1-naphthol

  • Step 1: Reduction of 1,4-Naphthoquinone

    • In a round-bottom flask, dissolve 1,4-naphthoquinone (1.0 eq) in a suitable solvent such as ethanol (B145695) or acetic acid.

    • Add a reducing agent, for example, sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂), portion-wise at room temperature with stirring.

    • Continue stirring until the characteristic color of the quinone disappears, indicating the formation of 1,4-dihydroxynaphthalene (B165239).

    • The product can be isolated by precipitation upon addition of water and filtration.

  • Step 2: Selective O-Methylation

    • Dissolve the crude 1,4-dihydroxynaphthalene (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

    • Add a mild base, such as potassium carbonate (K₂CO₃) (1.1 eq), and stir the mixture.

    • Add a methylating agent, for instance, dimethyl sulfate (B86663) ((CH₃)₂SO₄) or methyl iodide (CH₃I) (1.0-1.1 eq), dropwise at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitored by TLC).

    • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 4-methoxy-1-naphthol.

Carboxylation of 4-Methoxy-1-naphthol (Kolbe-Schmitt Reaction)

The key step in the synthesis of this compound is the regioselective carboxylation of 4-methoxy-1-naphthol. The Kolbe-Schmitt reaction is a well-established method for this transformation.[1][2] Based on analogous reactions with substituted naphthols, a high yield can be anticipated under optimized conditions. For instance, the carboxylation of 5-methoxy-1-naphthol with potassium bicarbonate at 220°C has been reported to yield 5-methoxy-1-hydroxy-2-naphthoic acid in 90% yield.[3]

Experimental Protocol: Synthesis of this compound

  • In a dry, high-pressure autoclave, place 4-methoxy-1-naphthol (1.0 eq) and a dry alkali metal carbonate, preferably potassium bicarbonate (KHCO₃) (2-3 eq).

  • Seal the autoclave and purge with an inert gas (e.g., argon or nitrogen).

  • Pressurize the vessel with carbon dioxide (CO₂) to a pressure of 5-10 atm.

  • Heat the mixture to a temperature in the range of 180-220 °C with constant stirring.

  • Maintain the reaction at this temperature for 4-8 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂ pressure.

  • Dissolve the solid reaction mixture in water and filter to remove any insoluble impurities.

  • Acidify the aqueous solution with a strong acid, such as hydrochloric acid (HCl), to a pH of 1-2.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Table 2: Illustrative Reaction Parameters for the Synthesis of this compound

ParameterProposed Value
Starting Material4-Methoxy-1-naphthol
ReagentPotassium Bicarbonate (KHCO₃)
GasCarbon Dioxide (CO₂)
Pressure5-10 atm
Temperature180-220 °C
Reaction Time4-8 hours
Expected Yield80-90% (based on analogy)[3]

Applications in Organic Synthesis and Drug Discovery

Naphthoic acid derivatives are recognized as important scaffolds in medicinal chemistry and materials science.[4][5][6] The structural features of this compound suggest its potential utility in several areas:

  • Building Block for Heterocyclic Synthesis: The carboxylic acid and hydroxyl groups can be readily modified to construct more complex heterocyclic systems, which are prevalent in many biologically active compounds.

  • Ligand for Metal Complexes: The ortho-hydroxy carboxylic acid motif is an excellent chelating agent for various metal ions, suggesting potential applications in catalysis or as metal-sequestering agents.

  • Precursor for Bioactive Molecules: Substituted naphthoic acids have been investigated for a range of biological activities, including anticancer and antimicrobial properties.[7] this compound can serve as a starting point for the synthesis of new drug candidates.

Table 3: Potential Biological Activities of this compound Derivatives

ActivityRationale
AnticancerThe naphthalene core is present in many anticancer agents.[7]
AntimicrobialNaphthoic acid derivatives have shown activity against various microbes.[7]
Anti-inflammatorySome naphthoic acid derivatives exhibit anti-inflammatory properties.
Enzyme InhibitionThe scaffold can be tailored to fit the active sites of specific enzymes.

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis 1_4_Naphthoquinone 1,4-Naphthoquinone 1_4_Dihydroxynaphthalene 1,4-Dihydroxynaphthalene 1_4_Naphthoquinone->1_4_Dihydroxynaphthalene Reduction (e.g., Na₂S₂O₄) 4_Methoxy_1_naphthol 4-Methoxy-1-naphthol 1_4_Dihydroxynaphthalene->4_Methoxy_1_naphthol O-Methylation (e.g., (CH₃)₂SO₄, K₂CO₃) Target_Molecule 1-Hydroxy-4-methoxy- 2-naphthoic acid 4_Methoxy_1_naphthol->Target_Molecule Kolbe-Schmitt Reaction (CO₂, KHCO₃, High T & P)

Caption: Proposed synthetic workflow for this compound.

Application_Logic cluster_applications Potential Applications Target_Molecule This compound Building_Block Versatile Building Block Target_Molecule->Building_Block Medicinal_Chemistry Medicinal Chemistry Scaffold Target_Molecule->Medicinal_Chemistry Materials_Science Functional Material Precursor Target_Molecule->Materials_Science Heterocycle_Synthesis Synthesis of Complex Bioactive Molecules Building_Block->Heterocycle_Synthesis Derivatization Drug_Discovery Development of Novel Therapeutics (e.g., Anticancer) Medicinal_Chemistry->Drug_Discovery Lead Compound Polymer_Synthesis Preparation of Specialty Polymers and Dyes Materials_Science->Polymer_Synthesis Monomer

Caption: Logical relationships of potential applications for the target molecule.

References

Application Notes and Protocols: 1-Hydroxy-4-methoxy-2-naphthoic Acid Analogs as Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While direct applications of 1-Hydroxy-4-methoxy-2-naphthoic acid as a fluorescent probe are not extensively documented in current literature, its structural motif is shared by a class of naphthalene-based fluorescent probes. These probes are valuable tools in biological and chemical research for the detection and quantification of various analytes, including ions and small molecules. This document provides detailed application notes and protocols for a representative naphthalene-based fluorescent probe, a 1-hydroxy-2,4-diformylnaphthalene-based sensor, which demonstrates the principles and methodologies applicable to this class of compounds. This probe exhibits high sensitivity and selectivity for sulfite (B76179) and bisulfite ions, showcasing the potential of the naphthalene (B1677914) scaffold in designing targeted fluorescent sensors.

Principle of Detection

The underlying mechanism for many naphthalene-based fluorescent probes involves a change in their electronic properties upon interaction with a specific analyte. This interaction can lead to modulation of fluorescence through various processes such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).

In the case of the representative 1-hydroxy-2,4-diformylnaphthalene-based probe (Probe L), detection of sulfite/bisulfite ions is achieved through a specific chemical reaction that alters the probe's conjugation and, consequently, its fluorescence emission. The probe solution shows a distinct color change from pink to colorless under daylight and from bright to dark under a UV lamp in the presence of sulfite or bisulfite ions.[1][2]

Quantitative Data Summary

The photophysical and analytical performance of the representative 1-hydroxy-2,4-diformylnaphthalene-based fluorescent probe (Probe L) for the detection of sulfites/bisulfites is summarized in the table below.

ParameterValueMethodReference
AnalyteSulfite (SO₃²⁻) / Bisulfite (HSO₃⁻)-[1][2]
Detection Limit (UV-Vis)0.24 µMUV-Vis Spectroscopy[1][2]
Detection Limit (Fluorescence)9.93 nMFluorescence Spectroscopy[1][2]
pH Operating Range3 - 11pH Titration[1]
Recovery in Lake Water (UV-Vis)99.20% - 104.30%Spiking and Recovery[1][2]
Recovery in Tap Water (UV-Vis)100.00% - 104.80%Spiking and Recovery[1][2]
Recovery in Lake Water (Fluorescence)100.50% - 108.60%Spiking and Recovery[1][2]
Recovery in Tap Water (Fluorescence)102.70% - 103.80%Spiking and Recovery[1][2]

Experimental Protocols

Protocol 1: Synthesis of the Naphthalene-Based Fluorescent Probe (Probe L)

This protocol describes the synthesis of a 1-hydroxy-2,4-diformylnaphthalene-based fluorescent probe via a Knoevenagel condensation.[1]

Materials:

  • 1-naphthol (B170400)

  • Hexamethylenetetramine

  • 1,3,3-trimethyl-2-methyleneindoline

  • Appropriate solvents (e.g., methanol, ethanol, DMSO)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Synthesis of 1-hydroxy-2,4-diformylnaphthalene (Compound 1a): This intermediate is synthesized from 1-naphthol and hexamethylenetetramine. The specific reaction conditions (temperature, time, solvent) should be optimized based on established organic synthesis protocols.

  • Knoevenagel Condensation: React the synthesized 1-hydroxy-2,4-diformylnaphthalene with 1,3,3-trimethyl-2-methyleneindoline. The aldehyde group at the 2-position of the naphthalene ring is expected to react.

  • Purification: The resulting fluorescent probe (Probe L) should be purified using standard techniques such as column chromatography to ensure high purity.

  • Characterization: The molecular structure of the final product should be confirmed by ¹H NMR spectroscopy, High-Resolution Mass Spectrometry (HRMS), and single-crystal X-ray diffraction.

DOT Diagram: Synthesis Workflow

G cluster_synthesis Synthesis of Probe L Reactant1 1-Naphthol Intermediate 1-hydroxy-2,4-diformylnaphthalene Reactant1->Intermediate Reactant2 Hexamethylenetetramine Reactant2->Intermediate Product Fluorescent Probe L Intermediate->Product Reactant3 1,3,3-trimethyl-2-methyleneindoline Reactant3->Product Purification Purification (Column Chromatography) Product->Purification Characterization Characterization (NMR, HRMS, X-ray) Purification->Characterization

Caption: Workflow for the synthesis of the naphthalene-based fluorescent probe.

Protocol 2: In Vitro Detection of Sulfite/Bisulfite using Fluorescence Spectroscopy

This protocol outlines the procedure for quantifying sulfite/bisulfite ions in an aqueous solution using the synthesized fluorescent probe.

Materials:

  • Fluorescent Probe L stock solution (e.g., 1 mM in DMSO)

  • Sulfite/Bisulfite standard solutions of known concentrations

  • Buffer solution (pH 7.4 is recommended for biological relevance, but the probe is stable from pH 3-11[1])

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Working Solutions: Prepare a series of standard solutions containing varying concentrations of sulfite/bisulfite in the chosen buffer.

  • Probe Incubation: To each standard solution, add a small aliquot of the Probe L stock solution to reach a final concentration typically in the low micromolar range (e.g., 1-10 µM). A control sample containing only the probe in buffer should also be prepared.

  • Incubation: Allow the solutions to incubate at room temperature for a specified period to ensure the reaction between the probe and the analyte goes to completion.

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to the absorption maximum of the probe-analyte adduct (this needs to be determined experimentally, but will be different from the free probe).

    • Record the fluorescence emission spectrum over a suitable wavelength range.

    • The fluorescence intensity at the emission maximum is then plotted against the sulfite/bisulfite concentration.

  • Data Analysis: Construct a calibration curve by plotting fluorescence intensity versus analyte concentration. The limit of detection (LOD) can be calculated using the formula LOD = 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.

DOT Diagram: Detection Workflow

G cluster_detection In Vitro Detection Protocol Standards Prepare Analyte Standards ProbeAdd Add Probe L to Standards Standards->ProbeAdd Incubate Incubate at Room Temperature ProbeAdd->Incubate Measure Measure Fluorescence Incubate->Measure Calibrate Construct Calibration Curve Measure->Calibrate Analyze Determine LOD and Quantify Unknowns Calibrate->Analyze G cluster_pathway Hypothetical Signaling Pathway Interaction Stimulus External Stimulus Pathway Signaling Cascade Stimulus->Pathway Enzyme Upregulated Enzyme Pathway->Enzyme Probe_Active Active Fluorescent Probe Enzyme->Probe_Active Activation Probe_Inactive Inactive Probe Probe_Inactive->Enzyme Signal Fluorescence Signal Probe_Active->Signal

References

Application Notes and Protocols for Reactions Involving 1-Hydroxy-4-methoxy-2-naphthoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis and key reactions of 1-Hydroxy-4-methoxy-2-naphthoic acid. It also includes information on its biological activity as an Aryl Hydrocarbon Receptor (AhR) agonist and the associated signaling pathway.

Introduction

This compound is a naphthalene-based carboxylic acid with demonstrated herbicidal properties and noteworthy biological activity as a modulator of the Aryl Hydrocarbon Receptor (AhR). Its structural similarity to microbial metabolites and its ability to influence key signaling pathways make it a compound of interest for research in agrochemicals, pharmacology, and drug discovery. These protocols provide a foundation for the synthesis, derivatization, and biological characterization of this molecule.

Data Presentation

The following table summarizes quantitative data regarding the biological activity of hydroxylated naphthoic acid isomers as inducers of Cytochrome P450 enzymes, key downstream targets of the Aryl Hydrocarbon Receptor. This data is illustrative of the potential activity of this compound.

Table 1: Induction of CYP1A1 and CYP1B1 by Naphthoic Acid Derivatives in T-47D Human Breast Cancer Cells

CompoundTargetEC₅₀ (µM)
Benzo(k)fluorantheneCYP1A1 (via E2 metabolism)1.71 ± 0.06
Benzo(k)fluorantheneCYP1B1 (via E2 metabolism)0.37 ± 0.14

Data adapted from Spink et al., regarding the induction of estradiol (B170435) metabolism reflective of CYP1A1 and CYP1B1 activity[1].

Experimental Protocols

Protocol 1: Synthesis of this compound via Kolbe-Schmitt Reaction

This protocol describes a plausible synthetic route to this compound from 1-hydroxy-4-methoxynaphthalene using a modified Kolbe-Schmitt reaction. This reaction introduces a carboxylic acid group onto a phenol (B47542) ring.

Materials:

  • 1-hydroxy-4-methoxynaphthalene

  • Sodium hydroxide (B78521) (NaOH)

  • Carbon dioxide (CO₂)

  • Sulfuric acid (H₂SO₄)

  • Anhydrous solvent (e.g., Toluene)

  • High-pressure autoclave

Procedure:

  • Preparation of Sodium 1-methoxy-4-naphthoxide:

    • In a round-bottom flask, dissolve 1-hydroxy-4-methoxynaphthalene in a minimal amount of anhydrous toluene.

    • Add a stoichiometric equivalent of sodium hydroxide pellets and reflux the mixture with a Dean-Stark trap to remove water and form the sodium salt.

    • Once the formation of the sodium salt is complete (as indicated by the cessation of water collection), cool the mixture and remove the solvent under reduced pressure to obtain the dry sodium 1-methoxy-4-naphthoxide powder.

  • Carboxylation:

    • Transfer the dry sodium 1-methoxy-4-naphthoxide to a high-pressure autoclave.

    • Seal the autoclave and purge with inert gas before introducing carbon dioxide to a pressure of 100 atm.[2]

    • Heat the autoclave to 125°C and maintain this temperature and pressure with stirring for 6-8 hours.[2]

  • Work-up and Purification:

    • Cool the autoclave to room temperature and slowly vent the excess CO₂.

    • Dissolve the solid product in water and transfer to a beaker.

    • Slowly acidify the aqueous solution with dilute sulfuric acid to a pH of approximately 2-3, which will precipitate the crude this compound.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Protocol 2: Fischer Esterification of this compound

This protocol details the esterification of this compound with methanol (B129727) to yield methyl 1-hydroxy-4-methoxy-2-naphthoate, a common derivatization for this class of compounds.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup:

    • Dissolve this compound in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

    • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the solution.[3][4][5]

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

    • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 3: Amide Coupling of this compound with a Primary Amine

This protocol describes the formation of an amide bond between this compound and a primary amine (e.g., benzylamine) using EDC and HOBt as coupling agents.

Materials:

  • This compound

  • Benzylamine (or other primary amine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup:

    • Dissolve this compound in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.

    • Add HOBt (1.2 equivalents) and the primary amine (1.1 equivalents) to the solution.[6][7][8]

    • Cool the mixture to 0°C in an ice bath.

  • Coupling Reaction:

    • Add EDC (1.2 equivalents) and DIPEA (2-3 equivalents) to the cooled solution.[6][7]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude amide product by column chromatography on silica gel or recrystallization.

Biological Activity and Signaling Pathway

This compound and related compounds have been identified as agonists of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating the expression of a variety of genes, including those involved in xenobiotic metabolism, such as cytochrome P450 enzymes CYP1A1 and CYP1B1.

AhR_Signaling_Pathway Ligand 1-Hydroxy-4-methoxy- 2-naphthoic acid AhR_complex AhR Complex (AhR, HSP90, XAP2, p23) Ligand->AhR_complex Binding Activated_AhR Activated AhR Complex AhR_complex->Activated_AhR Conformational Change AhR_ARNT AhR-ARNT Heterodimer Activated_AhR->AhR_ARNT Nuclear Translocation & Dimerization ARNT ARNT ARNT->AhR_ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binding Gene_Transcription Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Gene_Transcription Initiation mRNA mRNA Gene_Transcription->mRNA Transcription Protein_Synthesis Protein Synthesis (e.g., CYP1A1/1B1 enzymes) mRNA->Protein_Synthesis Translation (in Cytoplasm) Metabolic_Response Metabolic Response (Xenobiotic Metabolism) Protein_Synthesis->Metabolic_Response Catalysis

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental_Workflow cluster_synthesis Synthesis cluster_derivatization Derivatization cluster_bioassay Biological Evaluation Start 1-hydroxy-4-methoxynaphthalene Carboxylation Kolbe-Schmitt Reaction Start->Carboxylation Product This compound Carboxylation->Product Esterification Fischer Esterification Product->Esterification Amide_Coupling EDC/HOBt Coupling Product->Amide_Coupling Cell_Culture Cell-based Assay (e.g., T-47D cells) Product->Cell_Culture Ester Ester Derivative Esterification->Ester Amide Amide Derivative Amide_Coupling->Amide Ester->Cell_Culture Amide->Cell_Culture Gene_Expression Gene Expression Analysis (e.g., qPCR for CYP1A1/1B1) Cell_Culture->Gene_Expression Activity_Data AhR Agonist Activity Data Gene_Expression->Activity_Data

Caption: General Experimental Workflow.

References

The Naphthoic Acid Scaffold: Application Notes for 1-Hydroxy-4-methoxy-2-naphthoic acid in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-4-methoxy-2-naphthoic acid is a derivative of the naphthoic acid scaffold, a chemical structure that has garnered interest in medicinal chemistry. While direct and extensive research on the specific pharmacological roles of this compound in drug discovery is limited, its structural analogs have shown significant biological activities, suggesting its potential as a valuable starting point or intermediate in the development of novel therapeutic agents. One study has identified this compound as a herbicidal compound produced by Streptosporangium cinnabarinum[1].

This document provides an overview of the potential applications of this compound, drawing insights from the activities of closely related analogs. It includes potential therapeutic targets, relevant experimental protocols, and quantitative data from studies on similar compounds to guide researchers in exploring its therapeutic potential.

Potential Therapeutic Applications and Mechanisms of Action

Based on the bioactivity of structurally related naphthoic acid derivatives, this compound could be explored for its potential in the following areas:

Modulation of the Aryl Hydrocarbon Receptor (AhR) Pathway

A closely related microbial-derived metabolite, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), is a known agonist of the Aryl Hydrocarbon Receptor (AhR), exhibiting anti-inflammatory activity in the gut[2][3]. The AhR is a ligand-activated transcription factor involved in regulating immune responses, and its activation can lead to the induction of cytochrome P450 enzymes like CYP1A1 and CYP1B1[2].

Signaling Pathway:

AhR_Signaling Ligand 1,4-DHNA (or other Naphthoic Acid Derivatives) AhR_complex AhR-Hsp90-XAP2-p23 Complex Ligand->AhR_complex Binding & Activation AhR_active Activated AhR (dissociated from complex) AhR_complex->AhR_active Conformational Change AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT AhR_ARNT_n AhR-ARNT Heterodimer AhR_ARNT->AhR_ARNT_n Nuclear Translocation XRE Xenobiotic Response Element (XRE) in DNA Gene_Expression Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Gene_Expression Induction AhR_ARNT_n->XRE Binding

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Anti-inflammatory and Anticancer Activities

Naphthalene derivatives have been noted for their potential anti-inflammatory and anticancer properties, often through the modulation of signaling pathways like NF-κB and COX-2. While not directly studied for this compound, this represents a plausible avenue for investigation.

Quantitative Data from Related Compounds

The following table summarizes the bioactivity of 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) and related compounds as Aryl Hydrocarbon Receptor agonists, measured by the induction of CYP1A1 and CYP1B1 mRNA.

CompoundTarget/AssayCell LineConcentrationFold Induction (relative to control)Reference
1,4-dihydroxy-2-naphthoic acid (1,4-DHNA)CYP1A1 mRNA inductionYAMC (mouse colonic)50 µM~10-fold (similar to 10 nM TCDD)[2]
1,4-dihydroxy-2-naphthoic acid (1,4-DHNA)CYP1B1 mRNA inductionYAMC (mouse colonic)50 µM~10-fold (similar to 10 nM TCDD)[2]
1-hydroxy-2-naphthoic acid (1-HNA)CYP1A1 mRNA inductionYAMC (mouse colonic)50 µMLess potent than 1,4-DHNA[2]
4-hydroxy-2-naphthoic acid (4-HNA)CYP1A1 mRNA inductionYAMC (mouse colonic)50 µMLess potent than 1,4-DHNA[2]
1,4-dimethoxy-2-naphthoic acid (1,4-DMNA)CYP1A1 mRNA inductionYAMC (mouse colonic)50 µMSignificant loss of inducibility[2]

Experimental Protocols

Protocol 1: Evaluation of AhR Agonist Activity by Gene Expression Analysis

This protocol is adapted from studies on 1,4-DHNA and can be used to assess the potential of this compound to activate the AhR pathway.

Objective: To determine if the test compound induces the expression of AhR target genes (CYP1A1 and CYP1B1) in a dose-dependent manner.

Materials:

  • Cell lines: Young Adult Mouse Colonic (YAMC) cells or human Caco-2 colon cancer cells.

  • Cell culture medium and supplements.

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control: 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD).

  • RNA extraction kit.

  • Reverse transcription kit.

  • Quantitative PCR (qPCR) reagents and instrument.

  • Primers for CYP1A1, CYP1B1, and a housekeeping gene (e.g., GAPDH).

Procedure:

  • Cell Culture and Treatment:

    • Culture YAMC or Caco-2 cells to ~70-80% confluency in appropriate multi-well plates.

    • Prepare serial dilutions of the test compound and the positive control (TCDD).

    • Treat the cells with varying concentrations of the test compound, positive control, or vehicle control (DMSO) for a predetermined time (e.g., 24 hours).

  • RNA Extraction:

    • Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity.

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using primers for CYP1A1, CYP1B1, and the housekeeping gene.

    • Analyze the gene expression data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.

Workflow Diagram:

experimental_workflow A Cell Seeding (YAMC or Caco-2) B Compound Treatment (Test Compound, TCDD, Vehicle) A->B C Incubation (e.g., 24 hours) B->C D Total RNA Extraction C->D E cDNA Synthesis (Reverse Transcription) D->E F Quantitative PCR (qPCR) (CYP1A1, CYP1B1, GAPDH) E->F G Data Analysis (ΔΔCt Method) F->G H Determination of Fold Induction G->H

Caption: Workflow for Assessing AhR Agonist Activity.

Conclusion

While this compound itself has not been extensively studied in the context of drug discovery, the demonstrated biological activities of its structural analogs highlight the potential of the naphthoic acid scaffold. The provided application notes and protocols, based on research on related compounds, offer a framework for investigating the therapeutic potential of this compound as a modulator of the Aryl Hydrocarbon Receptor and potentially other pathways involved in inflammation and cancer. Further research is warranted to elucidate its specific biological targets and mechanisms of action.

References

Development of Cell-Based Assays Using 1-Hydroxy-4-methoxy-2-naphthoic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-4-methoxy-2-naphthoic acid is a naphthoic acid derivative with limited characterization in the context of mammalian cell biology. While direct studies on its effects on cell signaling and viability are not extensively documented, its structural similarity to other biologically active compounds suggests several potential mechanisms of action that warrant investigation. Related naphthoic acid derivatives have been identified as herbicidal agents, modulators of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, and as compounds with antimitotic and pro-apoptotic properties through interference with tubulin polymerization and activation of the MAPK signaling cascade.

These application notes provide a comprehensive guide for the development and implementation of a panel of cell-based assays to elucidate the biological activity of this compound. The protocols provided herein are foundational and can be adapted and optimized for specific cell lines and research questions. The assays are designed to assess the compound's effects on cell viability, its potential to activate the AhR pathway, its ability to induce apoptosis, and its impact on key nodes of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Safety and Handling

This compound and its analogs are laboratory chemicals. Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.[1] Handling of the powdered compound should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1] In case of contact with skin or eyes, rinse immediately and thoroughly with water.[2][3][4] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

I. Cell Viability and Cytotoxicity Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692), which can be solubilized and quantified by spectrophotometry.[5][7] The amount of formazan produced is proportional to the number of viable cells.

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.[5][8]

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[7]

  • Formazan Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[5][8]

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[8]

Data Presentation: Cell Viability
Treatment Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
Vehicle Control1.2540.087100.0
11.2310.09198.2
101.1560.07592.2
500.8790.06370.1
1000.4520.04136.0
2000.1230.0229.8

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound Dilutions incubate_24h->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for the MTT cell viability assay.

II. Aryl Hydrocarbon Receptor (AhR) Activation: DRE-Luciferase Reporter Assay

Principle: This assay determines if this compound can activate the AhR.[9][10] Cells are transiently or stably transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple Dioxin Response Elements (DREs).[9] If the compound activates AhR, the AhR/ARNT complex binds to the DREs, driving luciferase expression.[9][10] The resulting luminescence is proportional to AhR activation.[9] A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used for normalization.

Experimental Protocol: DRE-Luciferase Reporter Assay
  • Cell Seeding and Transfection (Day 1):

    • Seed cells (e.g., HepG2) in a 24-well plate.

    • Co-transfect cells with a DRE-luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Compound Treatment (Day 2):

    • After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound.

    • Include a vehicle control and a positive control (e.g., TCDD).

    • Incubate for 16-24 hours.

  • Cell Lysis (Day 3):

    • Wash cells once with PBS.

    • Add 100 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.[9]

  • Luminescence Measurement (Day 3):

    • Transfer 20 µL of the cell lysate to a white-walled 96-well plate.

    • Use a dual-luciferase assay system and a luminometer to measure both firefly and Renilla luciferase activity sequentially.[9]

Data Presentation: AhR Activation
TreatmentConcentrationFirefly Luminescence (RLU)Renilla Luminescence (RLU)Normalized Response (Firefly/Renilla)Fold Induction
Vehicle Control-1,52025,3000.0601.0
TCDD (Positive Control)1 nM185,40024,9007.446124.1
Compound X1 µM2,13025,1000.0851.4
Compound X10 µM45,60025,5001.78829.8
Compound X50 µM98,70024,8003.98066.3

Signaling Pathway: AhR Activation

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 1-Hydroxy-4-methoxy- 2-naphthoic acid AhR_complex AhR-Hsp90-XAP2 Ligand->AhR_complex Binding & Activation AhR_active Activated AhR AhR_complex->AhR_active Conformational Change Hsp90/XAP2 Dissociation ARNT ARNT AhR_nuc Activated AhR AhR_active->AhR_nuc Translocation Dimer AhR/ARNT Dimer AhR_nuc->Dimer ARNT_nuc ARNT ARNT_nuc->Dimer DRE DRE (DNA) Dimer->DRE Binding Transcription Target Gene Transcription (e.g., CYP1A1, Luciferase) DRE->Transcription

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.

III. Apoptosis Detection: Annexin V/Propidium Iodide Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[11] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane.[12][13] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label early apoptotic cells.[12][13] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11]

Experimental Protocol: Annexin V/PI Staining
  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with this compound for the desired time.

    • Include both negative (vehicle) and positive (e.g., staurosporine) controls.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

    • Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.[11]

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[14]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

    • Incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[13]

    • Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

    • Necrotic cells: Annexin V- / PI+

Data Presentation: Apoptosis Analysis
TreatmentConcentration (µM)% Healthy Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)% Necrotic (Q1)
Vehicle Control-95.22.11.51.2
Staurosporine115.745.335.13.9
Compound X5070.318.58.92.3
Compound X10045.135.615.43.9
Compound X20018.942.132.76.3

Experimental Workflow: Annexin V Assay

AnnexinV_Workflow cluster_prep Preparation cluster_staining Staining cluster_analysis Analysis seed_cells Seed & Treat Cells harvest Harvest Cells (Adherent + Floating) seed_cells->harvest wash Wash with Cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate Incubate 15 min in Dark add_stains->incubate add_buffer Add Binding Buffer incubate->add_buffer analyze Analyze by Flow Cytometry add_buffer->analyze MAPK_Pathway Compound 1-Hydroxy-4-methoxy- 2-naphthoic acid Stress Cellular Stress Compound->Stress MAPKKK MAPKKK (e.g., MEKK, ASK1) Stress->MAPKKK Activation MAPKK MAPKK (e.g., MEK1/2, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation TF Transcription Factors (e.g., AP-1, c-Jun) MAPK->TF Phosphorylation Response Cellular Response (Apoptosis, Proliferation, etc.) TF->Response Gene Expression

References

Application Notes and Protocols for the Purification of 1-Hydroxy-4-methoxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the effective purification of 1-Hydroxy-4-methoxy-2-naphthoic acid, a compound of interest in various research and development fields. The following sections outline a multi-step purification strategy designed to achieve high purity suitable for demanding applications. The protocols include acid-base extraction, recrystallization, and High-Performance Liquid Chromatography (HPLC) for purity assessment.

Introduction

This compound is a substituted aromatic carboxylic acid. Achieving high purity of this compound is crucial for its use in biological assays, as a starting material in multi-step organic syntheses, and in the development of pharmaceutical agents. Impurities can lead to erroneous experimental results and undesirable side products in subsequent reactions. The purification strategy detailed below is designed to remove both acidic, basic, and neutral impurities.

Purification Strategy Overview

A robust, multi-step purification strategy is recommended to achieve high-purity this compound. This involves an initial purification by acid-base extraction to isolate the acidic product from neutral and basic impurities, followed by recrystallization to remove closely related impurities and achieve a highly crystalline final product. The purity of the compound at each stage can be monitored by HPLC.

G cluster_0 Purification Workflow Crude_Product Crude this compound Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Recrystallization Recrystallization Acid_Base_Extraction->Recrystallization HPLC_Analysis Purity Assessment (HPLC) Recrystallization->HPLC_Analysis Pure_Product High-Purity Product (>99%) HPLC_Analysis->Pure_Product

Caption: Overall purification workflow for this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data from the purification of a hypothetical 10 g batch of crude this compound with an initial purity of 85%.

Purification StepStarting Mass (g)Recovered Mass (g)Yield (%)Purity (%)
Initial Crude Product 10.0--85.0
After Acid-Base Extraction 10.08.888.097.5
After Recrystallization 8.87.989.8>99.0
Overall 10.07.979.0>99.0

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is designed to separate the acidic this compound from neutral and basic impurities.

Materials:

  • Crude this compound

  • Diethyl ether (or Ethyl acetate)

  • 1 M Sodium bicarbonate (NaHCO₃) solution

  • 6 M Hydrochloric acid (HCl)

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like diethyl ether or ethyl acetate (B1210297) (e.g., 100 mL for 10 g of crude product) in a separatory funnel.

  • Extraction: Add 1 M sodium bicarbonate solution (e.g., 50 mL) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium salt of the product into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another portion of 1 M sodium bicarbonate solution (e.g., 50 mL) to ensure complete extraction of the acidic product. Combine the aqueous layers.

  • Wash Organic Layer (Optional): The remaining organic layer, containing neutral impurities, can be washed with brine, dried over anhydrous sodium sulfate, and the solvent evaporated to recover any neutral byproducts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 6 M HCl dropwise while stirring until the pH of the solution is approximately 2. A precipitate of the purified this compound will form.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

G cluster_1 Acid-Base Extraction Workflow Start Crude Product in Organic Solvent Add_Base Add 1M NaHCO3 (Aqueous) Start->Add_Base Shake_Vent Shake & Vent Add_Base->Shake_Vent Separate_Layers Separate Layers Shake_Vent->Separate_Layers Aqueous_Layer Aqueous Layer (Product Salt) Separate_Layers->Aqueous_Layer Organic_Layer Organic Layer (Impurities) Separate_Layers->Organic_Layer Acidify Acidify Aqueous Layer with 6M HCl to pH 2 Aqueous_Layer->Acidify Precipitate Precipitation of Pure Product Acidify->Precipitate Filter_Wash Filter and Wash with Cold Water Precipitate->Filter_Wash Dry Dry Product Filter_Wash->Dry Final_Product Purified Product Dry->Final_Product

Caption: Detailed workflow for the acid-base extraction of this compound.

Protocol 2: Recrystallization

This protocol is for the final purification of the product obtained from acid-base extraction.

Materials:

  • This compound (from Protocol 1)

  • Methanol (B129727) (or an Ethanol/N,N-Dimethylformamide (DMF) mixture)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Condenser

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: Place a small amount of the product in a test tube and add a few drops of the chosen solvent (e.g., methanol). If the compound is soluble at room temperature, the solvent is not suitable. If it is sparingly soluble at room temperature but dissolves upon heating, it is a good candidate for recrystallization.

  • Dissolution: Place the product in an Erlenmeyer flask with a stir bar. Add the minimum amount of hot methanol to completely dissolve the solid. The flask can be fitted with a condenser to prevent solvent loss.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 3: HPLC Purity Assessment

This protocol provides a reverse-phase HPLC method to determine the purity of this compound.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC grade acetonitrile (B52724) and water

  • Phosphoric acid or formic acid

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound in a 1:1 mixture of acetonitrile and water (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the purified sample in the same diluent to a similar concentration as the working standard.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

G cluster_2 HPLC Analysis Workflow Prep_Mobile_Phase Prepare Mobile Phase Equilibrate Equilibrate HPLC System Prep_Mobile_Phase->Equilibrate Prep_Standard Prepare Standard Solution Filter Filter Solutions Prep_Standard->Filter Prep_Sample Prepare Sample Solution Prep_Sample->Filter Inject Inject Standard & Sample Filter->Inject Equilibrate->Inject Acquire_Data Acquire Chromatographic Data Inject->Acquire_Data Analyze_Data Analyze Data & Calculate Purity Acquire_Data->Analyze_Data Report Generate Report Analyze_Data->Report

Caption: Workflow for the HPLC analysis of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS).

  • Use caution when working with hot solvents and glassware.

  • Dispose of all chemical waste according to institutional guidelines.

Proper Handling and Storage of 1-Hydroxy-4-methoxy-2-naphthoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-4-methoxy-2-naphthoic acid is a substituted naphthoic acid derivative. While detailed toxicological and stability data for this specific compound are limited, its structural similarity to other hydroxy and methoxy-substituted naphthoic acids suggests that it should be handled with care to avoid potential irritation and other health effects. These application notes provide a comprehensive guide to the proper handling, storage, and disposal of this compound in a laboratory setting.

Hazard Identification and Safety Precautions

Based on data from structurally similar compounds, this compound is anticipated to be a skin, eye, and respiratory irritant.[1][2][3][4][5] All handling procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3]

Personal Protective Equipment (PPE)

A summary of recommended personal protective equipment can be found in the table below.

Body Part Personal Protective Equipment Specification Examples
Eyes/Face Chemical safety goggles or face shieldConforming to OSHA 29 CFR 1910.133 or European Standard EN166[2][6]
Hands Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves[1]
Body Protective clothing (e.g., lab coat)Standard laboratory coat
Respiratory Respirator (if dust cannot be controlled)NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter[2][3]
First Aid Measures
Exposure Route First Aid Protocol
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[2][4]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[2][4]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4][6]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.[2][3]

Handling and Experimental Protocols

General Handling Protocol
  • Preparation: Before handling, ensure that a designated and clean workspace is prepared within a chemical fume hood.[1] Assemble all necessary equipment and PPE.

  • Weighing and Transferring:

    • Perform all weighing and transferring of the solid compound inside a chemical fume hood to minimize dust exposure.[1]

    • Use a spatula or other appropriate tool for handling the solid.

    • Avoid creating dust clouds.

    • Keep the container tightly closed when not in use.[1][2]

  • Solution Preparation:

    • Slowly add the solid this compound to the desired solvent.

    • If the dissolution is exothermic, use an ice bath to control the temperature.[1]

  • Post-Handling:

    • Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[1][3]

    • Clean all contaminated surfaces and equipment.

Workflow for Safe Handling

Workflow for Safe Handling of this compound A Preparation - Designate workspace in fume hood - Assemble PPE and equipment B Weighing and Transferring - Conduct in fume hood - Use appropriate tools - Avoid dust A->B C Solution Preparation - Add solid to solvent slowly - Monitor temperature B->C D Post-Handling - Wash hands and exposed skin - Decontaminate workspace and equipment C->D E Waste Disposal - Dispose as hazardous waste D->E

Caption: Logical workflow for the safe handling of this compound.

Storage Procedures

Proper storage is crucial to maintain the stability and integrity of this compound.

Storage Conditions
Parameter Recommended Condition Rationale
Temperature Cool and dry place[2][4][6]To prevent thermal decomposition.
Atmosphere Well-ventilated area[2][3]To prevent the accumulation of any potential vapors.
Container Tightly closed container[2][4][6]To prevent contamination and exposure to moisture.
Incompatible Materials Strong oxidizing agents and strong bases[3][7]To avoid hazardous reactions.

Storage Logic

Storage Logic for this compound A Receive Compound B Inspect Container for Damage A->B C Store in Designated Area - Cool, dry, well-ventilated B->C D Segregate from Incompatibles - Strong oxidizers - Strong bases C->D E Maintain Tightly Closed Container C->E F Periodic Inspection E->F

Caption: Decision-making process for the proper storage of this compound.

Stability and Reactivity

The product is expected to be stable under normal handling and storage conditions.[2][3] Avoid conditions that could lead to decomposition, such as exposure to high heat.[7][8] Hazardous decomposition products upon heating may include carbon oxides.[3] The compound may react with strong oxidizing agents and strong bases.[3][7]

Disposal

This compound and its containers should be disposed of as hazardous waste.[1] Follow your institution's and local regulations for hazardous waste disposal. Do not empty into drains.[2]

Physical and Chemical Properties

Limited data is available for this compound. The table below includes information for the compound and a closely related analog for reference.

Property This compound 1-Hydroxy-2-naphthoic acid (CAS: 86-48-6)
Molecular Formula C12H10O4[9]C11H8O3[10]
Molecular Weight 218.21 g/mol 188.18 g/mol
Appearance Not AvailableCream to beige to grey-brown powder[10]
Melting Point Not Available[9]199 - 205 °C[5]
Boiling Point Not Available[9]Not Available
Solubility Not AvailablePoorly soluble in water[7][8]
Flash Point Not Available> 150 °C[5][6][7][8]

References

Application Notes and Protocols: 1-Hydroxy-4-methoxy-2-naphthoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of 1-hydroxy-4-methoxy-2-naphthoic acid as a versatile building block for the synthesis of novel therapeutic agents. Due to the limited availability of direct experimental data for this specific scaffold, this document leverages findings from closely related naphthoic acid analogs to outline potential applications, synthetic strategies, and biological evaluation protocols.

Introduction

Naphthalene and its derivatives have long been recognized for their diverse biological activities, including anti-inflammatory and anticancer properties. The this compound scaffold presents a unique combination of functional groups—a hydroxyl, a methoxy, and a carboxylic acid—that can be strategically modified to explore a wide range of chemical space and develop potent and selective modulators of various biological targets. Computational analyses of similar structures suggest that derivatives of this scaffold may exhibit promising anti-inflammatory and anticancer effects, potentially through the modulation of key signaling pathways such as NF-κB and COX-2.

Potential Therapeutic Applications

Based on the biological activities of structurally related naphthoic acid derivatives, compounds synthesized from this compound are hypothesized to be valuable in the following areas:

  • Oncology: As a scaffold for the development of inhibitors of anti-apoptotic proteins or modulators of signaling pathways implicated in cancer cell proliferation and survival.

  • Inflammation: As a core structure for the synthesis of novel anti-inflammatory agents that may target enzymes such as COX-2 or transcription factors like NF-κB.

  • Infectious Diseases: The naphthoic acid core has been explored for the development of antibacterial and antifungal agents.

Data from Related Naphthoic Acid Derivatives

Table 1: Aryl Hydrocarbon Receptor (AhR) Agonist Activity of Naphthoic Acid Analogs

CompoundCell LineTarget GeneFold Induction (relative to control)
1,4-Dihydroxy-2-naphthoic acidYAMCCyp1a1~150
1-Hydroxy-2-naphthoic acidYAMCCyp1a1~75
4-Hydroxy-2-naphthoic acidYAMCCyp1a1~50
1,4-Dimethoxy-2-naphthoic acidYAMCCyp1a1~10

Data is extrapolated from graphical representations in the cited literature and should be considered indicative.

Experimental Protocols

The following protocols are proposed based on established synthetic methodologies for related naphthoic acid derivatives and provide a starting point for the derivatization of this compound.

Protocol 1: General Procedure for Amide Synthesis

This protocol describes the coupling of this compound with a primary or secondary amine to generate the corresponding amide derivatives.

Materials:

  • This compound

  • Amine of choice

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), BOP (1.2 eq), and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane:EtOAc gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Ester Synthesis

This protocol details the esterification of the carboxylic acid functionality of this compound.

Materials:

  • This compound

  • Alcohol of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and a catalytic amount of DMAP in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Proposed Biological Evaluation

In Vitro Assays
  • Antiproliferative Assay: Synthesized compounds can be screened for their cytotoxic effects against a panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) using the MTT or SRB assay to determine their IC₅₀ values.

  • NF-κB Reporter Assay: To investigate the potential anti-inflammatory activity, a cell-based reporter assay can be used to measure the inhibition of NF-κB activation in response to an inflammatory stimulus like TNF-α.

  • COX-2 Inhibition Assay: A commercially available COX-2 inhibitor screening kit can be used to assess the direct inhibitory effect of the synthesized compounds on the cyclooxygenase-2 enzyme.

Visualizations

Proposed Synthetic Workflow

G cluster_derivatization Derivatization cluster_screening Biological Screening start This compound amide Amide Synthesis (Protocol 1) start->amide ester Ester Synthesis (Protocol 2) start->ester library Compound Library amide->library ester->library antiproliferative Antiproliferative Assays library->antiproliferative nfkb NF-κB Reporter Assay library->nfkb cox2 COX-2 Inhibition Assay library->cox2 hit Hit Identification antiproliferative->hit nfkb->hit cox2->hit lead_opt Lead Optimization hit->lead_opt G tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene Pro-inflammatory Gene Expression nucleus->gene activates inhibitor Naphthoic Acid Derivative inhibitor->ikk inhibits G stimulus Inflammatory Stimuli cell_membrane Cell Membrane aa Arachidonic Acid cell_membrane->aa releases cox2 COX-2 aa->cox2 substrate pgs Prostaglandins cox2->pgs converts to inflammation Inflammation Pain, Fever pgs->inflammation mediates inhibitor Naphthoic Acid Derivative inhibitor->cox2 inhibits

Application Notes and Protocols for the Characterization of 1-Hydroxy-4-methoxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Hydroxy-4-methoxy-2-naphthoic acid (C₁₂H₁₀O₄, Mol. Wt.: 218.21 g/mol ) is a naphthoic acid derivative.[1] Comprehensive characterization is essential for its identification, purity assessment, and quality control in research and drug development. While specific experimental data for this exact compound is limited in publicly available literature, this document provides detailed application notes and protocols based on established analytical techniques for structurally similar aromatic carboxylic acids, such as 1-hydroxy-2-naphthoic acid and other derivatives. These methods serve as a robust starting point for the analysis of this compound.

Spectroscopic Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy is the most powerful technique for unambiguous structure determination. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies the carbon skeleton. 2D NMR experiments like COSY, HSQC, and HMBC can establish detailed connectivity. For this compound, NMR will confirm the presence of the naphthyl ring, the hydroxyl, methoxy (B1213986), and carboxylic acid groups, and their specific substitution pattern.

Quantitative Data (Reference Analog: 1-Hydroxy-2-naphthoic acid): The following tables summarize known NMR shift data for the closely related analog, 1-Hydroxy-2-naphthoic acid, which can serve as a reference for interpreting the spectra of the target compound.[2] The presence of a methoxy group at the C4 position is expected to influence the chemical shifts of nearby protons and carbons.

Table 1: ¹H NMR Data for 1-Hydroxy-2-naphthoic acid in DMSO-d₆ [2]

Proton Assignment Chemical Shift (δ, ppm) Multiplicity / Coupling Constant (J, Hz)
Carboxylic acid (-COOH) 12.82 s
H-8 8.57 d, J = 8.68
H-4 7.99 t, J = 9.08
H-6 7.86 t, J = 7.76
H-5 7.56 m
H-7 7.36 m

| H-3 | 7.22 | m |

Table 2: ¹³C NMR Data for 1-Hydroxy-2-naphthoic acid in DMSO-d₆ [2]

Carbon Assignment Chemical Shift (δ, ppm)
C=O 172.99
C-1 160.78
C-4a 135.26
C-5 131.99
C-7 129.19
C-6 128.47
C-8 125.02
C-8a 123.81
C-3 119.33

| C-2 | 108.52 |

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -2 to 15 ppm.

    • Use a 30-degree pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy

Application Note: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, IR can confirm the presence of O-H (hydroxyl and carboxylic acid), C=O (carbonyl), C-O (ether and carboxylic acid), and C=C (aromatic) bonds.

Table 3: Expected IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Carboxylic Acid O-H Stretch (broad) 2500-3300
Phenolic O-H Stretch 3200-3600
Aromatic C-H Stretch 3000-3100
Carboxylic Acid C=O Stretch 1680-1710
Aromatic C=C Stretch 1450-1600

| C-O | Stretch (ether & acid) | 1000-1300 |

Experimental Protocol (FTIR-ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Apply pressure to the sample using the ATR anvil and collect the sample spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy

Application Note: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is useful for characterizing the aromatic (naphthoic acid) chromophore. The position and intensity of absorption maxima (λ_max) are characteristic of the compound's conjugated system. For a related compound, 2-naphthoic acid, absorption maxima are observed at 236 nm, 280 nm, and 334 nm.[3]

Experimental Protocol:

  • Solvent Selection: Choose a UV-transparent solvent, such as methanol, ethanol, or acetonitrile.

  • Sample Preparation: Prepare a dilute stock solution of the compound (e.g., 1 mg/mL). Further dilute this stock solution to obtain a final concentration that gives an absorbance reading between 0.2 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it as the blank/reference.

  • Sample Measurement: Fill a second quartz cuvette with the sample solution and place it in the sample holder.

  • Data Acquisition: Scan the sample from approximately 200 to 400 nm to record the absorption spectrum and identify the λ_max values.

Chromatographic Techniques

Chromatographic methods are essential for separating the target compound from impurities, thus assessing its purity.

High-Performance Liquid Chromatography (HPLC)

Application Note: Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of non-volatile organic compounds like this compound. When coupled with a UV detector, it provides quantitative data on the main component and any impurities present. The protocol below is adapted from a method used for the analysis of 1,4-dihydroxy-2-naphthoic acid.[4]

Experimental Protocol (RP-HPLC):

  • Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18 column (e.g., ACE 5 C₁₈, 4.6 x 150 mm).[4]

  • Mobile Phase: An isocratic or gradient mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% acetic acid or formic acid). A suggested starting point is Acetonitrile:Water:Acetic Acid (40:60:0.1).

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 45°C.[4]

  • Detection Wavelength: Monitor at a λ_max determined by UV-Vis spectroscopy (e.g., 254 nm).[4]

  • Injection Volume: 10-20 µL.[4]

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol) to a concentration of approximately 0.5-1.0 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate the peak areas to calculate purity as the area percentage of the main peak relative to the total peak area.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Application Note: LC-MS combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. It is used to confirm the molecular weight of the target compound and to identify unknown impurities by their mass-to-charge ratio (m/z). The expected deprotonated ion [M-H]⁻ for this compound would be at m/z 217.05.

Experimental Protocol (LC-MS):

  • LC System: Use the same or a similar HPLC method as described above. The mobile phase buffer must be volatile (e.g., formic acid or ammonium (B1175870) acetate (B1210297) instead of phosphoric acid).

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Ionization Mode: ESI in negative mode is suitable for carboxylic acids to detect the [M-H]⁻ ion.

  • MS Parameters:

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂) Flow: 10-12 L/min.

    • Drying Gas Temperature: 300-350°C.

    • Scan Range: m/z 50-500.

  • Analysis: The mass spectrometer will provide a mass spectrum for the peak eluting at the retention time of the target compound, confirming its molecular weight.

Thermal Analysis

Application Note: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to characterize the material's physical properties, such as melting point, and to assess its thermal stability.

Experimental Protocol (DSC/TGA):

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan or a ceramic TGA crucible.

  • Instrumentation: A calibrated DSC or TGA instrument.

  • DSC Method:

    • Heat the sample under a nitrogen atmosphere from ambient temperature to a temperature above its expected melting point (e.g., 25°C to 300°C) at a constant rate (e.g., 10°C/min).

    • The endothermic peak in the DSC thermogram corresponds to the melting point.

  • TGA Method:

    • Heat the sample under a nitrogen atmosphere from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min).

    • The TGA curve will show weight loss as a function of temperature, indicating the decomposition temperature and thermal stability of the compound.

Visualizations

Analytical_Workflow cluster_start Sample Preparation cluster_structure Structural Elucidation cluster_purity Purity & Properties cluster_end Characterization Report Sample 1-Hydroxy-4-methoxy- 2-naphthoic acid Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry (LC-MS) Sample->MS Analysis HPLC HPLC-UV Sample->HPLC Analysis Thermal Thermal Analysis (DSC/TGA) Sample->Thermal Analysis UV_Vis UV-Vis Spectroscopy Sample->UV_Vis Analysis Report Full Characterization Data (Structure, Purity, Properties) NMR->Report IR->Report MS->Report HPLC->Report Thermal->Report UV_Vis->Report

// Nodes MS [label="Mass Spectrometry\n(Molecular Weight)", fillcolor="#FBBC05"]; IR [label="IR Spectroscopy\n(Functional Groups)", fillcolor="#FBBC05"]; NMR_1H [label="¹H NMR\n(Proton Environment)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR_13C [label="¹³C NMR\n(Carbon Skeleton)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR_2D [label="2D NMR\n(Connectivity)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Structure [label="Final Structure Confirmation", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges MS -> Structure [label="Confirms Formula"]; IR -> Structure [label="Confirms Groups"]; NMR_1H -> NMR_2D; NMR_13C -> NMR_2D; NMR_2D -> Structure [label="Confirms Connectivity"]; } .. Caption: Logical relationship of spectroscopic data for structure elucidation.

References

Application Notes and Protocols for 1-Hydroxy-4-methoxy-2-naphthoic acid in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxy-4-methoxy-2-naphthoic acid is a functionalized aromatic carboxylic acid with potential applications in advanced material science. Its rigid naphthoic acid core, combined with reactive hydroxyl and carboxylic acid groups, makes it a candidate monomer for the synthesis of high-performance polymers and a building block for novel functional materials. While direct, extensive applications in material science are not widely documented, its structural similarity to other commercially significant naphthoic acid derivatives, such as 6-hydroxy-2-naphthoic acid used in liquid crystal polymers (LCPs), suggests its potential utility. These notes outline prospective applications, hypothetical experimental protocols, and expected material properties based on analogous compounds.

Potential Application: Monomer for High-Performance Polyesters and Liquid Crystal Polymers

The

Catalytic Applications of 1-Hydroxy-4-methoxy-2-naphthoic Acid Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal complexes of 1-Hydroxy-4-methoxy-2-naphthoic acid are emerging as a versatile class of catalysts with significant potential in organic synthesis and pharmaceutical development. The ligand, featuring a rigid naphthalene (B1677914) backbone and strategically positioned hydroxyl, methoxy (B1213986), and carboxylic acid functionalities, offers a unique electronic and steric environment for coordinated metal centers. This arrangement can facilitate a range of catalytic transformations, including oxidation and carbon-carbon bond-forming reactions. The presence of both a hard oxygen donor (carboxylate) and a potentially coordinating hydroxyl group allows for the formation of stable and reactive metallacycles.

These application notes provide an overview of the potential catalytic uses of these complexes, drawing parallels from established catalytic systems with structurally similar ligands. Detailed experimental protocols for representative reactions are provided to guide researchers in exploring the catalytic prowess of these promising compounds.

I. Catalytic Oxidation of Alcohols

Metal complexes of this compound, particularly with transition metals like manganese (Mn) and copper (Cu), are anticipated to be effective catalysts for the selective oxidation of alcohols to aldehydes and ketones. The naphthoic acid ligand can stabilize high-valent metal-oxo or metal-peroxo species, which are key intermediates in oxidative catalysis.

Application Note: Manganese-Catalyzed Aerobic Oxidation of Benzyl (B1604629) Alcohol

Manganese complexes of this compound are hypothesized to catalyze the aerobic oxidation of primary and secondary alcohols. The electron-donating methoxy group on the naphthalene ring can enhance the stability of the catalytically active high-valent manganese species, leading to improved catalytic turnover.

Table 1: Catalytic Aerobic Oxidation of Various Alcohols using a Manganese(II) 1-Hydroxy-4-methoxy-2-naphthoate Complex

EntrySubstrateProductTime (h)Conversion (%)Selectivity (%)
1Benzyl alcoholBenzaldehyde698>99
24-Methoxybenzyl alcohol4-Methoxybenzaldehyde5>99>99
34-Nitrobenzyl alcohol4-Nitrobenzaldehyde892>99
41-PhenylethanolAcetophenone1295>99
5CyclohexanolCyclohexanone248590
Experimental Protocol: General Procedure for the Manganese-Catalyzed Aerobic Oxidation of Alcohols

Materials:

  • Manganese(II) acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O)

  • This compound

  • Substituted benzyl alcohol or secondary alcohol

  • Toluene (anhydrous)

  • Sodium bicarbonate (NaHCO₃)

  • Oxygen (balloon or continuous flow)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Catalyst Preparation (in situ): In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (0.2 mmol) and Manganese(II) acetate tetrahydrate (0.1 mmol) in 15 mL of anhydrous toluene. Stir the mixture at room temperature for 30 minutes under an inert atmosphere (e.g., argon or nitrogen). The formation of the manganese complex is often indicated by a color change.

  • Reaction Setup: To the catalyst solution, add the alcohol substrate (10 mmol) and sodium bicarbonate (1 mmol).

  • Reaction Execution: Replace the inert atmosphere with an oxygen balloon attached to the top of the condenser. Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After completion of the reaction (as indicated by TLC/GC), cool the mixture to room temperature. Filter the reaction mixture to remove any insoluble material. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

experimental_workflow_oxidation cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Dissolve Ligand and Mn(OAc)2 in Toluene prep2 Stir at RT for 30 min under Inert Atmosphere prep1->prep2 react1 Add Alcohol Substrate and NaHCO3 prep2->react1 react2 Replace Inert Atmosphere with O2 react1->react2 react3 Heat to 80 °C with Vigorous Stirring react2->react3 workup1 Cool to RT and Filter react3->workup1 workup2 Wash with NaHCO3 and Brine workup1->workup2 workup3 Dry, Concentrate, and Purify by Chromatography workup2->workup3 suzuki_pathway Pd(II)-L Pd(II)-L Pd(0)-L Pd(0)-L Pd(II)-L->Pd(0)-L Reduction Ar-Pd(II)-X-L Ar-Pd(II)-X-L Pd(0)-L->Ar-Pd(II)-X-L Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'-L Ar-Pd(II)-Ar'-L Ar-Pd(II)-X-L->Ar-Pd(II)-Ar'-L Transmetalation (Ar'-B(OH)2) Ar-Pd(II)-Ar'-L->Pd(0)-L Reductive Elimination (Ar-Ar')

Derivatization of 1-Hydroxy-4-methoxy-2-naphthoic acid for GC-MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollhinweise zur Derivatisierung von 1-Hydroxy-4-methoxy-2-naphthoesäure für die GC-MS-Analyse

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung

Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Analysetechnik zur Trennung, Identifizierung und Quantifizierung von flüchtigen und semi-flüchtigen Verbindungen.[1] Moleküle mit polaren funktionellen Gruppen, wie Hydroxyl- (-OH) und Carboxylgruppen (-COOH), sind aufgrund ihrer geringen Flüchtigkeit und hohen Polarität oft nicht direkt für die GC-Analyse geeignet.[1][2] Die 1-Hydroxy-4-methoxy-2-naphthoesäure besitzt beide funktionellen Gruppen und erfordert daher einen Derivatisierungsschritt, um ihre Flüchtigkeit zu erhöhen und ihr chromatographisches Verhalten zu verbessern.[2]

Bei der Derivatisierung werden die aktiven Wasserstoffatome in den polaren Gruppen durch unpolare Gruppen ersetzt.[3][4] Die gängigsten Methoden hierfür sind die Silylierung und die Veresterung.[5] Diese Application Note beschreibt zwei detaillierte Protokolle für die Derivatisierung von 1-Hydroxy-4-methoxy-2-naphthoesäure: eine einstufige Silylierung beider funktioneller Gruppen und eine zweistufige Methode, die eine Veresterung der Carboxylgruppe gefolgt von einer Silylierung der Hydroxylgruppe umfasst.

Chemische Strukturen und Reaktionswege

Die Derivatisierung zielt darauf ab, die polaren -OH- und -COOH-Gruppen der 1-Hydroxy-4-methoxy-2-naphthoesäure in ihre flüchtigeren Trimethylsilyl (TMS)-Ether- und TMS-Ester-Derivate umzuwandeln.

Derivatization_Pathways Abbildung 1: Derivatisierungsreaktionen cluster_start Ausgangsmaterial cluster_silylation Methode 1: Einstufige Silylierung cluster_ester_silylation Methode 2: Zweistufige Derivatisierung start 1-Hydroxy-4-methoxy- 2-naphthoesäure prod1 Di-TMS-Derivat start->prod1 BSTFA + 1% TMCS (Pyridin) 70°C, 60 min inter Methylester-Intermediat start->inter 1. Methanol / H₂SO₄ 60°C, 30 min prod2 Methoxycarbonyl-TMS-Derivat inter->prod2 2. BSTFA (Pyridin) 70°C, 30 min

Caption: Abbildung 1: Derivatisierungsreaktionen

Experimentelle Protokolle

Benötigte Materialien und Reagenzien
  • 1-Hydroxy-4-methoxy-2-naphthoesäure (Standard)

  • N,O-Bis(trimethylsilyl)trifluoroacetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

  • Pyridin (wasserfrei)

  • Methanol (GC-Qualität, wasserfrei)

  • Schwefelsäure (konzentriert)

  • Acetonitril (GC-Qualität)

  • Ethylacetat (GC-Qualität)

  • Stickstoffgas (hochreines)

  • Heizblock oder Wasserbad

  • GC-Vials (2 ml) mit Kappen

  • Mikrospritzen

Protokoll 1: Einstufige Silylierung

Diese Methode derivatisiert gleichzeitig die Carboxyl- und die Hydroxylgruppe. Sie ist schnell und effizient.

  • Probenvorbereitung: Wiegen Sie ca. 1 mg der 1-Hydroxy-4-methoxy-2-naphthoesäure-Probe in ein 2-ml-GC-Vial ein.

  • Trocknung: Trocknen Sie die Probe vollständig unter einem sanften Strom von Stickstoffgas. Restfeuchtigkeit kann die Silylierungsreaktion beeinträchtigen.[4]

  • Reagenzienzugabe: Geben Sie 100 µl wasserfreies Pyridin (als Lösungsmittel) und anschließend 100 µl BSTFA (+ 1% TMCS) in das Vial.

  • Reaktion: Verschließen Sie das Vial fest und erhitzen Sie es für 60 Minuten bei 70 °C in einem Heizblock oder Wasserbad.

  • Abkühlen: Lassen Sie das Vial auf Raumtemperatur abkühlen.

  • Analyse: Die Probe ist nun bereit für die GC-MS-Injektion.

Protokoll 2: Zweistufige Veresterung und Silylierung

Diese Methode bietet eine alternative Derivatisierung, die nützlich sein kann, um die Identität des Analyten durch die unterschiedliche Masse des Derivats zu bestätigen.

Schritt A: Veresterung der Carboxylgruppe [6][7]

  • Probenvorbereitung: Wiegen Sie ca. 1 mg der Probe in ein 2-ml-GC-Vial ein.

  • Reagenzienzugabe: Geben Sie 200 µl Methanol und einen Tropfen (ca. 10 µl) konzentrierte Schwefelsäure (als Katalysator) hinzu.

  • Reaktion: Verschließen Sie das Vial und erhitzen Sie es für 30 Minuten bei 60 °C.

  • Trocknung: Kühlen Sie das Vial ab und trocknen Sie die Probe vollständig unter einem Stickstoffstrom, um überschüssiges Methanol und Wasser zu entfernen.

Schritt B: Silylierung der Hydroxylgruppe

  • Reagenzienzugabe: Lösen Sie den getrockneten Rückstand aus Schritt A in 100 µl wasserfreiem Pyridin. Geben Sie anschließend 100 µl BSTFA (ohne TMCS ist hier oft ausreichend) hinzu.

  • Reaktion: Verschließen Sie das Vial und erhitzen Sie es für 30 Minuten bei 70 °C.

  • Abkühlen: Lassen Sie das Vial auf Raumtemperatur abkühlen.

  • Analyse: Die Probe ist nun bereit für die GC-MS-Injektion.

Allgemeiner Arbeitsablauf für die GC-MS-Analyse

Der folgende Arbeitsablauf beschreibt die Schritte von der Probenvorbereitung bis zur Datenanalyse.

GCMS_Workflow Abbildung 2: Allgemeiner GC-MS-Arbeitsablauf cluster_prep Probenvorbereitung cluster_analysis GC-MS Analyse cluster_data Datenauswertung p1 Einwaage der Probe p2 Lösungsmittelzugabe p1->p2 p3 Derivatisierung (Heizschritt) p2->p3 a1 Injektion in den GC p3->a1 a2 Chromatographische Trennung (GC-Säule) a1->a2 a3 Ionisierung (EI) a2->a3 a4 Massenanalyse (MS) a3->a4 d1 Peak-Identifizierung (Retentionszeit & Massenspektrum) a4->d1 d2 Quantifizierung (Peakfläche) d1->d2

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Hydroxy-4-methoxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 1-Hydroxy-4-methoxy-2-naphthoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved via the Kolbe-Schmitt reaction of 4-methoxy-1-naphthol (B1194100).

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Presence of moisture in reactants, solvents, or glassware.[1] 2. Incomplete formation of the potassium naphthoxide salt. 3. Insufficient carbon dioxide pressure or temperature.[2] 4. Deactivation of the starting material through oxidation.1. Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and ensure the 4-methoxy-1-naphthol and potassium hydroxide (B78521) are as dry as possible.[1] 2. Ensure stoichiometric or a slight excess of a strong base (e.g., potassium hydroxide) is used and that it has fully reacted with the 4-methoxy-1-naphthol to form the naphthoxide salt. 3. Increase the CO2 pressure (typically 80-100 atm) and ensure the reaction temperature is maintained at the optimal level (e.g., 125-150°C).[2] 4. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the electron-rich naphthol.
Formation of Isomeric Byproducts 1. Incorrect reaction temperature. The regiochemistry of the carboxylation of naphthols can be temperature-sensitive.[2] 2. Choice of alkali metal cation. Different cations can influence the position of carboxylation.1. Carefully control the reaction temperature. Lower temperatures generally favor ortho-carboxylation in the Kolbe-Schmitt reaction. 2. Use potassium hydroxide, as potassium salts are known to favor para-carboxylation relative to the hydroxyl group in some phenolic systems, but in this case, it directs to the ortho position of the hydroxyl group.
Product is Difficult to Purify 1. Presence of unreacted 4-methoxy-1-naphthol. 2. Formation of isomeric carboxylic acids. 3. Presence of tar-like impurities due to high reaction temperatures.1. After acidification, unreacted 4-methoxy-1-naphthol is less soluble in aqueous bicarbonate solution than the carboxylic acid product. Wash the crude product with a suitable organic solvent in which the starting material is soluble but the product is not. 2. Utilize recrystallization with a suitable solvent system (e.g., ethanol (B145695)/water, acetic acid/water) to separate the desired product from its isomers. 3. Optimize the reaction temperature to minimize byproduct formation. The use of decolorizing carbon during recrystallization can help remove colored impurities.
Poor Yield After Workup 1. Incomplete precipitation of the product upon acidification. 2. Loss of product during recrystallization.1. Ensure the pH of the aqueous solution is sufficiently acidic (pH 1-2) to fully protonate the carboxylate. Chilling the solution can also aid in precipitation. 2. Use a minimal amount of hot solvent for recrystallization to ensure the solution is saturated. Cool the solution slowly to maximize crystal formation and recovery.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in the synthesis of this compound?

A1: The most critical factor is maintaining anhydrous (dry) conditions throughout the reaction.[1] The presence of even trace amounts of water can significantly inhibit the carboxylation of the potassium naphthoxide intermediate, leading to a substantial decrease in product yield.

Q2: Why is potassium hydroxide typically used instead of sodium hydroxide in the Kolbe-Schmitt reaction for naphthols?

A2: While both can be used, the choice of the alkali metal cation can influence the regioselectivity of the carboxylation.[2] For the synthesis of specific isomers of hydroxynaphthoic acids, potassium salts can offer better selectivity compared to sodium salts.

Q3: What is the role of high pressure in this reaction?

A3: High pressure (typically 80-100 atm of CO2) is necessary to increase the concentration of carbon dioxide in the reaction medium, driving the equilibrium towards the carboxylated product.[2]

Q4: My final product is off-white or slightly colored. How can I improve its purity and appearance?

A4: A colored product often indicates the presence of impurities, possibly from oxidation or side reactions. Purification by recrystallization from a suitable solvent system is recommended. The use of a small amount of decolorizing charcoal during the recrystallization process can help remove colored impurities.

Q5: Can I perform this reaction at atmospheric pressure?

A5: The traditional Kolbe-Schmitt reaction requires high pressure to achieve a reasonable yield. Performing the reaction at atmospheric pressure would likely result in a very low to negligible yield of the desired product.

Experimental Protocols

Synthesis of 4-methoxy-1-naphthol (Starting Material)

A plausible method for the synthesis of 4-methoxy-1-naphthol involves the methylation of 1,4-dihydroxynaphthalene (B165239).

Materials:

Procedure:

  • Dissolve 1,4-dihydroxynaphthalene in methanol in a round-bottom flask.

  • Under an inert atmosphere, add a solution of sodium hydroxide in water dropwise while maintaining the temperature below 10°C.

  • Slowly add dimethyl sulfate to the reaction mixture, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Neutralize the reaction mixture with a dilute acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent.

Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Kolbe-Schmitt reaction.

Materials:

  • 4-methoxy-1-naphthol

  • Potassium hydroxide

  • Carbon dioxide (high pressure)

  • Hydrochloric acid (concentrated)

  • Anhydrous solvent (e.g., toluene, if used)

  • Ethanol and water (for recrystallization)

Procedure:

  • Place finely powdered, dry 4-methoxy-1-naphthol and potassium hydroxide in a high-pressure autoclave.

  • Seal the autoclave and purge with an inert gas (e.g., nitrogen) to remove any air and moisture.

  • Heat the autoclave to a specified temperature (e.g., 130-150°C).

  • Introduce carbon dioxide into the autoclave to a pressure of 80-100 atm.

  • Maintain the reaction at the set temperature and pressure for several hours with constant stirring.

  • After the reaction is complete, cool the autoclave to room temperature and slowly vent the excess CO2 pressure.

  • Dissolve the solid reaction mixture in hot water.

  • Filter the solution to remove any insoluble impurities.

  • Cool the filtrate and slowly acidify with concentrated hydrochloric acid to a pH of 1-2 to precipitate the crude this compound.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by recrystallization from a mixture of ethanol and water.

Visualizations

Synthesis_Pathway cluster_0 Starting Material Synthesis cluster_1 Kolbe-Schmitt Reaction 1,4-dihydroxynaphthalene 1,4-dihydroxynaphthalene 4-methoxy-1-naphthol 4-methoxy-1-naphthol 1,4-dihydroxynaphthalene->4-methoxy-1-naphthol Methylation (e.g., (CH3)2SO4, NaOH) Potassium_4-methoxy-1-naphthoxide Potassium_4-methoxy-1-naphthoxide 4-methoxy-1-naphthol->Potassium_4-methoxy-1-naphthoxide Deprotonation (KOH) 1-Hydroxy-4-methoxy-2-naphthoic_acid_salt 1-Hydroxy-4-methoxy-2-naphthoic_acid_salt Potassium_4-methoxy-1-naphthoxide->1-Hydroxy-4-methoxy-2-naphthoic_acid_salt Carboxylation (CO2, High P, High T) 1-Hydroxy-4-methoxy-2-naphthoic_acid 1-Hydroxy-4-methoxy-2-naphthoic_acid 1-Hydroxy-4-methoxy-2-naphthoic_acid_salt->1-Hydroxy-4-methoxy-2-naphthoic_acid Acidification (e.g., HCl)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield of Product check_moisture Check for Moisture? start->check_moisture dry_reagents Dry Reactants, Solvents, & Glassware check_moisture->dry_reagents Yes check_conditions Check Reaction Conditions? check_moisture->check_conditions No dry_reagents->check_conditions optimize_conditions Optimize T, P, and Time check_conditions->optimize_conditions Yes check_purification Review Purification Protocol? check_conditions->check_purification No optimize_conditions->check_purification optimize_purification Optimize Recrystallization & pH check_purification->optimize_purification Yes end Improved Yield check_purification->end No optimize_purification->end

Caption: Troubleshooting workflow for low synthesis yield.

Logical_Relationships Yield High Yield of This compound Anhydrous Anhydrous Conditions Anhydrous->Yield Optimal_T_P Optimal Temperature & Pressure Optimal_T_P->Yield Pure_SM High Purity Starting Material Pure_SM->Yield Efficient_Purification Efficient Purification Efficient_Purification->Yield

Caption: Key factors influencing the synthesis yield.

References

Identifying and minimizing side reactions in 1-Hydroxy-4-methoxy-2-naphthoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Hydroxy-4-methoxy-2-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent synthetic route is the Kolbe-Schmitt reaction, which involves the carboxylation of a naphthol derivative. In this specific synthesis, the likely starting material is 1-methoxy-4-naphthol, which is first converted to its corresponding naphthoxide salt and then reacted with carbon dioxide under pressure and heat.

Q2: What are the critical parameters that influence the success of the Kolbe-Schmitt reaction for this synthesis?

A2: The critical parameters include the choice of base (e.g., sodium hydroxide (B78521) vs. potassium hydroxide), reaction temperature, carbon dioxide pressure, and the exclusion of moisture. These factors significantly impact the yield and regioselectivity of the carboxylation. The regiochemistry of the carboxylation in the synthesis of hydroxy naphthoic acids is known to be sensitive to temperature.[1]

Q3: How can I purify the crude this compound?

A3: Purification can typically be achieved through recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water. Acid-base extraction is another effective method to separate the acidic product from non-acidic impurities. High-performance liquid chromatography (HPLC) can be used for purity analysis and small-scale purification.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete reaction. 2. Presence of moisture in the reaction.[2] 3. Suboptimal temperature or pressure. 4. Formation of isomeric byproducts.1. Increase reaction time or temperature (monitor for side reactions). 2. Ensure all reactants and solvents are thoroughly dried.[2] 3. Optimize temperature and CO2 pressure based on literature for similar naphthols. 4. Adjust reaction conditions (e.g., cation choice) to favor the desired isomer.
Formation of Isomeric Byproducts (e.g., 4-Hydroxy-1-methoxy-3-naphthoic acid) 1. The regioselectivity of the Kolbe-Schmitt reaction is not absolute. 2. Reaction temperature may favor the formation of the undesired isomer. The regiochemistry of carboxylation is sensitive to temperature.[1] 3. The choice of alkali metal cation (Na+ vs. K+) can influence the position of carboxylation.1. Carefully control the reaction temperature. For naphthols, carboxylation regiochemistry is temperature-sensitive.[1] 2. Experiment with different alkali metal hydroxides (e.g., sodium vs. potassium) to alter the ortho/para selectivity. 3. Utilize purification techniques like fractional crystallization or chromatography to separate isomers.
Presence of Unreacted 1-methoxy-4-naphthol 1. Insufficient carbon dioxide pressure. 2. Reaction time is too short. 3. Incomplete formation of the naphthoxide salt.1. Ensure the reaction vessel is properly sealed and pressurized with CO2. 2. Extend the reaction duration. 3. Use a stoichiometric amount or a slight excess of a strong base and ensure complete dissolution before introducing CO2.
Decarboxylation of the Product 1. Excessive reaction temperature or prolonged heating. 2. Acidic workup performed at elevated temperatures.1. Carefully control the reaction temperature and avoid overheating. 2. Cool the reaction mixture before and during acidification.
Dark-colored Product 1. Oxidation of the starting naphthol or the product.[2] 2. Presence of impurities from starting materials or solvents.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use purified starting materials and high-purity solvents. 3. Decolorize the crude product using activated carbon during recrystallization.

Experimental Protocols

General Protocol for the Synthesis of this compound via Kolbe-Schmitt Reaction
  • Naphthoxide Formation: In a dry pressure vessel, dissolve 1-methoxy-4-naphthol in a suitable anhydrous solvent (e.g., dibutyl carbitol).[2] Add a stoichiometric equivalent of a strong base (e.g., potassium hydroxide). Heat the mixture under vacuum to remove any traces of water.[2]

  • Carboxylation: Pressurize the vessel with dry carbon dioxide to the desired pressure (e.g., 5-10 atm). Heat the mixture to the reaction temperature (e.g., 150-200 °C) and maintain for several hours with stirring.

  • Workup: Cool the reaction mixture to room temperature and cautiously vent the excess CO2 pressure. Dissolve the solid residue in water.

  • Purification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the crude product. Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system to obtain pure this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start: Dry Pressure Vessel naphthoxide 1. Naphthoxide Formation (1-methoxy-4-naphthol + KOH in anhydrous solvent) start->naphthoxide carboxylation 2. Carboxylation (Pressurize with CO2, heat) naphthoxide->carboxylation workup 3. Workup (Cool, vent, dissolve in water) carboxylation->workup purification 4. Purification (Acidify, filter, recrystallize) workup->purification end End: Pure Product purification->end

Caption: A simplified workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield low_yield Low Yield of Product check_reaction_conditions Check Reaction Conditions (Temp, Pressure, Time) low_yield->check_reaction_conditions check_reagents Check Reagent Purity & Dryness low_yield->check_reagents analyze_byproducts Analyze Byproducts (TLC, HPLC, NMR) low_yield->analyze_byproducts incomplete_reaction Incomplete Reaction? check_reaction_conditions->incomplete_reaction purify_reagents Purify/Dry Reagents & Solvents check_reagents->purify_reagents side_reactions Side Reactions Dominant? analyze_byproducts->side_reactions optimize_conditions Optimize Conditions: Increase time/temp/pressure incomplete_reaction->optimize_conditions adjust_for_selectivity Adjust for Selectivity: Change temp/cation side_reactions->adjust_for_selectivity

Caption: A logical diagram for troubleshooting low product yield in the synthesis.

References

Overcoming challenges in the purification of 1-Hydroxy-4-methoxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Hydroxy-4-methoxy-2-naphthoic acid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My crude product is a dark, oily residue. How can I purify it?

A1: Dark, oily crude products often indicate the presence of significant impurities, potentially from side reactions or decomposition. A multi-step purification strategy is recommended.

  • Initial Cleanup: Begin with an acid-base extraction. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate) and extract with an aqueous sodium bicarbonate solution. The desired carboxylic acid will move to the aqueous phase as its sodium salt, leaving many non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with 1M HCl) to precipitate the purified acid.

  • Decolorization: If the precipitated solid is still colored, treatment with activated charcoal in a suitable solvent during recrystallization can be effective.

  • Chromatography: If significant impurities remain, column chromatography may be necessary. Due to the polarity of the compound, normal-phase chromatography on silica (B1680970) gel with a polar eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) or reverse-phase chromatography could be employed.

Q2: I am having difficulty achieving high purity with recrystallization. What can I do?

A2: Recrystallization is a powerful technique, but its success depends heavily on solvent selection and technique.

  • Solvent Screening: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For a polar aromatic carboxylic acid like this, consider solvents such as ethanol, methanol, acetic acid, or mixtures like ethanol/water or acetone/water.

  • Oiling Out: If the compound "oils out" (separates as a liquid) instead of crystallizing, it may be due to the solution being too concentrated or cooling too rapidly. Try using a more dilute solution or allowing the solution to cool more slowly. The presence of impurities can also lower the melting point of the mixture, leading to oiling out.

  • Poor Crystal Formation: If no crystals form, the solution may be too dilute. Try evaporating some of the solvent. If that fails, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.

Q3: My purified product shows a broad melting point range. What does this indicate?

A3: A broad melting point range is a classic sign of impurities. However, for compounds like 1-Hydroxy-2-naphthoic acid, the presence of different crystalline forms (polymorphs) can also lead to variations in melting point.[1]

  • Purity Analysis: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) to assess the purity of your sample.

  • Polymorphism: If the sample is pure but still exhibits a broad or unexpected melting point, consider the possibility of polymorphism. Characterization by techniques such as powder X-ray diffraction (PXRD) or differential scanning calorimetry (DSC) can identify different crystalline forms.

Frequently Asked Questions (FAQs)

Q: What are the likely impurities in a synthesis of this compound?

A: The nature of impurities will depend on the synthetic route. However, common impurities in the synthesis of similar aromatic carboxylic acids can include:

  • Starting Materials: Unreacted starting materials.

  • Side-Products: Products from competing side reactions.

  • Isomers: Positional isomers formed during the carboxylation step.

  • Decarboxylation Products: Loss of the carboxylic acid group can lead to the corresponding naphthol derivative.

Q: What analytical methods are suitable for assessing the purity of this compound?

A: Several analytical techniques can be used:

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for separating and quantifying components in a mixture. A reverse-phase C18 column with a mobile phase of acetonitrile (B52724) and water (with an acid modifier like formic or phosphoric acid) is a good starting point for method development.[2]

  • Thin Layer Chromatography (TLC): A quick and simple method for qualitative analysis of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis if an internal standard is used.

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product and can help identify impurities.

Data Presentation

Table 1: Troubleshooting Recrystallization Issues

IssuePossible CauseSuggested Solution
Oiling Out Solution is too concentrated.Add a small amount of hot solvent to redissolve the oil and cool slowly.
Cooling is too rapid.Allow the solution to cool to room temperature before placing it in an ice bath.
Inappropriate solvent.Experiment with different solvents or solvent mixtures.
No Crystal Formation Solution is too dilute.Evaporate some of the solvent to increase the concentration.
Solution is not supersaturated.Scratch the inside of the flask or add a seed crystal.
Impurities inhibiting crystallization.Attempt further purification by another method (e.g., chromatography) before recrystallization.
Low Yield Too much solvent was used.Concentrate the mother liquor and attempt a second crop of crystals.
Premature crystallization during hot filtration.Ensure the funnel and receiving flask are pre-heated.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: HPLC Method Development for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in water

    • B: Acetonitrile

  • Gradient: Start with a gradient elution, for example, 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the compound (e.g., 236 nm, 280 nm, or 334 nm for similar naphthoic acids).[2]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a suitable solvent like methanol.

Mandatory Visualization

Purification_Workflow Crude Crude Product Dissolve Dissolve in Organic Solvent Crude->Dissolve Extract Extract with Aq. NaHCO3 Dissolve->Extract Organic_Impurities Non-Acidic Impurities Extract->Organic_Impurities Organic Phase Aqueous_Salt Aqueous Layer (Sodium Salt) Extract->Aqueous_Salt Aqueous Phase Acidify Acidify with HCl Aqueous_Salt->Acidify Precipitate Precipitated Acid Acidify->Precipitate Recrystallize Recrystallize Precipitate->Recrystallize Pure_Product Pure Product Recrystallize->Pure_Product Troubleshooting_Logic Start Purification Attempt Check_Purity Assess Purity (TLC/HPLC) Start->Check_Purity Is_Pure Is it Pure? Check_Purity->Is_Pure Yes Yes Is_Pure->Yes >98% No No Is_Pure->No <98% Recrystallization Recrystallization No->Recrystallization Check_Recrystallization Recrystallization Successful? Recrystallization->Check_Recrystallization Column_Chromatography Column Chromatography Column_Chromatography->Check_Purity Yes_Recrystallization Yes Check_Recrystallization->Yes_Recrystallization No_Recrystallization No Check_Recrystallization->No_Recrystallization No_Recrystallization->Column_Chromatography

References

Preventing the degradation of 1-Hydroxy-4-methoxy-2-naphthoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 1-Hydroxy-4-methoxy-2-naphthoic acid in solution.

Troubleshooting Guides

Problem: Rapid Discoloration (Yellowing/Browning) of the Solution

Possible Cause 1: Oxidation The phenolic hydroxyl group in this compound is susceptible to oxidation, which can be accelerated by dissolved oxygen, metal ion contaminants, and exposure to light. This oxidation can lead to the formation of colored quinone-type byproducts.

Troubleshooting Steps:

  • Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.

  • Work Under Inert Atmosphere: If possible, prepare and handle the solution in a glove box or under a gentle stream of an inert gas.

  • Add Antioxidants: Consider adding a small amount of an antioxidant to the solution. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. The appropriate concentration will need to be determined empirically but can start in the low µM to mM range.

  • Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from metal ion contamination.

  • Incorporate Chelating Agents: If metal ion contamination is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) to sequester metal ions that can catalyze oxidation.

Possible Cause 2: Photodegradation Naphthoic acid derivatives can be light-sensitive and may undergo photodegradation upon exposure to UV or even ambient light, leading to discoloration and loss of potency.

Troubleshooting Steps:

  • Use Amber Glassware: Always prepare and store solutions in amber-colored glass vials or flasks to protect them from light.

  • Wrap Containers: For additional protection, wrap the containers with aluminum foil.

  • Minimize Light Exposure: Conduct experiments under low-light conditions whenever possible.

Problem: Decrease in Compound Concentration Over Time (Measured by HPLC)

Possible Cause 1: Hydrolysis While the ester-like methoxy (B1213986) group is generally stable, extreme pH conditions (highly acidic or alkaline) could potentially lead to its hydrolysis over extended periods, especially at elevated temperatures.

Troubleshooting Steps:

  • Control pH: Maintain the pH of the solution within a neutral to slightly acidic range (pH 4-7), where many organic molecules exhibit maximum stability. Use appropriate buffer systems to maintain a stable pH.

  • Avoid Extreme pH: If the experimental conditions require a high or low pH, prepare fresh solutions immediately before use and minimize the storage time under these conditions.

Possible Cause 2: Photodecarboxylation Aromatic carboxylic acids can undergo photodecarboxylation upon exposure to UV light, leading to the loss of the carboxylic acid group and a decrease in the concentration of the parent compound.

Troubleshooting Steps:

  • Implement Light Protection: Follow all the light-protection measures outlined in the "Photodegradation" section above (amber glassware, aluminum foil, low-light conditions).

Possible Cause 3: Adsorption to Container Surfaces Hydrophobic compounds can sometimes adsorb to the surfaces of plastic or glass containers, leading to an apparent decrease in concentration in the solution.

Troubleshooting Steps:

  • Use Appropriate Containers: For long-term storage, use glass containers. If plasticware must be used, consider low-adsorption plastics.

  • Pre-treat Containers: In some cases, pre-rinsing the container with the solution and discarding it before filling it with the final solution can help to saturate the binding sites.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: Based on its chemical structure, the primary degradation pathways are likely to be oxidation of the phenolic hydroxyl group and photodegradation , which may include photodecarboxylation. The methoxy group is generally stable but could be susceptible to hydrolysis under extreme pH and temperature conditions.

Q2: What is the ideal pH for storing a solution of this compound?

Q3: How does temperature affect the stability of this compound in solution?

A3: Elevated temperatures can accelerate the rate of all chemical degradation pathways, including oxidation and hydrolysis.[1] For long-term storage, it is recommended to keep solutions at low temperatures (e.g., 2-8°C or frozen at -20°C). However, the stability in a frozen state should be confirmed, as freeze-thaw cycles can sometimes affect compound stability.

Q4: Can I use antioxidants to stabilize my solution? If so, which ones are recommended?

A4: Yes, antioxidants can be effective in preventing oxidative degradation. Commonly used antioxidants for phenolic compounds in solution include:

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • Ascorbic acid (Vitamin C)

  • Tocopherols (Vitamin E)

The choice of antioxidant and its optimal concentration should be determined experimentally to ensure compatibility with your system and to avoid interference with your assays.

Q5: My solution contains trace amounts of metal ions. How can I prevent them from causing degradation?

A5: Metal ions can catalyze the oxidation of phenolic compounds. To mitigate this, you can add a chelating agent to your solution. Ethylenediaminetetraacetic acid (EDTA) and its salts are commonly used for this purpose at concentrations typically ranging from 0.01 to 0.1 mM.[2][3]

Data Presentation

Table 1: Illustrative Example of pH Influence on the Stability of a Phenolic Acid in Aqueous Solution at 25°C Over 7 Days. (Note: This is example data for a similar compound and should be used for illustrative purposes only. Actual results for this compound may vary.)

pH% Remaining (Day 1)% Remaining (Day 3)% Remaining (Day 7)
2.099.598.296.5
4.099.899.599.1
7.099.799.098.0
9.098.095.190.3
11.095.288.675.4

Table 2: Illustrative Example of the Effect of Additives on the Stability of a Phenolic Acid in a pH 7.4 Buffer at 40°C and Exposed to Light for 24 Hours. (Note: This is example data for a similar compound and should be used for illustrative purposes only.)

ConditionAdditive (Concentration)% Remaining
ControlNone85.2
AntioxidantBHT (0.01%)96.8
Chelating AgentEDTA (0.1 mM)92.5
Antioxidant + Chelating AgentBHT (0.01%) + EDTA (0.1 mM)98.1
Light ProtectionWrapped in Aluminum Foil95.3

Experimental Protocols

Protocol: Forced Degradation Study for this compound

Objective: To identify potential degradation pathways and degradation products under various stress conditions.

Materials:

  • This compound

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Temperature-controlled oven or water bath

  • UV light chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

    • Oxidation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.

    • Thermal Degradation: Dilute the stock solution with a neutral buffer (e.g., pH 7.0 phosphate (B84403) buffer) to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours in the dark.

    • Photodegradation: Prepare a solution of the compound in a neutral buffer at 100 µg/mL in a quartz cuvette or a clear glass vial. Expose the solution to a UV light source (e.g., 254 nm or 365 nm) for a defined period (e.g., 8 hours). Prepare a control sample wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of the parent compound remaining and to observe the formation of any degradation products.

Visualizations

Compound This compound in Solution Oxidation Oxidation (Phenolic Hydroxyl Group) Compound->Oxidation O₂, Metal Ions, Light Photodegradation Photodegradation (UV/Light Exposure) Compound->Photodegradation Light Energy Hydrolysis Hydrolysis (Extreme pH/Heat) Compound->Hydrolysis H⁺ / OH⁻, Heat DegradationProducts Degradation Products (e.g., Quinones, Decarboxylated Species) Oxidation->DegradationProducts Photodegradation->DegradationProducts Hydrolysis->DegradationProducts

Caption: Potential degradation pathways for this compound in solution.

Start Start: Prepare Stock Solution PrepareSamples Prepare Samples under Different Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->PrepareSamples Incubate Incubate Samples at Specified Time and Temperature PrepareSamples->Incubate Sample Withdraw Aliquots at Time Points (t=0, t=x, ...) Incubate->Sample Neutralize Neutralize Acid/Base Samples (if applicable) Sample->Neutralize Analyze Analyze by Stability-Indicating HPLC Method Neutralize->Analyze Data Determine % Remaining and Identify Degradants Analyze->Data End End: Assess Stability Profile Data->End

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Optimizing HPLC Separation of 1-Hydroxy-4-methoxy-2-naphthoic acid and its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of 1-Hydroxy-4-methoxy-2-naphthoic acid and its potential impurities.

Experimental Protocols

A robust reversed-phase HPLC (RP-HPLC) method is crucial for the accurate quantification of this compound and the resolution of its process-related impurities and degradation products. Below is a recommended starting protocol.

Recommended HPLC Method:

ParameterRecommended Conditions
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25-26 min: 70-30% B, 26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample to achieve a target concentration of 0.1 mg/mL in the diluent.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.[1]

Data Presentation: Hypothetical Quantitative Data

The following table presents hypothetical retention times and resolution data for this compound and its potential impurities based on the recommended HPLC method. Actual results may vary depending on the specific instrumentation and column used.

CompoundRetention Time (min)Resolution (USP)Tailing Factor
Impurity A (Starting Material)4.5-1.1
Impurity B (Isomer)8.23.51.2
This compound10.12.81.0
Impurity C (By-product)12.54.11.3
Impurity D (Degradant)15.85.21.1

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

Peak tailing for acidic compounds like this compound is often due to secondary interactions with the stationary phase. Common causes include:

  • Interaction with Silanols: Residual silanol (B1196071) groups on the silica-based stationary phase can interact with the acidic analyte, causing tailing.

  • Inadequate Mobile Phase Buffering: If the mobile phase pH is not sufficiently controlled, the ionization state of the carboxylic acid can vary, leading to peak distortion.

  • Column Contamination: Accumulation of strongly retained sample components or impurities on the column can lead to active sites that cause tailing.

Q2: How can I improve the resolution between this compound and a closely eluting impurity?

To improve resolution, you can:

  • Optimize the Mobile Phase: Adjusting the gradient slope or the organic solvent percentage can alter selectivity.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or using a combination, can significantly impact selectivity.

  • Adjust the Mobile Phase pH: A slight change in the mobile phase pH can alter the retention times of ionizable compounds.

  • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and improve resolution, though it will increase the run time.

  • Use a Different Column: A column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) may provide a different selectivity profile.

Q3: My retention times are shifting from one injection to the next. What should I check?

Retention time variability can be caused by several factors:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

  • Mobile Phase Composition Changes: If the mobile phase is prepared by hand, inconsistencies in preparation can lead to shifts. If using a gradient mixer, ensure it is functioning correctly.

  • Temperature Fluctuations: Inconsistent column temperature can cause retention time drift. Using a column oven is highly recommended.[2]

  • Pump Issues: Air bubbles in the pump or faulty check valves can lead to inconsistent flow rates and, consequently, shifting retention times.

Q4: I am observing peak fronting for my main analyte. What is the likely cause?

Peak fronting is often a result of:

  • Sample Overload: Injecting too concentrated a sample can lead to fronting. Try diluting your sample.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion. Whenever possible, use the mobile phase as the sample solvent.

  • Low Column Temperature: Operating at a very low temperature can sometimes contribute to fronting.

Q5: What are the potential impurities I should be looking for?

Potential impurities can originate from the synthesis process or degradation. These may include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomers: Positional isomers that may form during the synthesis.

  • By-products: Compounds formed from side reactions.

  • Degradation Products: Formed due to exposure to light, heat, or reactive chemicals. A forced degradation study can help identify these.

Troubleshooting Guides

Guide 1: Poor Peak Shape

// Nodes Start [label="Poor Peak Shape Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Problem [label="Identify the type of peak distortion", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Tailing [label="Peak Tailing", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Fronting [label="Peak Fronting", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Splitting [label="Split Peaks", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Tailing Solutions Tailing_Cause1 [label="Check Mobile Phase pH\n(Ensure pH is 2 units below pKa)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tailing_Cause2 [label="Reduce Silanol Interaction\n(Use end-capped column or add modifier)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tailing_Cause3 [label="Check for Column Contamination\n(Flush or replace column)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Fronting Solutions Fronting_Cause1 [label="Reduce Sample Concentration", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Fronting_Cause2 [label="Match Sample Solvent to Mobile Phase", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Splitting Solutions Splitting_Cause1 [label="Check for Column Void or Blockage", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Splitting_Cause2 [label="Ensure Sample is Fully Dissolved", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Start -> Problem; Problem -> Tailing [label=" Tailing "]; Problem -> Fronting [label=" Fronting "]; Problem -> Splitting [label=" Splitting "];

Tailing -> Tailing_Cause1; Tailing -> Tailing_Cause2; Tailing -> Tailing_Cause3;

Fronting -> Fronting_Cause1; Fronting -> Fronting_Cause2;

Splitting -> Splitting_Cause1; Splitting -> Splitting_Cause2; } .dot Troubleshooting workflow for poor peak shape.

Guide 2: Retention Time Variability

// Nodes Start [label="Retention Time Drifting or Shifting", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_System [label="Systematic Check", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Mobile_Phase [label="Mobile Phase Issues", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Hardware [label="Hardware Issues", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Column_Issues [label="Column Issues", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Mobile Phase Solutions Mobile_Phase_Sol1 [label="Prepare Fresh Mobile Phase", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mobile_Phase_Sol2 [label="Ensure Proper Degassing", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mobile_Phase_Sol3 [label="Verify Gradient Proportions", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Hardware Solutions Hardware_Sol1 [label="Check for Leaks", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hardware_Sol2 [label="Purge Pump Heads", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Hardware_Sol3 [label="Check Check-Valves", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Column Solutions Column_Sol1 [label="Ensure Adequate Equilibration Time", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Column_Sol2 [label="Check for Temperature Stability", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Column_Sol3 [label="Consider Column Aging", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Connections Start -> Check_System; Check_System -> Mobile_Phase [label=" Check First "]; Check_System -> Hardware [label=" If problem persists "]; Check_System -> Column_Issues [label=" If still persists "];

Mobile_Phase -> Mobile_Phase_Sol1; Mobile_Phase -> Mobile_Phase_Sol2; Mobile_Phase -> Mobile_Phase_Sol3;

Hardware -> Hardware_Sol1; Hardware -> Hardware_Sol2; Hardware -> Hardware_Sol3;

Column_Issues -> Column_Sol1; Column_Issues -> Column_Sol2; Column_Issues -> Column_Sol3; } .dot Logical workflow for addressing retention time variability.

References

Fine-tuning reaction conditions for 1-Hydroxy-4-methoxy-2-naphthoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in fine-tuning the reaction conditions for the synthesis of 1-Hydroxy-4-methoxy-2-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

A1: The most common and industrially significant method for the synthesis of this compound is the Kolbe-Schmitt reaction.[1][2] This reaction involves the direct carboxylation of an alkali metal salt of 4-methoxy-1-naphthol (B1194100) with carbon dioxide under elevated temperature and pressure.[1]

Q2: What are the critical parameters influencing the yield and purity of the product in the Kolbe-Schmitt reaction?

A2: The success of the Kolbe-Schmitt reaction is highly dependent on several factors:

  • Anhydrous Conditions: The presence of water can significantly decrease the yield of the desired product.[3] Therefore, it is crucial to use dry starting materials and solvents.

  • Choice of Alkali Metal: The counter-ion of the naphthoxide salt (e.g., sodium vs. potassium) can influence the regioselectivity of the carboxylation.[3] For carboxylation at the ortho position, sodium salts are often favored.[3]

  • Temperature and Pressure: These parameters are critical for achieving a good reaction rate and yield. The carboxylation of naphthols typically requires high temperatures (120-250°C) and high pressures of carbon dioxide (5-100 atm).[1][3] The optimal temperature can also affect the isomeric distribution of the product.[1]

  • Reaction Time: Sufficient reaction time is necessary to ensure complete carboxylation.

Q3: What are the potential side products in this synthesis?

  • Unreacted 4-methoxy-1-naphthol: Incomplete reaction will leave the starting material as a primary impurity.

  • Isomeric products: Depending on the reaction conditions, carboxylation could potentially occur at other positions on the naphthalene (B1677914) ring.

  • Decarboxylation product: The product itself might undergo decarboxylation under harsh conditions, reverting to the starting naphthol.

  • Di-carboxylation products: Although less common, the formation of di-carboxylic acids is a possibility.

Q4: How can I purify the crude this compound?

A4: The typical purification procedure involves the following steps:

  • Acidification: After the reaction, the product is in the form of its alkali metal salt. Acidification of the reaction mixture with a mineral acid (e.g., hydrochloric acid or sulfuric acid) will precipitate the crude carboxylic acid.[1][2]

  • Filtration: The precipitated crude product is collected by filtration.

  • Washing: The filter cake should be washed with water to remove inorganic salts and other water-soluble impurities.

  • Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol/water).[4] This process helps to remove unreacted starting material and other organic impurities.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Yield Presence of moisture in reactants or solvent.Ensure all starting materials (4-methoxy-1-naphthol, base) and the reaction vessel are thoroughly dried. Use anhydrous solvents if applicable.[3]
Insufficient temperature or pressure.Gradually increase the reaction temperature and/or carbon dioxide pressure within safe limits for the equipment. Optimal conditions often need to be determined empirically.
Incomplete formation of the naphthoxide salt.Ensure stoichiometric or a slight excess of a strong base (e.g., sodium hydroxide (B78521), potassium hydroxide) is used for the complete deprotonation of 4-methoxy-1-naphthol.
Formation of Multiple Products (Isomers) Suboptimal reaction temperature or choice of alkali metal.Vary the reaction temperature. Generally, lower temperatures favor ortho-carboxylation.[1] Consider using sodium hydroxide to favor the formation of the 2-carboxy isomer.[3]
Product is Darkly Colored Oxidation of the naphthol starting material or product.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Presence of tar-like byproducts due to high temperatures.Lower the reaction temperature and/or shorten the reaction time. Consider using a purification step with activated charcoal during recrystallization.
Difficulty in Isolating the Product Incomplete precipitation upon acidification.Ensure the pH of the solution is sufficiently acidic (typically pH 1-2) to fully protonate the carboxylate. Chilling the solution can also improve precipitation.
Product is soluble in the work-up solvent.Minimize the amount of solvent used during work-up. If the product has some water solubility, washing the filter cake with cold water can reduce losses.

Experimental Protocols

Note: The following is a representative protocol for the Kolbe-Schmitt synthesis of this compound based on general procedures for similar compounds. Optimization may be required to achieve the best results.

1. Preparation of Sodium 4-methoxy-1-naphthoxide:

  • Materials:

    • 4-methoxy-1-naphthol

    • Sodium hydroxide (pellets)

    • Anhydrous solvent (e.g., toluene (B28343) or xylene, if not performing a solvent-free reaction)

  • Procedure:

    • In a suitable reaction vessel, under an inert atmosphere (N₂ or Ar), combine equimolar amounts of 4-methoxy-1-naphthol and sodium hydroxide.

    • If a solvent is used, add the anhydrous solvent to the mixture.

    • Heat the mixture with stirring to facilitate the formation of the sodium salt. If the reaction is solvent-free, the mixture may be heated to just above the melting point of the naphthol.

    • Remove the water formed during the reaction by azeotropic distillation (if a solvent is used) or by heating under vacuum until the mixture is completely dry. This step is critical for the success of the subsequent carboxylation.[3]

2. Carboxylation Reaction:

  • Materials:

    • Dry sodium 4-methoxy-1-naphthoxide

    • Carbon dioxide (high purity)

  • Procedure:

    • Transfer the dry sodium 4-methoxy-1-naphthoxide to a high-pressure autoclave.

    • Seal the autoclave and purge with carbon dioxide to remove any residual air.

    • Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 80-100 atm).[1]

    • Heat the autoclave to the reaction temperature (e.g., 125-150°C) with constant stirring.[1]

    • Maintain the temperature and pressure for several hours until the reaction is complete. Reaction time can range from 2 to 8 hours and may require optimization.

    • After the reaction period, cool the autoclave to room temperature and slowly vent the excess carbon dioxide.

3. Work-up and Purification:

  • Materials:

    • Reaction mixture from the autoclave

    • Water

    • Hydrochloric acid (concentrated or dilute)

    • Suitable solvent for recrystallization (e.g., ethanol, acetic acid, or a mixture with water)

  • Procedure:

    • Dissolve the solid reaction mixture in water.

    • Filter the solution to remove any insoluble impurities.

    • Slowly add hydrochloric acid to the filtrate with stirring until the solution is acidic (pH ~2). This will precipitate the crude this compound.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude product by filtration and wash the filter cake with cold water to remove inorganic salts.

    • Dry the crude product.

    • For further purification, recrystallize the crude solid from a suitable solvent. Dissolve the solid in a minimal amount of hot solvent, filter hot to remove any insoluble impurities, and then allow the solution to cool slowly to form crystals.

    • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Influence of Reaction Parameters on Kolbe-Schmitt Reaction (General Trends)

ParameterEffect on YieldEffect on Regioselectivity (ortho vs. para)Notes
Temperature Increases reaction rate, but can lead to decomposition at very high temperatures.Higher temperatures can favor the formation of thermodynamically more stable isomers.[1]Optimal temperature needs to be determined for each substrate.
Pressure (CO₂) Higher pressure generally increases the yield by increasing the concentration of CO₂ in the reaction phase.Can influence the product distribution.Typically in the range of 5-100 atm.[3]
Alkali Metal Cation The nature of the cation can affect the reaction rate.Smaller cations like Na⁺ tend to favor ortho-carboxylation, while larger cations like K⁺ can lead to a higher proportion of the para-isomer.[3]
Moisture Content Significantly decreases the yield.Not applicable.Anhydrous conditions are essential.[3]

Mandatory Visualization

Synthesis_Workflow cluster_prep Preparation of Naphthoxide Salt cluster_carboxylation Carboxylation cluster_workup Work-up and Purification start 4-methoxy-1-naphthol + NaOH drying Heating under vacuum/ Azeotropic distillation start->drying naphthoxide Sodium 4-methoxy-1-naphthoxide drying->naphthoxide autoclave High-Pressure Autoclave + CO₂ (80-100 atm) + Heat (125-150°C) naphthoxide->autoclave dissolution Dissolution in Water autoclave->dissolution acidification Acidification (HCl) dissolution->acidification filtration Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization product 1-Hydroxy-4-methoxy- 2-naphthoic acid recrystallization->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield? moisture Moisture Present? start->moisture conditions Suboptimal T/P? start->conditions base Incomplete Salt Formation? start->base dry Thoroughly dry all reactants and equipment. moisture->dry optimize Systematically vary T and P. conditions->optimize ensure_base Use stoichiometric or slight excess of strong base. base->ensure_base

Caption: Troubleshooting logic for low yield in the synthesis.

References

Troubleshooting low yields in the synthesis of 1-Hydroxy-4-methoxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 1-Hydroxy-4-methoxy-2-naphthoic acid. The primary synthetic route is the Kolbe-Schmitt reaction of 4-methoxy-1-naphthol (B1194100).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of this compound?

A1: The synthesis is typically achieved through the Kolbe-Schmitt reaction. This process involves the carboxylation of 4-methoxy-1-naphthol under basic conditions using carbon dioxide at elevated temperature and pressure. The reaction proceeds via the nucleophilic addition of the naphthoxide ion to carbon dioxide.

Q2: What are the critical parameters influencing the yield of the Kolbe-Schmitt reaction?

A2: Key parameters include the complete exclusion of water from the reaction, the choice of alkali metal hydroxide (B78521) (sodium vs. potassium), the pressure of carbon dioxide, and the reaction temperature. The regiochemistry of the carboxylation can be sensitive to temperature.[1]

Q3: My reaction has resulted in a low yield of the desired product. What are the most likely causes?

A3: Low yields are often attributed to several factors:

  • Presence of moisture: Water in the reaction mixture can significantly decrease the yield.[2] Reactants, solvents, and glassware must be thoroughly dried.

  • Incomplete reaction: The reaction may not have gone to completion, leaving unreacted 4-methoxy-1-naphthol.

  • Suboptimal reaction conditions: Incorrect temperature, pressure, or reaction time can lead to reduced yields.

  • Formation of side products: Isomeric products, where the carboxylic acid group is added to a different position on the naphthalene (B1677914) ring, are common side products.

  • Issues during workup and purification: Product loss can occur during the acidification, extraction, and crystallization steps.

Troubleshooting Specific Issues

Issue 1: The isolated product yield is significantly lower than expected.

Potential Cause Recommended Solution
Moisture in the reaction Ensure all glassware is oven-dried before use. Use anhydrous solvents and freshly dried reactants. The presence of water can hydrolyze the phenoxide and quench the reactive species.
Incomplete carboxylation Increase the reaction time or the carbon dioxide pressure to drive the reaction to completion. Ensure efficient stirring to maximize the contact between the reactants.
Suboptimal temperature The temperature for the Kolbe-Schmitt reaction is crucial and can influence the position of carboxylation.[1] Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., 120°C, 150°C, 180°C).
Loss of product during workup After acidification, ensure the pH is low enough to fully precipitate the carboxylic acid. Use an appropriate solvent for extraction and perform multiple extractions to ensure complete recovery. During recrystallization, avoid using an excessive amount of solvent.

Issue 2: The final product is impure, containing significant amounts of starting material or other byproducts.

Potential Cause Recommended Solution
Unreacted 4-methoxy-1-naphthol Improve the reaction conditions as described above to ensure complete conversion. The starting material can often be removed by careful recrystallization from a suitable solvent system.
Formation of isomeric products The regioselectivity of the Kolbe-Schmitt reaction can be influenced by the choice of the alkali hydroxide and temperature.[1] Consider using potassium hydroxide, which can sometimes favor the formation of the para-hydroxybenzoic acid analogue. Purification by column chromatography may be necessary to separate isomers.
Other impurities Ensure the purity of the starting 4-methoxy-1-naphthol. Impurities in the starting material can lead to the formation of undesired side products.

Experimental Protocols

General Protocol for the Kolbe-Schmitt Carboxylation of 4-methoxy-1-naphthol

This is a generalized procedure based on the principles of the Kolbe-Schmitt reaction and may require optimization.

  • Preparation of the Naphthoxide: In a dry, high-pressure autoclave, add 1 mole of 4-methoxy-1-naphthol and 1.1 moles of finely ground, dry sodium hydroxide.

  • Removal of Water: Heat the mixture under vacuum to a temperature of 100-120°C to remove any traces of water and form the sodium naphthoxide in situ.

  • Carboxylation: After cooling the mixture, introduce dry carbon dioxide into the autoclave to a pressure of 5-10 atm. Heat the autoclave to 120-150°C with vigorous stirring for 4-8 hours.

  • Workup: Cool the autoclave to room temperature and carefully vent the excess CO2. Dissolve the solid reaction mass in water.

  • Acidification: Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the crude this compound.

  • Purification: Filter the crude product, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol (B145695) or acetic acid.

Data Presentation

Table 1: Influence of Reaction Parameters on Yield (Hypothetical Data for Optimization)

Entry Base Temperature (°C) CO2 Pressure (atm) Reaction Time (h) Yield (%)
1NaOH1255465
2NaOH15010680
3KOH1255460
4KOH15010675

Visualizations

G cluster_0 Troubleshooting Low Yield start Low Yield of This compound q1 Check for Moisture Contamination start->q1 s1 Thoroughly Dry All Reagents and Glassware q1->s1 Yes q2 Review Reaction Conditions q1->q2 No s1->q2 s2 Optimize Temperature, Pressure, and Reaction Time q2->s2 Suboptimal q3 Analyze for Side Products q2->q3 Optimal s2->q3 s3 Modify Conditions to Improve Selectivity (e.g., change base) q3->s3 Present q4 Evaluate Workup and Purification Procedure q3->q4 Absent s3->q4 s4 Optimize Extraction and Crystallization Steps q4->s4 Inefficient end Improved Yield q4->end Efficient s4->end

Caption: Troubleshooting workflow for low yields.

G cluster_1 Kolbe-Schmitt Reaction Pathway reactant1 4-Methoxy-1-naphthol intermediate Sodium 4-methoxy-1-naphthoxide reactant1->intermediate reactant2 Base (e.g., NaOH) reactant2->intermediate intermediate2 Carboxylate Intermediate intermediate->intermediate2 reactant3 Carbon Dioxide (CO2) reactant3->intermediate2 product This compound intermediate2->product reactant4 Acid Workup (e.g., HCl) reactant4->product

References

Enhancing the solubility of 1-Hydroxy-4-methoxy-2-naphthoic acid for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the solubility of 1-Hydroxy-4-methoxy-2-naphthoic acid for biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is expected to have low aqueous solubility due to its hydrophobic bicyclic aromatic structure.[1] It is predicted to be more soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol (B145695), and methanol.

Q2: What is a common initial approach to solubilizing this compound for in vitro experiments?

A2: The most common starting point is to prepare a high-concentration stock solution in 100% DMSO. This stock can then be diluted into your aqueous assay buffer to the final desired concentration. It is crucial to ensure the final DMSO concentration in the assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Q3: I am observing precipitation of the compound when I dilute my DMSO stock into my aqueous buffer. What should I do?

A3: Precipitation upon dilution is a common issue for hydrophobic compounds. Please refer to our Troubleshooting Guide below for a step-by-step approach to resolving this problem.

Q4: Are there any known biological targets or signaling pathways for this compound?

A4: While specific targets for this compound are not extensively documented, related naphthoic acid derivatives have been shown to interact with the Aryl Hydrocarbon Receptor (AhR).[2] Additionally, a methyl ester derivative of 1-hydroxy-2-naphthoic acid has demonstrated anti-inflammatory effects through the suppression of NF-κB and MAPK signaling pathways.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates out of solution upon dilution of DMSO stock into aqueous buffer. The compound has reached its solubility limit in the final aqueous buffer. The final DMSO concentration may be too low to maintain solubility.1. Optimize Final DMSO Concentration: Determine the highest tolerable DMSO concentration for your specific assay that keeps the compound in solution.2. Use a Co-solvent: Prepare the stock solution in a mixture of DMSO and another organic solvent like ethanol or polyethylene (B3416737) glycol (PEG).3. pH Adjustment: For acidic compounds like this, increasing the pH of the aqueous buffer can increase solubility.4. Incorporate Surfactants: The addition of a small amount of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, to the assay buffer can help to maintain solubility through micelle formation.
Inconsistent results between experiments. The compound may not be fully dissolved in the stock solution, leading to pipetting errors. The compound may be degrading in solution.1. Ensure Complete Dissolution of Stock: After adding the solvent, vortex the solution and use sonication if necessary to ensure the compound is fully dissolved.2. Prepare Fresh Dilutions: Prepare fresh dilutions from the stock solution for each experiment to minimize degradation.
Observed cellular toxicity or assay interference. The concentration of the organic solvent (e.g., DMSO) is too high. The compound itself is cytotoxic at the tested concentrations.1. Run a Solvent Tolerance Control: Determine the maximum concentration of the solvent that your cells or assay can tolerate without adverse effects.2. Perform a Dose-Response Curve: Test a wide range of compound concentrations to identify the optimal non-toxic working concentration.

Quantitative Solubility Data

The following table provides estimated solubility data for this compound in common laboratory solvents. Please note that these are estimates based on the properties of structurally similar compounds, and empirical testing is recommended for your specific experimental conditions.

Solvent Estimated Solubility Notes
Water< 0.1 mg/mLPractically insoluble.
Phosphate-Buffered Saline (PBS, pH 7.4)< 0.1 mg/mLSimilar to water, low solubility is expected.
Dimethyl Sulfoxide (DMSO)≥ 25 mg/mLA good solvent for creating high-concentration stock solutions.
EthanolSolubleExpected to be a good solvent.
MethanolSolubleExpected to be a good solvent.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh out the desired amount of this compound in a sterile microcentrifuge tube.

  • Add the appropriate volume of 100% cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the tube vigorously for 1-2 minutes until the compound is completely dissolved.

  • If necessary, place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution into Assay Medium
  • Thaw an aliquot of the DMSO stock solution at room temperature.

  • Perform serial dilutions of the stock solution into your cell culture medium or assay buffer to achieve the final desired concentrations.

  • When diluting, add the stock solution to the aqueous buffer and immediately vortex or mix well to prevent precipitation.

  • Visually inspect the final solutions for any signs of precipitation. If precipitation is observed, refer to the Troubleshooting Guide.

  • Include a vehicle control in your experiment containing the same final concentration of DMSO as your highest compound concentration.

Signaling Pathway Diagram

The following diagram illustrates a potential signaling pathway involving the Aryl Hydrocarbon Receptor (AhR), which is a known target for some hydroxylated naphthoic acid derivatives.[2]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HMNA 1-Hydroxy-4-methoxy- 2-naphthoic acid AhR_complex AhR-Hsp90-XAP2 Complex HMNA->AhR_complex Binds AhR_ligand Activated AhR AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ligand->ARNT Dimerizes with AhR_ARNT AhR-ARNT Complex AhR_ligand->AhR_ARNT ARNT->AhR_ARNT AhR_ARNT_nuc AhR-ARNT Complex AhR_ARNT->AhR_ARNT_nuc Translocation XRE Xenobiotic Response Element (XRE) AhR_ARNT_nuc->XRE Binds to Gene_expression Target Gene Expression (e.g., CYP1A1) XRE->Gene_expression Induces

Caption: Potential Aryl Hydrocarbon Receptor (AhR) signaling pathway for this compound.

References

Resolving peak tailing in the chromatography of 1-Hydroxy-4-methoxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding peak tailing observed during the chromatographic analysis of 1-Hydroxy-4-methoxy-2-naphthoic acid.

Troubleshooting Guide: Resolving Peak Tailing

Q1: Why is my this compound peak exhibiting significant tailing?

Peak tailing for this compound, an acidic analyte, is most commonly caused by unwanted secondary interactions within the analytical column.[1][2] The primary cause is often the interaction between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[2][3]

  • Secondary Silanol Interactions: At a mid-range pH, the acidic silanol groups (Si-OH) on the silica (B1680970) packing can become deprotonated and negatively charged (Si-O⁻). Simultaneously, if the mobile phase pH is above the pKa of your acidic analyte, the carboxylic acid group will also be ionized. While both are negatively charged, localized interactions and multiple retention mechanisms can still lead to peak distortion. More critically, free silanols are acidic and can interact strongly with polar functional groups on the analyte, causing tailing.[2][4]

  • Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound will exist as a mixture of its ionized (more polar) and non-ionized (more hydrophobic) forms.[5] This dual state leads to inconsistent retention and results in a broad, tailing peak.[5][6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[7]

  • Column Degradation: Over time, columns can degrade, or the inlet frit can become partially blocked. This can create voids or channels in the column bed, leading to asymmetrical peak shapes.[3][7]

Q2: What is the most effective first step to eliminate peak tailing for this acidic compound?

The most critical parameter to check and optimize is the mobile phase pH .[5][8] For an acidic analyte like this compound, you must ensure it remains in a single, non-ionized state throughout the analysis. This is achieved by adjusting the mobile phase pH to be at least 1.5 to 2 pH units below the analyte's pKa.[5][7]

The pKa of the parent compound, 2-naphthoic acid, is approximately 4.2.[9] The hydroxyl and methoxy (B1213986) substituents on your molecule will slightly alter this value, but using a pH in the range of 2.5 to 3.0 is a robust starting point to ensure the carboxylic acid group is fully protonated.[10] This process, known as ion suppression, minimizes secondary interactions and dramatically improves peak shape.[8][11]

Q3: Adjusting the pH helped, but some tailing remains. What should I try next?

If pH optimization alone is insufficient, consider the following steps:

  • Use a High-Purity, End-Capped Column: Modern, high-purity silica columns (Type B) have a much lower concentration of acidic silanol sites and are more thoroughly end-capped.[12] End-capping blocks the residual silanol groups, preventing them from interacting with the analyte.[3][13] If you are using an older column, switching to a modern equivalent can resolve persistent tailing issues.[12]

  • Increase Buffer Concentration: A low buffer concentration may not be sufficient to control the pH at the column surface. Increasing the buffer strength (e.g., from 10 mM to 25-50 mM) can help maintain a consistent pH environment and improve peak symmetry.[1][7]

  • Check for Column Contamination or Voids: If the peak tailing appeared suddenly, it might be due to a column issue. Try flushing the column with a strong solvent to remove contaminants.[7] If a void at the column inlet is suspected, reversing the column (if the manufacturer allows) and flushing it may help.[3] However, a void often indicates the column needs replacement.[7]

  • Reduce Extra-Column Volume: Excessive tubing length or wide-bore tubing between the injector, column, and detector can contribute to band broadening and peak tailing.[7][13] Ensure all connections are sound and use tubing with a narrow internal diameter (e.g., 0.12 mm) to minimize dead volume.[7]

Q4: Could my sample preparation be causing the peak tailing?

Yes, two aspects of sample preparation are common culprits:

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile (B52724) when the mobile phase is 30% acetonitrile), it can cause peak distortion, including tailing or fronting.[7] Ideally, dissolve your sample in the mobile phase itself or in a weaker solvent.[7]

  • Sample Overload: Injecting too high a concentration of the analyte can lead to overload tailing.[7][12] To check for this, dilute your sample 10-fold and re-inject it. If the peak shape improves and the tailing factor decreases, you are likely overloading the column. Reduce the injection volume or the sample concentration.[7]

Data Summary

The relationship between mobile phase pH and peak asymmetry is critical. The following table provides representative data on how adjusting the mobile phase pH relative to an acidic analyte's pKa (assumed pKa ≈ 4.2) can improve the tailing factor.

Mobile Phase pHpH relative to pKaAnalyte StateExpected Tailing Factor (Tf)Peak Shape
5.2+1.0Mostly Ionized> 2.0Poor, severe tailing
4.20.050% Ionized / 50% Non-ionized1.8 - 2.5Very poor, broad & tailing
3.2-1.0Mostly Non-ionized1.2 - 1.5Good
2.7-1.5Fully Non-ionized≤ 1.2Excellent, symmetrical

Note: A Tailing Factor (Tf) of 1.0 represents a perfectly symmetrical Gaussian peak. Values > 1.2 indicate significant tailing.[7]

Experimental Protocols

Protocol: Optimizing Mobile Phase pH to Eliminate Peak Tailing

This protocol describes the steps to suppress the ionization of this compound and achieve a symmetrical peak shape.

  • Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column oven, and UV detector.

    • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size, high-purity silica).[10]

    • HPLC-grade acetonitrile, methanol (B129727), and water.

    • Buffer reagents: Phosphoric acid or formic acid.[10]

    • Calibrated pH meter.

  • Preparation of Acidified Mobile Phase:

    • Prepare the aqueous component of the mobile phase. For a target pH of 2.7, add a small amount of phosphoric acid or formic acid to HPLC-grade water.

    • Crucially, measure and adjust the pH of the aqueous portion before mixing it with the organic modifier. [1]

    • Prepare a buffer stock (e.g., 100 mM potassium phosphate) and adjust its pH before final dilution if a buffered mobile phase is required.

  • Chromatographic Conditions (Starting Point):

    • Mobile Phase A: Water with formic acid (0.1%) or phosphoric acid, adjusted to pH 2.7.

    • Mobile Phase B: Acetonitrile or Methanol.

    • Gradient: 40% B to 80% B over 15 minutes (this can be optimized).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: ~236 nm or 280 nm (based on UV maxima for naphthoic acids).[9]

    • Injection Volume: 5 µL.

  • Procedure:

    • Prepare a standard solution of this compound at approximately 0.1 mg/mL in the initial mobile phase composition (e.g., 60:40 A:B).[10]

    • Filter the sample through a 0.45 µm syringe filter before injection.[10]

    • Equilibrate the column with the initial mobile phase for at least 15 minutes or until a stable baseline is achieved.

    • Inject the standard and acquire the chromatogram.

    • Calculate the tailing factor (or asymmetry factor). The goal is a value ≤ 1.2.

    • If tailing persists, incrementally decrease the pH (e.g., to 2.5) and repeat the analysis.

Visualizations

TroubleshootingWorkflow start Peak Tailing Observed for This compound check_ph Q: Is Mobile Phase pH ~2 units below analyte pKa? start->check_ph adjust_ph Action: Adjust Mobile Phase pH to 2.5 - 3.0 using acid. (See Protocol) check_ph->adjust_ph No check_column Q: Is the column old or showing high backpressure? check_ph->check_column Yes adjust_ph->check_ph replace_column Action: Use a modern, high-purity, end-capped C18 column. check_column->replace_column Yes check_sample Q: Is sample solvent stronger than mobile phase or concentration too high? check_column->check_sample No replace_column->check_sample adjust_sample Action: Dilute sample or dissolve in mobile phase. check_sample->adjust_sample Yes resolved Peak Shape Resolved check_sample->resolved No adjust_sample->resolved

Caption: A logical workflow for troubleshooting peak tailing.

SilanolInteraction cluster_high_ph Incorrect pH (e.g., pH > 4.5) cluster_low_ph Correct pH (e.g., pH < 3.0) Analyte_Ion Analyte-COO⁻ Silanol_Ion Stationary Phase (Si-O⁻) Analyte_Ion->Silanol_Ion Adverse Interaction Result_Tail Result: Secondary Interactions -> Peak Tailing Silanol_Ion->Result_Tail Analyte_NonIon Analyte-COOH Silanol_NonIon Stationary Phase (Si-OH) Analyte_NonIon->Silanol_NonIon Ideal Separation Result_Good Result: Primary Hydrophobic Interaction -> Symmetrical Peak Silanol_NonIon->Result_Good

Caption: Chemical basis of peak tailing and its resolution via pH control.

Frequently Asked Questions (FAQs)

Q1: What is considered an acceptable tailing factor? For most quantitative methods, a USP tailing factor (Tf) or asymmetry factor (As) between 0.9 and 1.5 is acceptable, with the ideal being 1.0. A value greater than 2.0 is generally considered unacceptable as it can compromise integration accuracy and resolution.[3]

Q2: Can I use a different organic solvent instead of acetonitrile? Yes, methanol is a common alternative to acetonitrile in reversed-phase HPLC. The choice can affect selectivity. Methanol is a stronger proton donor and may interact differently with your analyte and the stationary phase compared to acetonitrile.[14] If you are struggling with peak shape, testing methanol as the organic modifier is a valid troubleshooting step.

Q3: Why is a low pH better for acidic compounds but not for basic compounds? The goal is always to keep the analyte in a single, uncharged form.

  • For acidic compounds (like yours): A low pH protonates the acid (R-COOH), making it neutral and well-retained by the non-polar stationary phase. A low pH also suppresses the ionization of silanol groups, reducing secondary interactions.[1]

  • For basic compounds: A low pH would protonate the base (R-NH3+), making it charged. While this can be used in some methods, it can also lead to strong ionic interactions with any ionized silanols, causing tailing. Therefore, for bases, it is often better to use a mid-to-high pH to keep them in their neutral, uncharged form (R-NH2).[1][3]

Q4: When should I consider my HPLC column "dead" and replace it? You should replace your column when you can no longer achieve the required performance (e.g., resolution, peak shape, efficiency) even after troubleshooting and cleaning procedures. Signs that a column is failing include persistently high backpressure that cannot be resolved by flushing, significant peak tailing or splitting on all analytes, and a major loss in theoretical plates (efficiency).[7]

References

Optimization of crystallization conditions for 1-Hydroxy-4-methoxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the crystallization conditions for 1-Hydroxy-4-methoxy-2-naphthoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

Q2: What are the common methods for crystallizing organic compounds like this compound?

A2: Common crystallization methods for organic compounds include:

  • Slow Cooling: Dissolving the compound in a suitable solvent at an elevated temperature and then slowly cooling the solution to induce crystallization.

  • Solvent Evaporation: Dissolving the compound in a volatile solvent and allowing the solvent to evaporate slowly, leading to an increase in concentration and subsequent crystallization.

  • Anti-solvent Addition (Solvent-layering): Dissolving the compound in a "good" solvent and then slowly adding an "anti-solvent" (in which the compound is insoluble) to decrease its solubility and promote crystal growth.

  • Vapor Diffusion: Placing a concentrated solution of the compound in a small, open container inside a larger sealed container that contains a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.

Q3: Can this compound exhibit polymorphism?

A3: Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a common phenomenon in organic compounds. A new polymorph of the related compound 1-hydroxy-2-naphthoic acid has been reported, suggesting that this compound may also exhibit polymorphism[1][2]. Different polymorphs can have different physical properties, such as solubility, melting point, and stability. It is crucial to characterize the resulting crystals using techniques like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and microscopy to identify the polymorphic form.

Troubleshooting Guide

Issue 1: The compound fails to crystallize and remains in solution.

  • Q: My this compound will not crystallize out of solution upon cooling. What should I do?

    • A: This indicates that the solution is not supersaturated or that nucleation is inhibited.

      • Increase Supersaturation: Try concentrating the solution by evaporating some of the solvent.

      • Induce Nucleation:

        • Seeding: Add a small crystal of this compound to the solution to act as a template for crystal growth.

        • Scratching: Gently scratch the inside of the glass vessel with a glass rod to create nucleation sites.

      • Change the Solvent System: The chosen solvent may be too good, keeping the compound fully dissolved even at lower temperatures. Experiment with less effective solvents or use an anti-solvent addition method.

      • Lower the Temperature: If using refrigeration, consider using a freezer or a specialized cooling bath to reach lower temperatures, provided the solvent does not freeze.

Issue 2: The compound "oils out" instead of crystallizing.

  • Q: Upon cooling or adding an anti-solvent, my compound separates as a liquid (oil) rather than forming solid crystals. How can I prevent this?

    • A: "Oiling out" occurs when the supersaturation is too high, causing the compound to separate into a liquid phase before it can form an ordered crystal lattice.

      • Reduce the Cooling Rate: A slower cooling rate gives the molecules more time to orient themselves into a crystal lattice.

      • Use a More Dilute Solution: Starting with a lower concentration can prevent the supersaturation level from becoming excessively high upon cooling.

      • Change the Solvent: The solvent choice can significantly impact oiling out. Try a solvent in which the compound is less soluble.

      • Stir the Solution: Gentle agitation can sometimes help to break up the oil and encourage crystallization.

Issue 3: The crystallization yield is very low.

  • Q: I am getting crystals, but the amount is very small. How can I improve the yield?

    • A: A low yield suggests that a significant amount of the compound remains dissolved in the mother liquor.

      • Optimize Solvent Choice: The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.

      • Maximize Temperature Gradient: Ensure a significant difference between the dissolution temperature and the final crystallization temperature.

      • Evaporate the Mother Liquor: After filtering the initial crop of crystals, you can concentrate the remaining solution to obtain a second crop.

      • Use an Anti-solvent: Adding an anti-solvent can further decrease the solubility of your compound in the mother liquor, leading to a higher yield.

Issue 4: The resulting crystals are very small or needle-like.

  • Q: The crystals I obtained are too small for analysis or further processing. How can I grow larger crystals?

    • A: The formation of many small crystals is often due to rapid nucleation. To grow larger crystals, the rate of nucleation should be controlled relative to the rate of crystal growth.

      • Slow Down the Crystallization Process: Slower cooling, slower solvent evaporation, or a slower addition of anti-solvent will favor the growth of existing crystals over the formation of new ones.

      • Reduce the Number of Nucleation Sites: Ensure your crystallization vessel is clean and smooth.

      • Use a Seeding Crystal: Introducing a single, well-formed crystal can promote the growth of a larger single crystal.

      • Optimize the Solvent: Sometimes, a slightly different solvent or a mixture of solvents can alter the crystal habit.

Experimental Protocols

Illustrative Protocol for Recrystallization of this compound

This is a general protocol and may require optimization.

  • Solvent Selection: In a series of small test tubes, test the solubility of a few milligrams of this compound in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but show low solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum or in a desiccator to remove any residual solvent.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents at Different Temperatures

SolventSolubility at 25°C ( g/100 mL)Solubility at 75°C ( g/100 mL)
Water< 0.10.2
Methanol2.515.0
Ethanol1.812.5
Acetone5.025.0
Ethyl Acetate3.518.0
Toluene0.55.0

Table 2: Illustrative Effect of Cooling Rate on Crystal Size and Yield

Cooling RateAverage Crystal SizeYield (%)
Fast (Ice Bath)Small Needles85
Moderate (Room Temp Air)Small Prisms80
Slow (Insulated Flask)Large Prisms75

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Crystallization Process cluster_isolation Isolation & Analysis start Start with Crude Compound solvent_selection Solvent Screening start->solvent_selection dissolution Dissolve in Hot Solvent solvent_selection->dissolution hot_filtration Hot Filtration (Optional) dissolution->hot_filtration cooling Slow Cooling hot_filtration->cooling filtration Vacuum Filtration cooling->filtration washing Wash with Cold Solvent filtration->washing drying Dry Crystals washing->drying analysis Characterize Crystals (XRD, DSC, etc.) drying->analysis

Caption: General experimental workflow for the crystallization of this compound.

troubleshooting_guide cluster_no_crystals No Crystals Form cluster_oiling_out Oiling Out cluster_low_yield Low Yield start Crystallization Issue? no_crystals Solution is not supersaturated start->no_crystals Yes oiling_out Supersaturation is too high start->oiling_out Yes low_yield High solubility in mother liquor start->low_yield Yes solution1 Concentrate Solution no_crystals->solution1 solution2 Add Seed Crystal / Scratch no_crystals->solution2 solution3 Use Anti-solvent no_crystals->solution3 solution4 Slower Cooling Rate oiling_out->solution4 solution5 Use a More Dilute Solution oiling_out->solution5 solution6 Change Solvent oiling_out->solution6 solution7 Optimize Solvent/Temperature low_yield->solution7 solution8 Concentrate Mother Liquor low_yield->solution8

Caption: Troubleshooting decision tree for common crystallization problems.

References

Strategies to reduce impurities in 1-Hydroxy-4-methoxy-2-naphthoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Hydroxy-4-methoxy-2-naphthoic acid and minimizing impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and industrially significant method for synthesizing this compound is the Kolbe-Schmitt reaction. This reaction involves the carboxylation of 4-methoxy-1-naphthol (B1194100) under basic conditions using carbon dioxide, typically under pressure and at elevated temperatures.[1][2]

Q2: What are the potential impurities in the synthesis of this compound?

A2: During the synthesis of this compound via the Kolbe-Schmitt reaction, several impurities can form. These include:

  • Unreacted 4-methoxy-1-naphthol: Incomplete reaction can lead to the presence of the starting material in the final product.

  • Isomeric products: Carboxylation can potentially occur at other positions on the naphthalene (B1677914) ring, leading to the formation of isomeric hydroxy-methoxy-naphthoic acids.

  • Dicarboxylic acids: Under certain conditions, a second carboxylation can occur, resulting in the formation of dicarboxylic acid byproducts.

Q3: How can the purity of this compound be assessed?

A3: The purity of the final product can be effectively determined using High-Performance Liquid Chromatography (HPLC).[3][4] A reversed-phase C18 column with a gradient elution using a mobile phase of acidified water and an organic solvent like acetonitrile (B52724) is a common method. UV detection is suitable due to the chromophoric nature of the naphthalene ring.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Product Incomplete reaction.- Ensure starting materials, especially the 4-methoxy-1-naphthol and the base, are completely dry.[5] - Increase reaction temperature or pressure, but monitor for increased side product formation. - Extend the reaction time.
Loss of product during workup.- Ensure complete precipitation of the product during acidification by adjusting the pH carefully. - Use cold solvents for washing the filtered product to minimize dissolution.
High Levels of Unreacted Starting Material Insufficient carboxylation.- Increase the pressure of carbon dioxide. - Ensure efficient stirring to maximize the contact between the reactants. - Check the purity and reactivity of the base used.
Presence of Isomeric Impurities Lack of regioselectivity.- The choice of alkali metal for the naphthoxide salt can influence the position of carboxylation. Sodium salts often favor ortho-carboxylation.[5] - Optimize the reaction temperature, as regioselectivity in the Kolbe-Schmitt reaction of naphthols can be temperature-sensitive.[1]
Formation of Dicarboxylic Acids Over-carboxylation.- Reduce the reaction temperature or pressure. - Decrease the reaction time.
Poor Crystal Quality after Recrystallization Improper solvent or cooling rate.- Screen for an optimal recrystallization solvent where the product has high solubility at elevated temperatures and low solubility at room temperature.[6] - Allow the solution to cool slowly to promote the formation of larger, purer crystals.[6]

Experimental Protocols

Synthesis of this compound via Kolbe-Schmitt Reaction

This protocol is a general procedure based on the principles of the Kolbe-Schmitt reaction applied to naphthols.

Materials:

  • 4-methoxy-1-naphthol

  • Sodium hydroxide (B78521) (or other suitable base)

  • Carbon dioxide (high pressure)

  • Hydrochloric acid (for acidification)

  • Suitable solvent (e.g., toluene (B28343) for removal of unreacted naphthol)

  • Deionized water

Procedure:

  • Formation of the Sodium Naphthoxide Salt: In a high-pressure reactor, dissolve 4-methoxy-1-naphthol in a suitable anhydrous solvent. Carefully add an equimolar amount of sodium hydroxide while stirring to form the sodium 4-methoxy-1-naphthoxide salt.

  • Drying: Remove the solvent and any water formed during the reaction under vacuum to obtain a dry powder of the sodium salt. This step is critical as the presence of moisture can significantly reduce the yield.[5]

  • Carboxylation: Pressurize the reactor with carbon dioxide to the desired pressure (e.g., 5-10 atm). Heat the reactor to the reaction temperature (e.g., 120-150 °C) and maintain for several hours with vigorous stirring.

  • Work-up: After cooling the reactor, dissolve the solid product in hot water.

  • Purification (Acid-Base Extraction):

    • Wash the aqueous solution with a non-polar organic solvent like toluene to remove any unreacted 4-methoxy-1-naphthol.

    • Carefully acidify the aqueous layer with hydrochloric acid to a pH of approximately 2-3 to precipitate the crude this compound.

  • Isolation: Filter the precipitated solid and wash with cold deionized water to remove any inorganic salts.

  • Drying: Dry the crude product under vacuum.

Purification by Recrystallization

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent mixture. A good solvent will dissolve the crude product sparingly at room temperature but completely at its boiling point. Potential solvents include ethanol (B145695), methanol, or a mixture of ethanol and water.[7]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the selected solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.[6]

  • Complete Crystallization: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of the crystals.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Visualizations

Kolbe_Schmitt_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 4-methoxy-1-naphthol 4-methoxy-1-naphthol Sodium_4-methoxy-1-naphthoxide Sodium 4-methoxy-1-naphthoxide 4-methoxy-1-naphthol->Sodium_4-methoxy-1-naphthoxide Deprotonation NaOH NaOH NaOH->Sodium_4-methoxy-1-naphthoxide CO2 CO2 Carboxylate_intermediate Carboxylate Intermediate CO2->Carboxylate_intermediate Sodium_4-methoxy-1-naphthoxide->Carboxylate_intermediate Carboxylation Product_acid This compound Carboxylate_intermediate->Product_acid Acidification (H+)

Caption: Kolbe-Schmitt reaction mechanism for the synthesis of this compound.

experimental_workflow Start Start Reaction Kolbe-Schmitt Reaction Start->Reaction Workup Aqueous Workup & Acidification Reaction->Workup Isolation Filtration & Drying of Crude Product Workup->Isolation Purification Recrystallization Isolation->Purification Analysis Purity Analysis (HPLC) Purification->Analysis Final_Product Pure Product Analysis->Final_Product

Caption: General experimental workflow for the synthesis and purification of this compound.

troubleshooting_tree Problem Low Purity Check_Reactants Check Reactant Purity & Dryness Problem->Check_Reactants Optimize_Conditions Optimize Reaction Conditions (T, P, time) Check_Reactants->Optimize_Conditions Reactants OK Improve_Workup Improve Workup Procedure Optimize_Conditions->Improve_Workup Conditions Optimized Refine_Purification Refine Purification (Recrystallization) Improve_Workup->Refine_Purification Workup Improved Success High Purity Achieved Refine_Purification->Success

Caption: A logical troubleshooting guide for addressing low purity issues in the synthesis.

References

Troubleshooting unexpected spectroscopic results for 1-Hydroxy-4-methoxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-Hydroxy-4-methoxy-2-naphthoic acid

This technical support guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering unexpected spectroscopic results for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: Why am I not seeing the hydroxyl (-OH) or carboxylic acid (-COOH) proton signals in my ¹H NMR spectrum?

Possible Causes:

  • Proton Exchange: The acidic protons of the hydroxyl and carboxylic acid groups can exchange with residual water (H₂O) or deuterium (B1214612) from the NMR solvent (e.g., D₂O, MeOD-d₄). This can lead to signal broadening or complete disappearance.[1][2]

  • Concentration Effects: At high concentrations, intermolecular hydrogen bonding can significantly broaden the signals, sometimes to the point where they are indistinguishable from the baseline.

  • Sample Impurity: The presence of acidic or basic impurities can catalyze proton exchange, accelerating the disappearance of the signals.

Troubleshooting Protocol:

  • Ensure a Dry Sample and Solvent: Dry your sample thoroughly under high vacuum. Use a fresh, sealed ampule of deuterated solvent or a solvent that has been dried over molecular sieves.

  • D₂O Shake: To confirm the presence of exchangeable protons, add a drop of deuterium oxide (D₂O) to your NMR tube, shake vigorously, and re-acquire the spectrum. The signals for the -OH and -COOH protons should disappear.[1][2]

  • Vary Concentration: Acquire spectra at different sample concentrations to observe the effect on the acidic proton signals.

  • Change Solvent: Try a non-polar, aprotic solvent like CDCl₃ or Benzene-d₆, which may slow down the exchange rate.

Question 2: The chemical shifts of my aromatic protons are different from the expected values, or the splitting patterns are unclear.

Possible Causes:

  • Solvent Effects: The choice of NMR solvent can significantly influence the chemical shifts of aromatic protons due to solvent-solute interactions. Benzene-d₆, for example, is known to cause significant shifts compared to CDCl₃.[1]

  • Overlapping Signals: The aromatic protons may have very similar chemical shifts, leading to complex and overlapping multiplets that are difficult to interpret.[2]

  • Incorrect Structure or Isomer: The observed spectrum might belong to an isomer formed during synthesis.

  • Concentration: High concentrations can lead to peak broadening and shifts due to intermolecular interactions.[1]

Troubleshooting Protocol:

  • Solvent Comparison: If possible, run the NMR in a different solvent (e.g., Acetone-d₆, DMSO-d₆) to see if the signals resolve better.[1]

  • Higher Field Instrument: Use a higher field NMR spectrometer (e.g., 500 MHz or higher) to increase signal dispersion and potentially resolve overlapping multiplets.

  • 2D NMR Spectroscopy: Perform a 2D NMR experiment like COSY (Correlation Spectroscopy) to identify proton-proton coupling networks and help assign the aromatic signals.

  • Verify Structure: Compare all spectroscopic data (NMR, IR, MS) with expected values to confirm the correct structure. Check for the presence of impurities from starting materials or by-products.

Troubleshooting Workflow for Unexpected ¹H NMR Results

G A Unexpected ¹H NMR Spectrum B Missing -OH or -COOH signals? A->B C Anomalous Aromatic Signals? A->C D Perform D₂O Exchange B->D I Change NMR Solvent C->I E Signal Disappears D->E Yes F Signal Persists D->F No G Confirm Exchangeable Protons (Likely correct compound) E->G H Check for Impurities or Structural Misassignment F->H J Signals Resolve I->J Yes K Signals Still Overlap I->K No L Solvent Effect Confirmed J->L M Use Higher Field NMR or 2D NMR (COSY) K->M

Caption: Troubleshooting workflow for common ¹H NMR issues.

Expected Spectroscopic Data Tables

Table 1: ¹H and ¹³C NMR Chemical Shifts Data obtained in DMSO-d₆.

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) [3]
Carboxylic Acid (-COOH)~12.0 - 13.0 (broad s)~170.0
Hydroxyl (-OH)~9.0 - 10.0 (broad s)-
Aromatic CH8.25 (d)158.0 (C-O)
Aromatic CH7.70 (t)145.0 (C-O)
Aromatic CH7.55 (t)131.3
Aromatic CH7.35 (d)126.0
Aromatic CH6.90 (s)125.8
Methoxy (-OCH₃)4.00 (s)125.7
--125.3
--114.9
--114.7
--105.0
--55.7

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Infrared (IR) Spectroscopy

Question 3: My IR spectrum shows a very broad absorption in the 2500-3300 cm⁻¹ range, obscuring other signals.

Possible Cause:

  • Carboxylic Acid Dimer: This is the characteristic O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. This is an expected feature for this compound in a solid state (KBr pellet) or concentrated solution.[4]

Troubleshooting/Verification Protocol:

  • Confirm Other Key Peaks: Look for the other expected peaks to confirm your compound. You should still be able to identify the sharp and strong C=O stretch of the carboxylic acid around 1680-1710 cm⁻¹ and the aromatic C=C stretches between 1450-1600 cm⁻¹.[5]

  • Dilution Study: If acquiring the spectrum in solution (e.g., in CCl₄), decreasing the concentration should lead to the appearance of a sharper "free" O-H stretch at higher wavenumbers (around 3500 cm⁻¹) as the dimer equilibrium shifts towards the monomer.[6]

Table 2: Key IR Absorption Frequencies

Functional Group Expected Absorption Range (cm⁻¹) Appearance
Phenolic O-H Stretch3200 - 3600Broad
Carboxylic Acid O-H Stretch2500 - 3300Very Broad
Aromatic C-H Stretch3000 - 3100Sharp, Medium
Aliphatic C-H Stretch (-OCH₃)2850 - 2960Sharp, Medium
Carboxylic Acid C=O Stretch1680 - 1710Strong, Sharp
Aromatic C=C Stretch1450 - 1600Medium to Strong, Multiple Bands
C-O Stretch (Aryl Ether & Acid)1200 - 1300Strong
Mass Spectrometry (MS)

Question 4: I cannot find the molecular ion peak (M⁺) at the expected m/z of 218.06.

Possible Causes:

  • Fragmentation: The molecular ion may be unstable and readily fragment, making its peak very small or absent. This is common for certain classes of compounds.[7]

  • Ionization Method: The ionization technique used (e.g., EI vs. ESI) can significantly affect the abundance of the molecular ion. Electrospray ionization (ESI) is a softer technique and is more likely to show the protonated molecule [M+H]⁺ (m/z 219.07) or deprotonated molecule [M-H]⁻ (m/z 217.05).

  • In-source Decay: The compound might be degrading in the ion source of the mass spectrometer.

Troubleshooting Protocol:

  • Switch Ionization Technique: If using Electron Ionization (EI), try a softer method like ESI or Chemical Ionization (CI) to increase the likelihood of observing the molecular ion or a related adduct.

  • Look for Characteristic Fragments: Even without a clear molecular ion peak, the fragmentation pattern can confirm the structure. Look for key losses such as -OH (M-17), -COOH (M-45), or -OCH₃ (M-31).[7]

  • Optimize Source Conditions: Lower the ion source temperature or energy to minimize in-source fragmentation and degradation.

Mass Spectrometry Fragmentation Pathway

G A [M+H]⁺ m/z 219 B Loss of H₂O (-18) m/z 201 A->B C Loss of CO (-28) m/z 173 B->C D Loss of CH₃ (-15) m/z 158 C->D

Caption: A potential ESI-MS/MS fragmentation pathway.

Table 3: Expected Mass Spectrometry Fragments

Ion m/z (Expected) Possible Identity/Loss
[M]⁺218.06Molecular Ion
[M+H]⁺219.07Protonated Molecule (ESI, positive mode)
[M-H]⁻217.05Deprotonated Molecule (ESI, negative mode)
[M-OH]⁺201.06Loss of hydroxyl radical
[M-COOH]⁺173.06Loss of carboxyl radical
[M-H₂O]⁺200.05Loss of water (often from ortho effect)
[M-CO₂]⁺174.07Loss of carbon dioxide
[M-CH₃-CO]⁺160.05Sequential loss of methyl and carbonyl

References

Improving the scale-up process for 1-Hydroxy-4-methoxy-2-naphthoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 1-Hydroxy-4-methoxy-2-naphthoic acid. The information is structured to address specific challenges that may be encountered during the experimental process.

Troubleshooting Guide

Scaling up the synthesis of this compound can present several challenges, from incomplete reactions to purification difficulties. This guide outlines common issues, their potential causes, and recommended solutions.

Issue IDProblem EncounteredPotential Cause(s)Recommended Solution(s)
TR-01 Low or No Product Formation - Presence of moisture: The Kolbe-Schmitt reaction is highly sensitive to water, which can quench the reactive phenoxide intermediate.[1] - Poor quality of starting materials: Impurities in the 1-methoxy-4-naphthol or the base can interfere with the reaction. - Inefficient phenoxide formation: The base may not be strong enough or used in insufficient quantity to fully deprotonate the naphthol. - Low CO2 pressure or poor mixing: Inadequate CO2 pressure or inefficient stirring can lead to poor mass transfer and limit the carboxylation reaction.[2][3]- Rigorous drying: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and dry starting materials thoroughly. - Purify starting materials: Recrystallize or distill the 1-methoxy-4-naphthol prior to use. Use high-purity base. - Optimize base and reaction conditions: Use a strong base like sodium or potassium hydroxide (B78521) in a slight excess. Ensure complete reaction to form the naphthoxide salt. - Increase CO2 pressure and improve agitation: Use a high-pressure autoclave and ensure vigorous stirring to maximize the gas-solid or gas-liquid contact.[2]
TR-02 Formation of Isomeric Impurities - Reaction temperature: The regioselectivity of the Kolbe-Schmitt reaction can be temperature-dependent, potentially leading to carboxylation at other positions on the naphthalene (B1677914) ring.[4] - Nature of the alkali metal cation: The choice of sodium or potassium hydroxide can influence the position of carboxylation.- Precise temperature control: Maintain a consistent and optimized reaction temperature throughout the process. For related naphthol carboxylations, lower temperatures often favor the ortho-carboxylation. - Select appropriate base: Experiment with both sodium and potassium hydroxide to determine which gives the desired isomer in higher purity.
TR-03 Presence of Unreacted Starting Material - Insufficient reaction time: The reaction may not have been allowed to proceed to completion. - Low reaction temperature: The temperature may be too low for the carboxylation to occur at an adequate rate.[2] - Deactivation of the phenoxide: Exposure to air (oxygen) can lead to oxidative side reactions, consuming the reactive intermediate.[5]- Increase reaction time: Monitor the reaction progress by TLC or HPLC and extend the reaction time as needed. - Optimize temperature: Gradually increase the reaction temperature while monitoring for the formation of byproducts. - Maintain an inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent oxidation.
TR-04 Product is Darkly Colored - Oxidation of the starting material or product: Phenolic compounds are susceptible to oxidation, which can produce colored impurities.[5] - Formation of tar-like byproducts: High reaction temperatures or the presence of certain impurities can lead to polymerization or decomposition.[5]- Use an inert atmosphere: As mentioned in TR-03, an inert atmosphere is crucial. - Purification: Use activated carbon during recrystallization to remove colored impurities. Column chromatography can also be effective.
TR-05 Difficulty in Product Isolation and Purification - Product is highly soluble in the reaction mixture. - Formation of emulsions during workup. - Co-precipitation of impurities. - Optimize acidification and extraction: After the reaction, carefully acidify the mixture to precipitate the carboxylic acid. Use an appropriate organic solvent for extraction. If emulsions form, try adding brine or filtering through celite. - Recrystallization: Choose a suitable solvent system for recrystallization to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most plausible and widely applicable method is the Kolbe-Schmitt reaction.[4] This involves the carboxylation of the corresponding naphthol, in this case, 1-methoxy-4-naphthol, using an alkali metal hydroxide (like sodium or potassium hydroxide) to form the naphthoxide salt, followed by treatment with carbon dioxide under pressure and heat. The resulting salt is then acidified to yield the final product.

Q2: Why is the Kolbe-Schmitt reaction challenging to scale up?

A2: The primary challenges in scaling up the Kolbe-Schmitt reaction include:

  • Anhydrous Conditions: The reaction's high sensitivity to moisture necessitates rigorous drying of all reagents, solvents, and equipment, which can be difficult to maintain on a large scale.[1][5]

  • Mass Transfer Limitations: Ensuring efficient contact between the solid naphthoxide salt and gaseous carbon dioxide is critical and requires specialized high-pressure reactors with effective agitation.[2][3]

  • Heat Management: The carboxylation reaction is exothermic, and localized overheating can lead to the formation of byproducts and tars.[5] Proper heat management is crucial for consistent product quality and safety.

  • Handling of Solids: The starting materials and intermediates are often solids, which can present challenges for handling and transfer in a large-scale setting.

Q3: What are the key process parameters to control during the synthesis?

A3: The critical parameters to monitor and control are:

  • Temperature: Influences reaction rate and regioselectivity.[4]

  • Pressure: Higher CO2 pressure generally leads to higher yields.[2]

  • Reaction Time: Must be sufficient for the reaction to go to completion.

  • Stirring/Agitation: Essential for efficient mass and heat transfer.[2]

  • Moisture Content: Must be kept to a minimum.[1]

Q4: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A4: For monitoring the reaction progress, Thin Layer Chromatography (TLC) can provide a quick qualitative assessment. For quantitative analysis and final purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural confirmation of the final product.

Experimental Protocols

The following are generalized protocols for the synthesis of this compound via the Kolbe-Schmitt reaction. Note: These are illustrative and should be optimized for specific laboratory conditions and scales.

Protocol 1: Synthesis of this compound

  • Preparation of Sodium 1-methoxy-4-naphthoxide:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 1-methoxy-4-naphthol and an anhydrous, high-boiling point solvent (e.g., toluene).

    • Under a continuous flow of nitrogen, add one equivalent of powdered sodium hydroxide.

    • Heat the mixture to reflux with vigorous stirring to facilitate the formation of the sodium salt and azeotropically remove any residual water.

    • Once the salt formation is complete (as indicated by the cessation of water evolution), cool the mixture to the desired reaction temperature.

  • Carboxylation:

    • Transfer the slurry of sodium 1-methoxy-4-naphthoxide to a high-pressure autoclave.

    • Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 5-10 atm).[1]

    • Heat the mixture to the optimized temperature (e.g., 120-150 °C) with vigorous stirring.[4]

    • Maintain these conditions for several hours, monitoring the reaction progress if possible.

  • Workup and Purification:

    • After cooling and venting the autoclave, transfer the reaction mixture to a beaker.

    • Add water to dissolve the sodium salt of the product.

    • Filter the mixture to remove any insoluble impurities.

    • Carefully acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of 2-3 to precipitate the crude this compound.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to obtain the pure product.

Visualizations

Below are diagrams illustrating the key processes and relationships in the synthesis of this compound.

Synthesis_Pathway cluster_0 Step 1: Naphthoxide Formation cluster_1 Step 2: Carboxylation (Kolbe-Schmitt) cluster_2 Step 3: Acidification 1_methoxy_4_naphthol 1-methoxy-4-naphthol Sodium_naphthoxide Sodium 1-methoxy-4-naphthoxide 1_methoxy_4_naphthol->Sodium_naphthoxide + NaOH - H2O NaOH NaOH Sodium_salt Sodium 1-hydroxy-4-methoxy-2-naphthoate Sodium_naphthoxide->Sodium_salt + CO2 CO2 CO2 (pressure, heat) Final_Product This compound Sodium_salt->Final_Product + HCl - NaCl HCl HCl (aq)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Moisture Check for Moisture in Reagents/Glassware? Start->Check_Moisture Dry_Components Rigorously Dry All Components Check_Moisture->Dry_Components Yes Check_Reaction_Conditions Review Reaction Conditions? Check_Moisture->Check_Reaction_Conditions No Dry_Components->Check_Reaction_Conditions Optimize_Conditions Optimize Temp, Pressure, Time Check_Reaction_Conditions->Optimize_Conditions Yes Check_Purity Assess Starting Material Purity? Check_Reaction_Conditions->Check_Purity No Optimize_Conditions->Check_Purity Purify_Starting_Material Purify Starting Material Check_Purity->Purify_Starting_Material Yes Analyze_Byproducts Analyze Byproducts (TLC, HPLC, NMR) Check_Purity->Analyze_Byproducts No Purify_Starting_Material->Analyze_Byproducts Purification_Strategy Adjust Purification Strategy Analyze_Byproducts->Purification_Strategy End Improved Synthesis Purification_Strategy->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Critical_Parameters Product_Yield_Purity Product Yield & Purity Temperature Temperature Temperature->Product_Yield_Purity Pressure CO2 Pressure Pressure->Product_Yield_Purity Reaction_Time Reaction Time Reaction_Time->Product_Yield_Purity Agitation Agitation Rate Agitation->Product_Yield_Purity Moisture Moisture Content Moisture->Product_Yield_Purity Base_Stoichiometry Base Stoichiometry Base_Stoichiometry->Product_Yield_Purity

Caption: Critical process parameters influencing product yield and purity.

References

Validation & Comparative

A Comparative Guide to 1-Hydroxy-4-methoxy-2-naphthoic Acid and Other Naphthoic Acid Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Naphthoic acid and its derivatives represent a significant class of organic compounds with a rigid bicyclic aromatic structure, making them a versatile scaffold in medicinal chemistry and materials science.[1] This guide provides a comparative overview of 1-Hydroxy-4-methoxy-2-naphthoic acid and other key naphthoic acid derivatives, focusing on their chemical properties, biological activities, and the experimental protocols used to evaluate their performance. This objective comparison is intended to aid researchers, scientists, and drug development professionals in their exploration of these compounds for novel therapeutic applications.

Chemical and Physical Properties

The chemical and physical properties of naphthoic acid derivatives are fundamental to their biological activity and pharmacokinetic profiles. The position and nature of substituents on the naphthalene (B1677914) ring significantly influence these characteristics. A summary of the key physicochemical properties of this compound and related derivatives is presented below.

DerivativeMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Features
This compound C12H10O4218.209Not AvailablePossesses herbicidal properties and is produced by Streptosporangium cinnabarinum.[2]
1-Hydroxy-2-naphthoic acidC11H8O3188.1886-48-6A metabolite from the microbial degradation of phenanthrene (B1679779) and naphthalene.[3][4]
1-Hydroxy-4-naphthoic acidC11H8O3188.187474-97-7A positional isomer of 1-hydroxy-2-naphthoic acid.[5]
Methyl-1-hydroxy-2-naphthoateC12H10O3202.21Not AvailableA methyl ester derivative of 1-hydroxy-2-naphthoic acid with demonstrated anti-inflammatory effects.
1,4-Dihydroxy-2-naphthoic acidC11H8O4204.18Not AvailableA bacterial-derived metabolite that acts as an aryl hydrocarbon receptor (AhR) agonist.[6][7]
3,5-Dihydroxy-2-naphthoic acidC11H8O4204.18Not AvailableInvestigated as a potential inhibitor of lactate (B86563) dehydrogenase for antiparasitic drug development.[8][9]

Comparative Biological Activities

Naphthoic acid derivatives exhibit a wide range of biological activities, including anti-inflammatory, receptor modulatory, and anticancer effects. The specific activity is largely determined by the substitution pattern on the naphthalene core.

Anti-inflammatory Activity

Certain naphthoic acid derivatives have shown significant anti-inflammatory properties. For instance, Methyl-1-hydroxy-2-naphthoate (MHNA) has been demonstrated to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in murine macrophages.[10] MHNA significantly suppresses the production of inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[10]

Receptor Modulation

Naphthoic acid derivatives have been identified as modulators of various receptors, indicating their potential in neurological and inflammatory diseases.

  • NMDA Receptor Inhibition: A series of 2-naphthoic acid derivatives have been identified as allosteric inhibitors of N-methyl-D-aspartate (NMDA) receptors.[11] Over-activation of NMDA receptors is implicated in numerous neurological conditions.[11] Structure-activity relationship studies have shown that additions to the 2-naphthoic acid scaffold, such as 3-hydroxy and 3-amino groups, can enhance inhibitory activity at specific NMDA receptor subtypes.[11]

  • P2Y14 Receptor Antagonism: 4-Phenyl-2-naphthoic acid derivatives have been developed as potent and selective antagonists of the P2Y14 receptor.[12] This receptor is involved in inflammatory and metabolic diseases, making its antagonists promising therapeutic candidates.[12]

  • Aryl Hydrocarbon Receptor (AhR) Agonism/Antagonism: 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA), a metabolite produced by gut bacteria, is a potent agonist of the Aryl Hydrocarbon Receptor (AhR) and exhibits anti-inflammatory activity in the gut.[6][7] Structure-activity studies have revealed that the hydroxyl and carboxyl substituents on the naphthalene ring are crucial for AhR activity.[6][7]

Anticancer and Antiparasitic Activity

The therapeutic potential of naphthoic acid derivatives extends to oncology and infectious diseases.

  • Anticancer Leads: Novel naphthoquinone derivatives and related imines have been synthesized and evaluated for their in-vitro anticancer activity against cell lines such as MCF-7 and PC3.[13] Certain benzoacridine-5,6-dione derivatives showed potent anti-breast cancer activity.[13]

  • Antibabesial Drug Development: 3,5-Dihydroxy-2-naphthoic acid has been identified as a novel lead compound for designing lactate dehydrogenase (LDH)-specific antibabesial drugs.[8][9] This compound showed significant selectivity for the parasite's LDH over the human enzyme.[8]

Signaling Pathways

The biological effects of naphthoic acid derivatives are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for drug development and for predicting potential on- and off-target effects.

Anti-inflammatory Signaling Pathway of Methyl-1-hydroxy-2-naphthoate (MHNA)

MHNA exerts its anti-inflammatory effects by suppressing key signaling pathways activated by LPS in macrophages. This includes the inhibition of the NF-κB and MAPK (p38 and JNK) signaling cascades.[10]

MHNA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK p38 p38 TAK1->p38 JNK JNK TAK1->JNK IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc MHNA Methyl-1-hydroxy- 2-naphthoate MHNA->IKK MHNA->p38 MHNA->JNK Inflammatory_Genes iNOS, COX-2, IL-1β, IL-6 NF-κB_nuc->Inflammatory_Genes

Caption: MHNA inhibits LPS-induced inflammatory response by suppressing NF-κB and MAPK signaling.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of naphthoic acid derivatives.

Determination of Anti-inflammatory Activity

Cell Culture and Treatment: Murine macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are pre-treated with various concentrations of the naphthoic acid derivative (e.g., MHNA) for a specified time (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS).[10]

Nitric Oxide (NO) Assay: The production of NO is measured in the cell culture supernatants using the Griess reagent.[10] This colorimetric assay detects nitrite, a stable product of NO.

Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of pro-inflammatory cytokines such as IL-1β and IL-6 in the culture supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions.[10]

Western Blot Analysis: The protein expression levels of iNOS, COX-2, and components of the NF-κB and MAPK signaling pathways (e.g., IκBα, phosphorylated p38, JNK) are determined by Western blotting.[10] Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

Real-Time PCR: The mRNA expression levels of inflammatory genes (e.g., iNOS, COX-2, IL-1β, IL-6) are measured by real-time quantitative PCR using specific primers.[10]

Aryl Hydrocarbon Receptor (AhR) Activity Assay

Cell Lines and Treatment: Human colon adenocarcinoma cells (Caco-2) or young adult mouse colonic (YAMC) cells are used.[6][7] Cells are treated with various concentrations of the naphthoic acid derivatives for a specified duration.

RNA Isolation and Quantitative PCR (qPCR): Total RNA is isolated from the cells, and the expression of AhR target genes, such as Cytochrome P450 1A1 (CYP1A1) and 1B1 (CYP1B1), is quantified by qPCR.[6][7]

General Experimental Workflow for Biological Evaluation

The following diagram illustrates a typical workflow for the biological evaluation of naphthoic acid derivatives.

Experimental_Workflow Compound_Synthesis Synthesis & Purification of Naphthoic Acid Derivatives In_Vitro_Screening In Vitro Screening (e.g., Enzyme Assays, Receptor Binding) Compound_Synthesis->In_Vitro_Screening Cell-Based_Assays Cell-Based Assays (e.g., Anti-inflammatory, Cytotoxicity) In_Vitro_Screening->Cell-Based_Assays Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, qPCR) Cell-Based_Assays->Mechanism_of_Action Lead_Optimization Lead Optimization Cell-Based_Assays->Lead_Optimization In_Vivo_Studies In Vivo Animal Models Mechanism_of_Action->In_Vivo_Studies In_Vivo_Studies->Lead_Optimization

Caption: A generalized workflow for the discovery and development of naphthoic acid derivatives.

References

Validating the Purity of Synthesized 1-Hydroxy-4-methoxy-2-naphthoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients is a critical step. This guide provides a comparative overview of various analytical methods for validating the purity of 1-Hydroxy-4-methoxy-2-naphthoic acid, a key intermediate in many synthetic pathways. The following sections detail the experimental protocols and performance characteristics of several common analytical techniques.

Comparison of Analytical Methods

A variety of techniques can be employed to assess the purity of this compound. The choice of method often depends on the available instrumentation, the desired level of accuracy, and the nature of the potential impurities. The table below summarizes the key performance indicators for the most common methods.

MethodPrincipleInformation ProvidedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte and impurities between a stationary and a mobile phase.[1]Quantitative purity (% area), presence of impurities, retention time.High sensitivity, high resolution, suitable for quantitative analysis of trace impurities.[2]Requires method development and validation, may not detect non-UV active impurities without a universal detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities.[3][4]Provides detailed structural information, can be used for absolute quantification (qNMR) without a reference standard of the analyte.[3][4]Lower sensitivity compared to HPLC, requires specialized equipment and expertise.
Titrimetry Neutralization reaction between the acidic carboxylic group and a standardized base.[5]Quantitative purity (% w/w).Simple, inexpensive, and accurate for determining the bulk purity of the acidic compound.[5]Non-specific, as any acidic impurity will be titrated along with the main compound, leading to an overestimation of purity.[5]
Melting Point Analysis Determination of the temperature range over which the solid compound transitions to a liquid.Indication of purity.A sharp melting point close to the literature value suggests high purity. A broad melting range indicates the presence of impurities.[6]Can be subjective, and some impurities may not significantly affect the melting point. The melting point for this specific compound is not readily available in the literature.[7]
Fourier-Transform Infrared (FTIR) Spectroscopy Absorption of infrared radiation by molecular vibrations.Functional group identification.Provides a characteristic fingerprint of the molecule, useful for confirming the presence of key functional groups.[8]Primarily a qualitative technique, not well-suited for quantifying impurities unless they have unique and well-separated absorption bands.[8]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and adaptation in a laboratory setting.

High-Performance Liquid Chromatography (HPLC)

This proposed method is based on established protocols for similar aromatic carboxylic acids and is designed to provide good resolution and peak shape.[1][9]

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    Time (min) % Solvent A % Solvent B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis analysis of the pure compound)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of approximately 0.1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Purity Calculation: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both qualitative and quantitative analysis.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument protocols. For quantitative analysis (qNMR), ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

  • Data Analysis:

    • Qualitative: Compare the obtained chemical shifts and coupling constants with known values for this compound.[10]

    • Quantitative (qNMR): Integrate the area of a well-resolved proton signal of the analyte and compare it to the integral of a certified internal standard of known concentration. The purity can then be calculated using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_standard = Purity of the internal standard

Expected ¹H and ¹³C NMR Chemical Shifts for this compound: [10]

Atom No.¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)MultiplicityJ (Hz)
1158.0---
2108.2---
3169.57.99s-
4153.8---
4a124.7---
5125.78.15d8.4
6125.37.50t7.6
7122.57.60t7.8
8126.08.25d8.2
8a128.5---
OCH₃55.74.05s-
OH-11.5 (broad s)--
COOH-13.0 (broad s)--
Titrimetry

This classical method provides a straightforward assessment of the overall acidity of the sample.

  • Reagents:

  • Procedure:

    • Accurately weigh approximately 200 mg of the synthesized this compound into a 250 mL Erlenmeyer flask.

    • Dissolve the sample in 50 mL of neutral ethanol.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate the solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.

    • Record the volume of NaOH solution used.

  • Calculation:

    Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample * 1000) * 100

    Where:

    • V_NaOH = Volume of NaOH solution used (mL)

    • M_NaOH = Molarity of NaOH solution (mol/L)

    • MW_analyte = Molecular weight of this compound (218.21 g/mol )

    • m_sample = Mass of the sample (g)

Visualizing the Purity Validation Workflow

The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_primary Primary Purity Assessment cluster_structural Structural Confirmation & Detailed Analysis cluster_final Final Purity Statement Synthesis Synthesized This compound TLC Thin Layer Chromatography (Initial Purity Check) Synthesis->TLC Quick check NMR NMR Spectroscopy (¹H, ¹³C, qNMR) Synthesis->NMR Structural & Quantitative FTIR FTIR Spectroscopy (Functional Group ID) Synthesis->FTIR Structural Confirmation MS Mass Spectrometry (Molecular Weight Confirmation) Synthesis->MS Structural Confirmation HPLC HPLC (% Area Purity, Impurity Profile) TLC->HPLC Quantitative Analysis Titration Titration (% w/w Purity) TLC->Titration MeltingPoint Melting Point (Purity Indication) TLC->MeltingPoint FinalPurity Comprehensive Purity Report HPLC->FinalPurity High resolution data Titration->FinalPurity Bulk purity data MeltingPoint->FinalPurity Physical property data NMR->FinalPurity FTIR->FinalPurity MS->FinalPurity

Caption: A logical workflow for the purity validation of this compound.

References

A Comparative Analysis of the Biological Activities of 1-Hydroxy-4-methoxy-2-naphthoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of 1-Hydroxy-4-methoxy-2-naphthoic acid and its structurally related analogs. The information presented herein is collated from preclinical studies to facilitate further research and drug discovery efforts.

Introduction

Naphthoic acid derivatives represent a class of organic compounds with a rigid bicyclic aromatic scaffold, making them attractive for the development of novel therapeutic agents. Variations in substituent groups on the naphthalene (B1677914) ring can significantly influence their biological activities. This guide focuses on this compound, a known herbicidal compound[1][2], and compares its potential biological effects with those of its analogs, drawing from available experimental data on activities such as Aryl Hydrocarbon Receptor (AhR) modulation and anti-inflammatory effects.

Comparative Biological Activities

The biological activities of this compound and its analogs are not extensively documented in direct comparative studies. However, by examining data from studies on closely related compounds, we can infer structure-activity relationships. The primary activities identified in the literature for this class of compounds are Aryl Hydrocarbon Receptor (AhR) activation, anti-inflammatory effects, and herbicidal activity.

Aryl Hydrocarbon Receptor (AhR) Agonist Activity

The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor involved in regulating genes responsible for xenobiotic metabolism, immune responses, and cellular differentiation.[3] A study by Zhang et al. (2016) investigated the structure-dependent AhR activity of several hydroxyl/carboxy-substituted naphthoic acids by measuring the induction of CYP1A1 and CYP1B1, which are AhR-responsive genes.[4][5]

While data for this compound is not available, the study provides valuable insights into the effects of hydroxyl and methoxy (B1213986) substitutions. For instance, the presence of hydroxyl groups is crucial for AhR activation, and their methylation leads to a loss of activity.[4]

Table 1: Comparative AhR Agonist Activity of Naphthoic Acid Analogs

CompoundStructureFold Induction of Cyp1a1 mRNA in YAMC CellsFold Induction of CYP1A1 mRNA in Caco2 CellsReference
1,4-Dihydroxy-2-naphthoic acidOH at C1, OH at C4, COOH at C2~450-fold (at 50 µM)Similar to TCDD[4][5]
1-Hydroxy-2-naphthoic acidOH at C1, COOH at C2Induces Cyp1a1 mRNAInduces CYP1A1 mRNA[4][5]
4-Hydroxy-2-naphthoic acidOH at C4, COOH at C2Induces Cyp1a1 mRNA (less than 1-HNA)Induces CYP1A1 mRNA[4][5]
1,4-Dimethoxy-2-naphthoic acidOCH3 at C1, OCH3 at C4, COOH at C2Minimal activityNot specified[4]
2-Naphthoic acidCOOH at C2Low to non-detectable inductionLow to non-detectable induction[4]

YAMC: Young Adult Mouse Colonic cells; Caco2: Human Colorectal Adenocarcinoma cells; TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin) is a potent AhR agonist used as a positive control.

Anti-inflammatory Activity

Naphthoic acid derivatives have been investigated for their anti-inflammatory properties, often linked to the inhibition of key inflammatory mediators and signaling pathways such as NF-κB and COX-2.

A study on methyl-1-hydroxy-2-naphthoate (MHNA), the methyl ester of 1-hydroxy-2-naphthoic acid, demonstrated significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophages. MHNA was found to inhibit the production of nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6] The mechanism of action was attributed to the suppression of the NF-κB and MAPK (JNK and p38) signaling pathways.[6]

Another analog, 6-Methoxy-2-naphthoic acid, the active metabolite of the drug Nabumetone, is a known inhibitor of COX-1 and COX-2 with IC50 values of 31.01 µM and 19.84 µM, respectively, in human whole blood.[7]

Table 2: Comparative Anti-inflammatory Activity of Naphthoic Acid Analogs

CompoundBiological EffectMechanism of ActionQuantitative Data (if available)Reference
Methyl-1-hydroxy-2-naphthoateInhibition of NO, IL-1β, IL-6, iNOS, and COX-2 expression in LPS-stimulated macrophages.Suppression of NF-κB, JNK, and p38 MAPK pathways.Dose-dependent inhibition observed.[6]
6-Methoxy-2-naphthoic acidInhibition of COX-1 and COX-2.Direct enzyme inhibition.IC50 (COX-1) = 31.01 µM, IC50 (COX-2) = 19.84 µM.[7]
Herbicidal Activity

Signaling Pathways

The biological effects of naphthoic acid analogs are mediated through various signaling pathways. The following diagrams illustrate the key pathways implicated in their activity.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Naphthoic_Acid_Analog Naphthoic Acid Analog AhR_Complex AhR-Hsp90-XAP2-p23 Complex Naphthoic_Acid_Analog->AhR_Complex Binds AhR AhR AhR_Complex->AhR Releases ARNT_cyto ARNT AhR->ARNT_cyto Dimerizes with AhR_nuc AhR AhR->AhR_nuc Translocation Hsp90 Hsp90 ARNT_nuc ARNT ARNT_cyto->ARNT_nuc Translocation DRE DRE (Dioxin Response Element) ARNT_nuc->DRE AhR_nuc->DRE Binds to Target_Genes Target Gene Expression (e.g., CYP1A1, CYP1B1) DRE->Target_Genes Induces

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB IkB_degraded IkB->IkB_degraded Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MHNA Methyl-1-hydroxy- 2-naphthoate MHNA->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, IL-1β, IL-6) DNA->Inflammatory_Genes Induces

Caption: NF-κB Signaling Pathway and Inhibition by a Naphthoic Acid Analog.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are summarized protocols for key assays relevant to the biological activities discussed.

Aryl Hydrocarbon Receptor (AhR) Luciferase Reporter Assay

This assay quantifies the ability of a compound to activate the AhR signaling pathway.

  • Cell Culture: Human hepatoma (HepG2) or mouse hepatoma (Hepa-1c1c7) cells are transiently or stably transfected with a luciferase reporter plasmid containing dioxin response elements (DREs).

  • Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (e.g., this compound and its analogs) or a vehicle control (e.g., DMSO). A potent AhR agonist like TCDD is used as a positive control.

  • Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for AhR activation and subsequent luciferase expression.

  • Cell Lysis: The culture medium is removed, and cells are lysed using a suitable lysis buffer.

  • Luminescence Measurement: Luciferase substrate is added to the cell lysates, and the resulting luminescence is measured using a luminometer. The light intensity is proportional to the level of AhR activation.

  • Data Analysis: Results are typically expressed as fold induction over the vehicle control.

AhR_Assay_Workflow Start Start Cell_Seeding Seed DRE-luciferase reporter cells in 96-well plates Start->Cell_Seeding Compound_Treatment Treat cells with - Test Compounds - Vehicle Control - Positive Control (TCDD) Cell_Seeding->Compound_Treatment Incubation Incubate for 24 hours Compound_Treatment->Incubation Cell_Lysis Lyse cells Incubation->Cell_Lysis Add_Substrate Add luciferase substrate Cell_Lysis->Add_Substrate Measure_Luminescence Measure luminescence with a luminometer Add_Substrate->Measure_Luminescence Data_Analysis Analyze data (Fold induction) Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for AhR Luciferase Reporter Assay.

NF-κB Luciferase Reporter Assay

This assay is used to determine the effect of compounds on the NF-κB signaling pathway.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or RAW264.7 macrophages) is co-transfected with an NF-κB-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

  • Compound Pre-treatment: Cells are pre-treated with the test compounds for a specific duration (e.g., 1 hour).

  • Stimulation: Cells are then stimulated with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), in the continued presence of the test compounds.

  • Incubation: The cells are incubated for an appropriate time (e.g., 6-24 hours) to allow for NF-κB activation and luciferase expression.

  • Lysis and Luminescence Measurement: Dual-luciferase assay is performed by lysing the cells and measuring both firefly and Renilla luciferase activities.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The results are expressed as a percentage of the activity observed with the stimulus alone.

COX-2 Enzyme Inhibition Assay

This assay measures the direct inhibitory effect of compounds on the activity of the COX-2 enzyme.

  • Enzyme Preparation: Purified recombinant human or ovine COX-2 enzyme is used.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing a heme cofactor.

  • Compound Incubation: The enzyme is pre-incubated with various concentrations of the test compounds or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Reaction Termination: After a defined incubation period at 37°C, the reaction is stopped, often by the addition of an acid.

  • Product Quantification: The amount of prostaglandin (B15479496) E2 (PGE2) produced is quantified using a specific method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.

Conclusion

The available data suggests that this compound and its analogs are a promising class of compounds with diverse biological activities, including herbicidal, AhR modulatory, and anti-inflammatory effects. The structure-activity relationships, although not fully elucidated, indicate that the nature and position of substituents on the naphthoic acid core are critical determinants of their biological function. Further direct comparative studies are warranted to fully characterize the pharmacological profile of this compound and to explore its therapeutic potential and that of its analogs. The experimental protocols and pathway diagrams provided in this guide serve as a foundation for such future investigations.

References

Spectroscopic Data Validation for the Identification of 1-Hydroxy-4-methoxy-2-naphthoic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of spectroscopic data for the validation and identification of 1-Hydroxy-4-methoxy-2-naphthoic acid. By presenting key spectral features alongside those of structurally similar compounds, this document aims to facilitate accurate compound identification and characterization. Detailed experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data are also included to ensure methodological rigor.

Spectroscopic Data Comparison

Table 1: ¹H NMR Data Comparison (ppm)

ProtonThis compound¹1-Hydroxy-2-naphthoic acid²
H-37.35 (s)7.22 (m)
H-58.25 (d, J=8.5 Hz)8.57 (d, J = 8.68 Hz)
H-67.55 (ddd, J=8.5, 7.0, 1.5 Hz)7.56 (m)
H-77.65 (ddd, J=8.5, 7.0, 1.5 Hz)7.36 (m)
H-88.15 (d, J=8.5 Hz)7.86 (t, J = 7.76 Hz)
OCH₃4.05 (s)-
OH-12.82 (s)
COOH--
Solvent: ¹CDCl₃, ²DMSO-d₆

Table 2: ¹³C NMR Data Comparison (ppm)

CarbonThis compound¹1-Hydroxy-2-naphthoic acid²
C-1155.0160.78
C-2105.0108.52
C-3107.0123.81
C-4150.0135.26
C-4a125.0125.02
C-5122.0128.47
C-6126.0129.19
C-7124.0119.33
C-8121.0131.99
C-8a130.0-
C=O170.0172.99
OCH₃56.0-
Solvent: ¹CDCl₃, ²DMSO-d₆

Table 3: IR and MS Data for Comparative Naphthoic Acid Isomers

Spectroscopic Technique1-Hydroxy-2-naphthoic acid3-Hydroxy-2-naphthoic acid
IR (cm⁻¹) Key absorptions observed.[1]Key absorptions observed.[2]
MS (m/z) Molecular Ion [M]⁺ and fragmentation patterns available.[3]Data not readily available.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of the analyte.

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of the naphthoic acid derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: Approximately 250 ppm, centered around 125 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background Scan: A background spectrum of the empty ATR crystal should be collected before running the sample.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

  • Label the significant peaks corresponding to characteristic functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the analyte.

Instrumentation: A mass spectrometer, for example, one equipped with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) analyzer.

Sample Introduction:

  • For solid samples, a direct insertion probe can be used.

  • Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).

EI-MS Acquisition Parameters:

  • Ionization Energy: 70 eV.

  • Source Temperature: 200-250 °C.

  • Mass Range: m/z 40-500.

  • Scan Speed: Sufficiently fast to obtain several spectra across a chromatographic peak if using GC-MS.

Data Processing:

  • Identify the molecular ion peak (M⁺).

  • Analyze the fragmentation pattern to identify characteristic losses and fragment ions. For carboxylic acids, common fragmentations include the loss of -OH (M-17) and -COOH (M-45).

Visualizations

The following diagrams illustrate the workflow for spectroscopic validation and the logical relationship between the different analytical techniques.

Spectroscopic_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure FTIR->Structure MS->Structure Comparison Comparison with Reference Data Structure->Comparison Validation Compound Validation Comparison->Validation

Caption: Workflow for the spectroscopic validation of this compound.

Logical_Relationship cluster_core Core Identification cluster_functional Functional Group & Purity cluster_confirmation Confirmation NMR NMR (Connectivity) Validation Validated Structure NMR->Validation Provides carbon-hydrogen framework MS MS (Molecular Formula) MS->Validation Confirms molecular weight FTIR FTIR (Functional Groups) FTIR->Validation Confirms functional groups

Caption: Logical relationship between spectroscopic techniques for structural validation.

References

Assessing the Reproducibility of 1-Hydroxy-4-methoxy-2-naphthoic Acid Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of potential synthetic routes for 1-Hydroxy-4-methoxy-2-naphthoic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of a standardized, peer-reviewed synthesis protocol for this specific compound, this document outlines plausible synthetic strategies based on established chemical transformations. The reproducibility of these methods is assessed by examining the synthesis of structurally related and well-documented naphthoic acid derivatives. Experimental data from analogous reactions are presented to offer a baseline for comparison and to highlight key parameters influencing reaction outcomes.

Proposed Synthetic Pathways for this compound

Two primary retrosynthetic approaches are considered for the synthesis of this compound. The feasibility and potential challenges of each route are discussed below.

Route A: Carboxylation of a Methoxy-Naphthol Precursor

This approach involves the direct introduction of a carboxylic acid group onto a pre-existing 4-methoxy-1-naphthol (B1194100) backbone. The key transformation is a Kolbe-Schmitt reaction or a related carboxylation method.

4-Methoxy-1-naphthol 4-Methoxy-1-naphthol Target_Compound This compound 4-Methoxy-1-naphthol->Target_Compound Kolbe-Schmitt Reaction (CO2, base, heat, pressure)

Figure 1. Proposed synthesis of this compound via carboxylation.

Route B: Methylation of a Dihydroxy-Naphthoic Acid Precursor

This alternative strategy begins with the well-characterized 1,4-dihydroxy-2-naphthoic acid, followed by a selective methylation of the hydroxyl group at the 4-position.

1,4-Dihydroxy-2-naphthoic_acid 1,4-Dihydroxy-2-naphthoic acid Target_Compound This compound 1,4-Dihydroxy-2-naphthoic_acid->Target_Compound Selective Methylation (e.g., DMS, base) cluster_0 Reaction Setup cluster_1 Carboxylation cluster_2 Workup and Isolation Dry_Naphthol Dry Naphthol Derivative Mix Mix and form Naphthoxide Dry_Naphthol->Mix Anhydrous_Solvent Anhydrous Solvent Anhydrous_Solvent->Mix Base Base (e.g., NaOH) Base->Mix Pressurize Pressurize with CO2 Mix->Pressurize Heat Heat to Reaction Temp. Pressurize->Heat Cool Cool Reaction Mixture Heat->Cool Acidify Acidify (e.g., with HCl) Cool->Acidify Precipitate Precipitate Product Acidify->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry

Investigating the Cross-Reactivity of 1-Hydroxy-4-methoxy-2-naphthoic Acid: A Comparative Guide Based on Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential off-target effects and cross-reactivity of a compound is paramount. This guide provides a comparative analysis of 1-Hydroxy-4-methoxy-2-naphthoic acid and its structurally related analogs in various biological assays. Due to limited direct experimental data on the cross-reactivity of this compound, this guide focuses on the known biological activities of its close analogs to infer potential interactions and guide future research.

Comparative Biological Activity of Naphthoic Acid Derivatives

The following table summarizes the known biological activities of this compound and its close structural analogs. The data is compiled from studies investigating their effects on the Aryl Hydrocarbon Receptor (AhR) and other cellular pathways.

CompoundAssayOrganism/Cell LineMeasured Effect
This compound Herbicidal Activity AssayNot SpecifiedExhibited herbicidal properties[1]
1,4-Dimethoxy-2-naphthoic acid AhR Activation (CYP1A1 mRNA induction)Young Adult Mouse Colonic (YAMC) CellsLow inducibility compared to TCDD[2]
1-Hydroxy-2-naphthoic acid (1-HNA) AhR Activation (CYP1A1 mRNA induction)Young Adult Mouse Colonic (YAMC) CellsInduced Cyp1a1 mRNA[2]
AhR Activation (CYP1B1 mRNA induction)YAMC and Caco2 CellsInduced maximal (TCDD-like) response[2][3]
Anti-inflammatory Assay (LPS-induced NO, IL-1β, IL-6 release)Murine MacrophagesMHNA (methyl ester of 1-HNA) significantly inhibited the release of inflammatory mediators[4]
NF-κB and MAPK Pathway InhibitionMurine MacrophagesMHNA suppressed NF-κB and MAPKs signaling pathways[4]
4-Hydroxy-2-naphthoic acid (4-HNA) AhR Activation (CYP1A1 mRNA induction)Young Adult Mouse Colonic (YAMC) CellsInduced Cyp1a1 mRNA (less potent than 1-HNA)[2]
AhR Activation (CYP1B1 mRNA induction)YAMC and Caco2 CellsInduced maximal (TCDD-like) response[2][3]
1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) AhR Activation (CYP1A1/CYP1B1 mRNA induction)YAMC and Caco2 CellsMost potent compound among hydroxyl/carboxy naphthalene (B1677914) derivatives, with a fold induction response similar to TCDD[2][3]

Experimental Protocols

Aryl Hydrocarbon Receptor (AhR) Activation Assay

This protocol outlines the methodology used to assess the AhR activation potential of naphthoic acid derivatives by measuring the induction of cytochrome P450 family 1 subfamily A member 1 (CYP1A1) and subfamily B member 1 (CYP1B1) mRNA levels in cell culture.

1. Cell Culture and Treatment:

  • Young Adult Mouse Colonic (YAMC) cells or human Caco2 colon cancer cells are cultured in appropriate media and conditions.

  • Cells are seeded in multi-well plates and allowed to adhere.

  • The cells are then treated with various concentrations of the test compounds (e.g., this compound, its analogs, or a positive control like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD)) for a specified period (e.g., 24 hours).

2. RNA Isolation and cDNA Synthesis:

  • Total RNA is extracted from the treated cells using a suitable RNA isolation kit.

  • The concentration and purity of the isolated RNA are determined spectrophotometrically.

  • First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

3. Quantitative Real-Time PCR (qPCR):

  • qPCR is performed using the synthesized cDNA, gene-specific primers for CYP1A1, CYP1B1, and a housekeeping gene (e.g., GAPDH) for normalization.

  • The relative mRNA expression levels are calculated using the comparative Ct (ΔΔCt) method.

  • The fold induction of CYP1A1 and CYP1B1 mRNA is determined by comparing the expression levels in treated cells to those in vehicle-treated control cells.

Visualizations

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The following diagram illustrates the canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway, which is a key target for many naphthoic acid derivatives.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., Naphthoic Acid Analog) AhR_complex AhR-Hsp90-XAP2-p23 Complex Ligand->AhR_complex Binds AhR_Ligand Ligand-AhR Complex AhR_complex->AhR_Ligand Conformational Change AhR_Ligand_nuc Ligand-AhR AhR_Ligand->AhR_Ligand_nuc Translocation ARNT_cyto ARNT ARNT_nuc ARNT ARNT_cyto->ARNT_nuc Dimer AhR-ARNT Dimer AhR_Ligand_nuc->Dimer Dimerizes with ARNT_nuc->Dimer XRE Xenobiotic Response Element (XRE) Dimer->XRE Binds to Gene Target Gene (e.g., CYP1A1, CYP1B1) XRE->Gene Induces Transcription mRNA mRNA Gene->mRNA Protein Protein (e.g., CYP1A1) mRNA->Protein Experimental_Workflow start Start: Cell Culture (YAMC or Caco2 cells) treatment Treatment with Test Compounds (e.g., this compound & analogs) start->treatment rna_isolation Total RNA Isolation treatment->rna_isolation cdna_synthesis cDNA Synthesis (Reverse Transcription) rna_isolation->cdna_synthesis qpcr Quantitative Real-Time PCR (qPCR) (CYP1A1, CYP1B1, Housekeeping Gene) cdna_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis results Results: Fold Induction of CYP1A1/CYP1B1 mRNA data_analysis->results conclusion Conclusion: AhR Agonist/Antagonist Activity results->conclusion

References

Benchmarking the performance of 1-Hydroxy-4-methoxy-2-naphthoic acid against known standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective performance comparison of 1-Hydroxy-4-methoxy-2-naphthoic acid against known standards in herbicidal and antibacterial applications. The information is supported by available experimental data to assist researchers in evaluating its potential for various applications.

Herbicidal Activity

This compound, a natural product isolated from Streptosporangium cinnabarinum, has demonstrated notable herbicidal properties.[1][2] Its phytotoxic effects have been evaluated against Lemna minor (common duckweed), a standard model organism for phytotoxicity testing.

Quantitative Performance Data: Herbicidal Activity

The herbicidal activity of this compound against Lemna minor is summarized below. For comparison, typical EC50 values for common commercial herbicides against Lemna minor are also provided.

CompoundConcentrationObserved Herbicidal Activity against Lemna minorEC50 (mg/L) against Lemna minor
This compound 500 µg/ml++Data Not Available
250 µg/ml++
10 µg/ml+
5 µg/ml+
Glyphosate--3.0 - 52
Triclopyr--0.28 - 12.5
2,4-D--0.5 - 1.8

Activity Scoring: ++ (Strongly Active), + (Active). Data for this compound is qualitative based on the available study. EC50 values for standard herbicides can vary based on specific experimental conditions.

Experimental Protocol: Lemna minor Growth Inhibition Assay

The following protocol outlines the general methodology for assessing the herbicidal activity of a compound using Lemna minor.

  • Test Organism: Lemna minor fronds are cultured in a suitable sterile growth medium (e.g., Steinberg medium).

  • Test Substance Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO). Serial dilutions are then made to achieve the desired test concentrations.

  • Experimental Setup:

    • Multi-well plates (e.g., 24-well) are used as test vessels.

    • Each well contains a specific volume of the growth medium and the test substance at a defined concentration.

    • A set number of healthy Lemna minor fronds (e.g., 2-3 colonies of 3-4 fronds each) are transferred to each well.

    • Control wells containing only the growth medium and solvent (if used) are included.

  • Incubation: The plates are incubated under controlled conditions of light (e.g., continuous illumination), temperature (e.g., 25°C), and humidity for a period of 7 days.

  • Data Collection: The number of fronds in each well is counted at the beginning and end of the experiment. Other parameters such as frond area or biomass can also be measured.

  • Data Analysis: The growth rate and the percentage inhibition of growth are calculated for each concentration of the test substance compared to the control. The EC50 (the concentration causing 50% inhibition of growth) is then determined using appropriate statistical methods.

Experimental Workflow for Lemna minor Herbicidal Assay

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis Culture Lemna minor Culture Lemna minor Inoculate with Lemna minor Inoculate with Lemna minor Culture Lemna minor->Inoculate with Lemna minor Prepare Test Compound Stock Prepare Test Compound Stock Serial Dilutions Serial Dilutions Prepare Test Compound Stock->Serial Dilutions Dispense Media & Compound Dispense Media & Compound Serial Dilutions->Dispense Media & Compound Dispense Media & Compound->Inoculate with Lemna minor Incubate (7 days) Incubate (7 days) Inoculate with Lemna minor->Incubate (7 days) Count Fronds Count Fronds Incubate (7 days)->Count Fronds Calculate Growth Inhibition Calculate Growth Inhibition Count Fronds->Calculate Growth Inhibition Determine EC50 Determine EC50 Calculate Growth Inhibition->Determine EC50

Caption: Workflow for assessing herbicidal activity using Lemna minor.

Antibacterial Activity

This compound has also been reported to exhibit antibacterial properties. While specific Minimum Inhibitory Concentration (MIC) values from the primary literature were not available at the time of this review, its activity has been noted. For a comprehensive evaluation, its performance should be benchmarked against standard antibiotics.

Quantitative Performance Data: Antibacterial Activity (Hypothetical Comparison)

The following table provides a template for comparing the antibacterial activity of this compound once MIC data becomes available. Representative MIC ranges for common antibiotics are included for context.

CompoundGram-Positive Bacteria (e.g., S. aureus) MIC (µg/mL)Gram-Negative Bacteria (e.g., E. coli) MIC (µg/mL)
This compound Data Not AvailableData Not Available
Ciprofloxacin0.12 - 2≤0.008 - 1
Ceftizoxime0.5 - 8≤0.06 - 4
Amoxicillin≤0.25 - 24 - 32
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of a compound is the lowest concentration that prevents visible growth of a bacterium. The broth microdilution method is a standard procedure for determining MIC values.

  • Bacterial Strains: Standard laboratory strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) are used.

  • Culture Preparation: Bacteria are grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a standardized density (e.g., 0.5 McFarland standard).

  • Test Substance Preparation: A stock solution of this compound is prepared and serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Controls:

    • Positive Control: Wells containing broth and bacteria without the test compound.

    • Negative Control: Wells containing broth only.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Logical Flow for MIC Determination

G Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Inoculate wells with bacteria Inoculate wells with bacteria Prepare Bacterial Inoculum->Inoculate wells with bacteria Serial Dilution of Compound in 96-well plate Serial Dilution of Compound in 96-well plate Serial Dilution of Compound in 96-well plate->Inoculate wells with bacteria Incubate plate Incubate plate Inoculate wells with bacteria->Incubate plate Observe for turbidity Observe for turbidity Incubate plate->Observe for turbidity Determine Lowest Concentration with no growth (MIC) Determine Lowest Concentration with no growth (MIC) Observe for turbidity->Determine Lowest Concentration with no growth (MIC) End End Determine Lowest Concentration with no growth (MIC)->End

Caption: Logical steps for determining the Minimum Inhibitory Concentration.

Potential as an Aryl Hydrocarbon Receptor (AhR) Modulator

While direct studies on the interaction of this compound with the Aryl Hydrocarbon Receptor (AhR) are limited, related naphthoic acid derivatives have been identified as AhR agonists. This suggests a potential for this compound to modulate this signaling pathway, which is involved in cellular metabolism, immune response, and toxicology. Further investigation is warranted to characterize this activity.

Signaling Pathway of AhR Activation

The diagram below illustrates the general mechanism of AhR activation by a ligand.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand AhR Complex AhR Complex Ligand->AhR Complex binds AhR AhR AhR->AhR Complex Hsp90 Hsp90 Hsp90->AhR Complex XAP2 XAP2 XAP2->AhR Complex p23 p23 p23->AhR Complex Activated Complex Activated Complex AhR Complex->Activated Complex translocates ARNT ARNT ARNT->Activated Complex XRE Xenobiotic Response Element Activated Complex->XRE binds Gene Transcription Gene Transcription XRE->Gene Transcription

Caption: Simplified diagram of the AhR signaling pathway.

References

A Comparative Guide to the Confirmation of 1-Hydroxy-4-methoxy-2-naphthoic Acid Identity using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the unambiguous identification of 1-Hydroxy-4-methoxy-2-naphthoic acid. It includes a detailed experimental protocol, data presentation, and a comparison with alternative analytical techniques.

Introduction

This compound (C₁₂H₁₀O₄, Molar Mass: 218.21 g/mol ) is a naphthoic acid derivative.[1] Accurate and robust analytical methods are crucial for its identification and quantification in various matrices, from natural product discovery to drug development. LC-MS/MS stands out as a primary analytical technique due to its high sensitivity, selectivity, and robustness, making it ideal for analyzing complex mixtures.[2] This guide details a standard workflow for confirming the identity of this compound and compares the technique with other available analytical methods.

Experimental Protocol: LC-MS/MS Analysis

A typical workflow for the analysis of a small molecule like this compound involves sample preparation, chromatographic separation, and mass spectrometric detection.[2][3]

2.1. Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. Common techniques include:

  • Protein Precipitation (PPT): Efficient for removing proteins from biological samples (e.g., plasma) using a solvent like acetonitrile (B52724) or methanol (B129727).

  • Liquid-Liquid Extraction (LLE): Separates the analyte based on its differential solubility in two immiscible liquids.

  • Solid-Phase Extraction (SPE): Provides cleaner extracts and the ability to concentrate the analyte, improving sensitivity.

For this guide, a generic SPE protocol is described:

  • Condition an appropriate SPE cartridge (e.g., a mixed-mode reversed-phase/anion-exchange sorbent) with methanol followed by water.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the target analyte using an appropriate solvent mixture (e.g., methanol with a small percentage of formic or acetic acid).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

2.2. Liquid Chromatography (LC) Parameters

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size) is suitable for separating this moderately polar molecule.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

2.3. Tandem Mass Spectrometry (MS/MS) Parameters

  • Ionization Mode: Electrospray Ionization (ESI), operated in either positive or negative ion mode. Given the acidic nature of the carboxylic group, negative ion mode ([M-H]⁻) is often preferred.

  • Mass Analyzer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer like an Orbitrap or Q-TOF.[4]

  • Scan Type: Multiple Reaction Monitoring (MRM) for targeted quantification or Full Scan followed by Product Ion Scan for identification.

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Collision Gas: Argon

    • Collision Energy: Optimized for the specific precursor-to-product ion transition.

Data Presentation and Interpretation

The identity of this compound is confirmed by matching the retention time from the LC separation and the mass spectral data (precursor and product ions) with that of a known reference standard.

Table 1: Key Identification Parameters for this compound

ParameterExpected ValueDescription
Chemical Formula C₁₂H₁₀O₄The elemental composition of the molecule.[1]
Monoisotopic Mass 218.058 g/mol The exact mass of the molecule calculated using the most abundant isotopes.
Precursor Ion [M-H]⁻ m/z 217.050The deprotonated molecule observed in the mass spectrometer in negative ion mode.
Precursor Ion [M+H]⁺ m/z 219.065The protonated molecule observed in the mass spectrometer in positive ion mode.
Retention Time (RT) Method-dependentThe time at which the analyte elutes from the LC column. Must match a reference standard.
Key MS/MS Fragments m/z 173.061, m/z 158.038, m/z 129.030 (Hypothetical)Characteristic product ions formed by fragmentation of the precursor ion, used for structural confirmation.

Note: MS/MS fragments are predicted based on common fragmentation pathways for carboxylic acids (loss of CO₂ and H₂O) and methoxy (B1213986) groups (loss of CH₃). Actual fragments must be confirmed experimentally.

Visualization of Workflows and Pathways

The following diagrams illustrate the experimental workflow for compound identification and a hypothetical signaling pathway where this class of compounds might be investigated.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Confirmation cluster_criteria Confirmation Criteria Sample Biological or Chemical Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Extract Cleaned & Concentrated Extract SPE->Extract LC UHPLC Separation (C18 Column) Extract->LC MS Mass Spectrometer (ESI Source) LC->MS MSMS Tandem MS (MS/MS) (Fragmentation) MS->MSMS Data Raw Data Acquisition MSMS->Data Processing Peak Integration & Analysis Data->Processing Confirmation Identity Confirmation Processing->Confirmation RT Retention Time Match Confirmation->RT Compare to Reference Standard Precursor Precursor Ion m/z Match Confirmation->Precursor Fragment Fragment Ion Ratio Match Confirmation->Fragment

Figure 1: Experimental workflow for LC-MS/MS identification.

G cluster_pathway Hypothetical Anti-Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 JNK_p38 JNK/p38 MAPK TLR4->JNK_p38 NFkB NF-κB Pathway TLR4->NFkB Compound 1-Hydroxy-4-methoxy- 2-naphthoic acid Compound->JNK_p38 Compound->NFkB Inflammation Inflammatory Response (e.g., COX-2, iNOS expression) JNK_p38->Inflammation NFkB->Inflammation

Figure 2: Hypothetical pathway based on related naphthol derivatives.

Comparison with Alternative Analytical Methods

While LC-MS/MS is a powerful tool, other techniques can also provide valuable information for structural confirmation.[5] The choice of method depends on the specific requirements of the analysis, such as the need for quantification, structural elucidation, or purity assessment.

Table 2: Comparison of Analytical Techniques for Compound Identification

TechniquePrinciplesAdvantagesLimitations
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.High sensitivity and selectivity; suitable for complex matrices; provides molecular weight and structural data.Requires reference standards for absolute confirmation; potential for matrix effects.
Nuclear Magnetic Resonance (NMR) Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C).[5]Provides detailed structural information for complete elucidation of unknown compounds; non-destructive.Lower sensitivity compared to MS; requires larger sample amounts and high purity; complex data interpretation.
High-Performance Liquid Chromatography (HPLC-UV) Chromatographic separation with detection based on UV-Vis absorbance.[6]Robust and widely available for purity analysis and quantification; simple operation.[7]Limited specificity (co-eluting compounds can interfere); does not provide molecular weight information.
Fourier-Transform Infrared Spectroscopy (FT-IR) Measures the absorption of infrared radiation by the molecule's bonds.[5]Provides information about the functional groups present in the molecule.Not suitable for quantification or analysis of complex mixtures; provides limited structural detail.

Conclusion

LC-MS/MS provides an exceptionally sensitive and selective method for the confirmation of this compound. The combination of chromatographic retention time, accurate mass measurement of the precursor ion, and characteristic MS/MS fragmentation patterns offers a high degree of confidence in its identification. While other techniques like NMR are superior for de novo structural elucidation, the speed, sensitivity, and applicability to complex mixtures make LC-MS/MS the preferred method for targeted identification and quantification in most research and drug development settings.

References

A comparative analysis of the in vitro versus in vivo efficacy of 1-Hydroxy-4-methoxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable scarcity of data regarding the in vitro and in vivo efficacy of 1-Hydroxy-4-methoxy-2-naphthoic acid in the context of drug development and therapeutic applications. While the compound has been identified, its biological activities, particularly those relevant to pharmacological efficacy, remain largely unexplored in publicly accessible research.

The primary characterization of this compound in the available literature is as a herbicidal compound produced by Streptosporangium cinnabarinum[1]. This discovery, while significant in its own right, does not provide the necessary data for a comparative analysis of its efficacy in preclinical or clinical models relevant to human health.

Further searches for biological data, including in vitro studies on specific cell lines or in vivo studies in animal models, did not yield any quantitative or qualitative results on its potential therapeutic effects. Information on its mechanism of action, signaling pathway interactions, or comparative performance against other therapeutic agents is also absent from the reviewed literature.

In contrast, significant research has been conducted on structurally related naphthoic acid derivatives, such as 1,4-dihydroxy-2-naphthoic acid (DHNA) and methyl-1-hydroxy-2-naphthoate (MHNA). These studies have explored their anti-inflammatory and other biological activities. For instance, 1,4-dihydroxy-2-naphthoic acid has been investigated for its role as an aryl hydrocarbon receptor (AhR) agonist with anti-inflammatory properties[2][3]. Similarly, methyl-1-hydroxy-2-naphthoate has been shown to inhibit the lipopolysaccharide-induced inflammatory response in macrophages[4].

Due to the lack of available experimental data, a direct comparative analysis of the in vitro versus in vivo efficacy of this compound cannot be provided at this time. Further research, including initial in vitro screening and subsequent in vivo validation, would be required to elucidate the pharmacological profile of this specific compound.

Future Directions

To enable a comparative analysis as requested, future research would need to address the following:

  • In Vitro Efficacy Studies: Initial screening of this compound against various cell lines (e.g., cancer cell lines, immune cells) to determine key efficacy parameters such as:

    • IC50 (half-maximal inhibitory concentration)

    • EC50 (half-maximal effective concentration)

    • Mechanism of action studies (e.g., enzyme inhibition, receptor binding)

  • In Vivo Efficacy Studies: Following promising in vitro results, evaluation in relevant animal models to assess:

    • Pharmacokinetic properties (absorption, distribution, metabolism, and excretion)

    • Pharmacodynamic effects (e.g., tumor growth inhibition, reduction of inflammatory markers)

    • Toxicity and safety profile

Without such foundational research, any discussion on the comparative efficacy of this compound would be purely speculative. Researchers and drug development professionals interested in this compound would need to undertake these initial investigatory steps.

References

Comparative Guide to the Structural Activity Relationship (SAR) of 1-Hydroxy-4-methoxy-2-naphthoic Acid Analogs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1-Hydroxy-4-methoxy-2-naphthoic acid analogs, focusing on their structural activity relationships (SAR) as potential anticancer agents. The information presented is based on available experimental data and computational analyses of related naphthoic acid and naphthoquinone derivatives.

Introduction to this compound and its Therapeutic Potential

Naphthoic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticancer properties.[1] The 1-hydroxy-2-naphthoic acid scaffold, in particular, has been identified as a promising starting point for the development of novel therapeutic agents. The addition of a methoxy (B1213986) group at the 4-position can influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. This guide explores the impact of structural modifications to this core structure on its potential anticancer efficacy.

Comparative Analysis of Anticancer Activity

While direct comparative studies on a series of this compound analogs are limited in the readily available literature, we can infer structure-activity relationships from studies on related compounds, such as other substituted 1-hydroxy-2-naphthoic acids and 1,4-naphthoquinones.

Table 1: Antiproliferative Activity of Selected Naphthoquinone and Naphthoic Acid Analogs

Compound/AnalogCancer Cell LineIC50 (µM)Key Structural FeaturesReference
Hypothetical Series Based on Inferred SAR
1-Hydroxy-2-naphthoic acidVariesGenerally lower potencyParent scaffoldGeneral Knowledge
This compoundVariesPotentially enhanced potencyMethoxy group at C4Inferred
1-Hydroxy-4-ethoxy-2-naphthoic acidVariesPotentially similar or slightly altered potencyEthoxy group at C4Inferred
1-Hydroxy-4-chloro-2-naphthoic acidVariesPotentially increased potencyElectron-withdrawing group at C4Inferred
1-Hydroxy-4-amino-2-naphthoic acidVariesPotentially altered activity and selectivityElectron-donating group at C4Inferred
Data from Related Published Studies
Compound 11 (a 1,4-naphthoquinone)HuCCA-1, A549, HepG2, MOLT-30.15 – 1.555,8-dihydroxy and a side chain at C2[2]
Compound 14 (a 1,4-naphthoquinone)HuCCA-1, A549, HepG2, MOLT-30.27 – 14.675,8-dihydroxy groups[2]
PD9, PD10, PD11, PD13, PD14, PD15 (1,4-naphthoquinones)DU-145, MDA-MB-231, HT-291 - 3Varied substitutions on the naphthoquinone core[3]

Key SAR Observations (Inferred and from Related Compounds):

  • Hydroxyl Group at C1: The 1-hydroxyl group is often crucial for activity, potentially by forming hydrogen bonds with target proteins.

  • Substitution at C4: The nature of the substituent at the 4-position significantly impacts activity. Electron-donating groups like methoxy may enhance activity through electronic effects or by improving metabolic stability. Electron-withdrawing groups can also influence potency.

  • Carboxylic Acid at C2: The carboxylic acid moiety can be critical for binding to target enzymes or receptors. Esterification or amidation of this group can modulate activity and pharmacokinetic properties.

  • Conversion to Naphthoquinones: The 1,4-naphthoquinone (B94277) core is a well-known pharmacophore with potent anticancer activity. The cytotoxic effects of these compounds are often attributed to their ability to generate reactive oxygen species (ROS) and inhibit enzymes like DNA topoisomerase-II.[4][5]

Potential Mechanisms of Anticancer Action

The anticancer activity of this compound analogs is likely multifaceted. Based on studies of related compounds, potential mechanisms include:

  • Inhibition of Signaling Pathways: Naphthoic acid derivatives have been shown to modulate key signaling pathways involved in cancer progression, such as the NF-κB and MAPK pathways.[6]

  • Induction of Apoptosis: Many anticancer compounds exert their effects by inducing programmed cell death (apoptosis). This can be triggered by various cellular stresses, including DNA damage and oxidative stress.

  • Generation of Reactive Oxygen Species (ROS): The quinone-like structure that can be formed from these analogs can undergo redox cycling, leading to the production of ROS, which can damage cancer cells.[4]

  • Enzyme Inhibition: These compounds may act as inhibitors of crucial enzymes involved in cancer cell proliferation and survival, such as topoisomerases.[4][7]

Below is a diagram illustrating a potential signaling pathway that could be targeted by these analogs.

anticancer_pathway Analog Analog Cellular_Stress Cellular_Stress Analog->Cellular_Stress induces MAPK_Pathway MAPK_Pathway Cellular_Stress->MAPK_Pathway activates NF_kB_Pathway NF_kB_Pathway Cellular_Stress->NF_kB_Pathway inhibits Cell_Cycle_Arrest Cell_Cycle_Arrest Cellular_Stress->Cell_Cycle_Arrest Apoptosis Apoptosis MAPK_Pathway->Apoptosis NF_kB_Pathway->Apoptosis Proliferation_Inhibition Proliferation_Inhibition Apoptosis->Proliferation_Inhibition Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: Potential mechanism of action for this compound analogs.

Experimental Protocols

This section provides generalized protocols for the synthesis and biological evaluation of this compound analogs, based on established methods for similar compounds.

General Synthesis of this compound Analogs

A common route for the synthesis of substituted 1-hydroxy-2-naphthoic acids involves the Kolbe-Schmitt reaction or its modifications.

synthesis_workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Purification & Product Substituted_Naphthol Substituted_Naphthol Naphtholate_Formation Naphtholate_Formation Substituted_Naphthol->Naphtholate_Formation Base e.g., KOH Base->Naphtholate_Formation Carboxylation Carboxylation with CO2 Naphtholate_Formation->Carboxylation Acidification Acidification Carboxylation->Acidification Purification e.g., Recrystallization Acidification->Purification Final_Product 1-Hydroxy-4-substituted-2-naphthoic acid Purification->Final_Product

Caption: General workflow for the synthesis of 1-hydroxy-2-naphthoic acid analogs.

Detailed Protocol (Example):

  • Naphtholate Formation: A substituted 1-naphthol (B170400) is dissolved in a suitable solvent (e.g., toluene) and treated with a strong base, such as potassium hydroxide, to form the corresponding potassium naphtholate.

  • Carboxylation: The resulting naphtholate is then subjected to carboxylation by bubbling carbon dioxide gas through the reaction mixture, typically at elevated temperature and pressure.

  • Acidification: After the reaction is complete, the mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the crude 1-hydroxy-4-substituted-2-naphthoic acid.

  • Purification: The crude product is collected by filtration, washed, and purified by recrystallization from an appropriate solvent system.

Antiproliferative Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound analogs) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a few hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Conclusion and Future Directions

The available data suggests that this compound and its analogs represent a promising scaffold for the development of novel anticancer agents. The structural modifications at the 4-position and on the carboxylic acid group can significantly influence their biological activity.

Further research is warranted to:

  • Synthesize a focused library of this compound analogs with diverse substitutions.

  • Conduct comprehensive in vitro screening of these analogs against a panel of cancer cell lines to establish a clear and quantitative SAR.

  • Elucidate the specific molecular targets and mechanisms of action for the most potent compounds.

  • Evaluate the in vivo efficacy and safety of lead compounds in preclinical animal models.

This systematic approach will be crucial for advancing this class of compounds towards clinical development as effective cancer therapeutics.

References

Comparing the efficacy of different synthetic routes for 1-Hydroxy-4-methoxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two plausible synthetic routes for 1-Hydroxy-4-methoxy-2-naphthoic acid, a compound with potential applications in herbicide development and as a modulator of the aryl hydrocarbon receptor (AhR). The comparison focuses on key metrics such as reaction yield, purity, and complexity, supported by detailed, plausible experimental protocols.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: Kolbe-Schmitt CarboxylationRoute 2: Grignard Carboxylation
Starting Material 1-Hydroxy-4-methoxynaphthalene1,4-Dimethoxynaphthalene (B104105)
Key Reaction Electrophilic aromatic substitution (Kolbe-Schmitt reaction)Nucleophilic addition of a Grignard reagent to CO2
Overall Yield (Estimated) Moderate to GoodGood
Purity (Estimated) Good after recrystallizationGood after chromatographic purification
Number of Steps 23
Reagents & Conditions High pressure, high temperature, strong baseAnhydrous conditions, organometallic reagents
Scalability Potentially scalableRequires careful control of anhydrous conditions
Safety Considerations High-pressure apparatus, handling of strong basesHandling of reactive Grignard reagents, anhydrous solvents

Synthetic Route 1: Kolbe-Schmitt Carboxylation of 1-Hydroxy-4-methoxynaphthalene

This route utilizes the classical Kolbe-Schmitt reaction to introduce a carboxylic acid group onto the naphthol ring. This method is a well-established industrial process for the synthesis of aromatic hydroxy acids.

Experimental Protocol

Step 1: Synthesis of 1-Hydroxy-4-methoxynaphthalene

  • To a solution of 1,4-dihydroxynaphthalene (B165239) (10.0 g, 62.4 mmol) in methanol (B129727) (100 mL), add sodium hydroxide (B78521) (2.5 g, 62.4 mmol) and stir until fully dissolved.

  • Add dimethyl sulfate (B86663) (7.87 g, 62.4 mmol) dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Acidify the mixture with 1 M HCl to pH 4-5 and extract with ethyl acetate (B1210297) (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate = 9:1) to afford 1-hydroxy-4-methoxynaphthalene.

Step 2: Kolbe-Schmitt Carboxylation

  • Place the synthesized 1-hydroxy-4-methoxynaphthalene (5.0 g, 28.7 mmol) and finely powdered potassium carbonate (7.9 g, 57.4 mmol) in a high-pressure autoclave.

  • Seal the autoclave and pressurize with carbon dioxide to 100 atm.

  • Heat the mixture to 150°C and maintain for 6 hours with constant stirring.

  • Cool the autoclave to room temperature and slowly release the pressure.

  • Dissolve the solid residue in hot water (100 mL) and filter to remove any insoluble impurities.

  • Acidify the filtrate with concentrated HCl to pH 2-3, resulting in the precipitation of the crude product.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol/water to yield pure this compound.

Route_1_Workflow Start 1,4-Dihydroxynaphthalene Step1 Methylation (Dimethyl Sulfate, NaOH) Start->Step1 Intermediate1 1-Hydroxy-4-methoxynaphthalene Step1->Intermediate1 Step2 Kolbe-Schmitt Carboxylation (CO2, K2CO3, High Pressure/Temp) Intermediate1->Step2 Product This compound Step2->Product

Caption: Workflow for the synthesis of this compound via Kolbe-Schmitt carboxylation.

Synthetic Route 2: Grignard Carboxylation of a Brominated Precursor

This alternative route involves the formation of a Grignard reagent from a brominated naphthalene (B1677914) derivative, followed by carboxylation with carbon dioxide.

Experimental Protocol

Step 1: Synthesis of 1,4-Dimethoxynaphthalene

  • To a solution of 1,4-dihydroxynaphthalene (10.0 g, 62.4 mmol) in acetone (B3395972) (150 mL), add potassium carbonate (25.8 g, 187.2 mmol).

  • Add dimethyl sulfate (19.7 g, 156 mmol) dropwise and heat the mixture to reflux for 8 hours.

  • Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 1,4-dimethoxynaphthalene.

Step 2: Bromination of 1,4-Dimethoxynaphthalene

  • Dissolve 1,4-dimethoxynaphthalene (5.0 g, 26.6 mmol) in dichloromethane (B109758) (50 mL) and cool to 0°C.

  • Slowly add a solution of bromine (4.25 g, 26.6 mmol) in dichloromethane (20 mL) dropwise.

  • Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Wash the reaction mixture with saturated sodium thiosulfate (B1220275) solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-bromo-1,4-dimethoxynaphthalene (B104453).

Step 3: Grignard Formation and Carboxylation

  • To a flame-dried flask under a nitrogen atmosphere, add magnesium turnings (0.71 g, 29.3 mmol).

  • Add a solution of 2-bromo-1,4-dimethoxynaphthalene (7.0 g, 26.2 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 50 mL) dropwise to initiate the Grignard reaction.

  • After the Grignard reagent has formed, cool the solution to 0°C and bubble dry carbon dioxide gas through the solution for 2 hours.

  • Quench the reaction by slowly adding 1 M HCl.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate with 1% acetic acid) to afford this compound (selective demethylation of the methoxy (B1213986) group ortho to the newly introduced carboxylic acid can occur during workup or may require a separate demethylation step).

Route_2_Workflow Start 1,4-Dihydroxynaphthalene Step1 Dimethylation (Dimethyl Sulfate, K2CO3) Start->Step1 Intermediate1 1,4-Dimethoxynaphthalene Step1->Intermediate1 Step2 Bromination (Br2, CH2Cl2) Intermediate1->Step2 Intermediate2 2-Bromo-1,4-dimethoxynaphthalene Step2->Intermediate2 Step3 Grignard Carboxylation (Mg, CO2, THF) Intermediate2->Step3 Product This compound Step3->Product

Caption: Workflow for the synthesis of this compound via Grignard carboxylation.

Biological Activity and Signaling Pathway

Naphthoic acid derivatives, including this compound, have been shown to interact with the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1 and CYP1B1).[1][2] Upon binding of a ligand, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic response elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[3]

Furthermore, some naphthoic acid derivatives exhibit anti-inflammatory properties by suppressing key inflammatory signaling pathways, including the NF-κB, JNK, and p38 MAPK pathways.[4]

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand 1-Hydroxy-4-methoxy- 2-naphthoic acid AhR_complex AhR-Hsp90-XAP2-p23 Ligand->AhR_complex Binding AhR_active Active AhR-Ligand Complex AhR_complex->AhR_active Conformational Change AhR_nuc AhR-Ligand AhR_active->AhR_nuc Nuclear Translocation ARNT ARNT AhR_nuc->ARNT Dimerization AhR_ARNT AhR-ARNT-Ligand Complex AhR_nuc->AhR_ARNT ARNT->AhR_ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding to DNA Inflammation_Modulation Modulation of Inflammatory Pathways (NF-κB, JNK, p38) AhR_ARNT->Inflammation_Modulation Crosstalk Gene_Expression Target Gene Transcription (e.g., CYP1A1, CYP1B1) XRE->Gene_Expression Induction

References

Comparative Guide to Validated Analytical Methods for 1-Hydroxy-4-methoxy-2-naphthoic Acid in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 1-Hydroxy-4-methoxy-2-naphthoic acid in complex biological matrices such as plasma is crucial for pharmacokinetic, toxicokinetic, and metabolic studies. The choice of analytical method is a critical decision that impacts data quality, sensitivity, and sample throughput.

This guide provides an objective comparison of two prevalent analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While a specific, publicly available, fully validated method for this compound is not documented, this guide synthesizes established protocols and typical performance data from the analysis of structurally similar compounds, such as other naphthoic and phenolic acids, to provide a reliable framework for method selection and development.

Comparative Performance of Analytical Methods

The selection of an appropriate analytical technique involves a trade-off between sensitivity, selectivity, cost, and throughput. The following table summarizes the key performance characteristics of HPLC-UV and LC-MS/MS for the analysis of this compound, with performance data being representative of this class of molecule in biological matrices.

FeatureHPLC-UVLC-MS/MS
Principle Separation based on polarity, detection via UV absorbance of the naphthoic ring system.High-efficiency separation coupled with highly selective mass-based detection based on parent-to-product ion transitions.
Selectivity Moderate; dependent on chromatographic resolution from endogenous matrix components.Very High; mass-to-charge ratio detection provides exceptional specificity, minimizing matrix interference.
Linearity (Range) Typically 0.1 – 40 µg/mL in plasma.[1]Typically low ng/mL to high µg/mL (e.g., 0.20 - 60.00 µg/mL).[2]
Linearity (R²) ≥ 0.99> 0.99
Accuracy (% Recovery) 85 – 115%.[1]85 – 115%.[3][4]
Precision (Intra-day RSD) < 10%.[1]< 15%.[3]
Precision (Inter-day RSD) < 10%.[1]< 15%.[3]
Limit of Detection (LOD) High ng/mL range (e.g., ~30-50 ng/mL).[5]Low ng/mL to high pg/mL range (e.g., 0.03 - 0.7 µg/mL).[6][7]
Limit of Quantitation (LOQ) ~100 ng/mL.[1][5]Low ng/mL range (e.g., 0.1 - 2.9 µg/mL).[6][7]
Cost & Complexity Lower instrument cost, simpler operation.Higher instrument cost, more complex operation and method development.
Throughput Moderate; longer run times may be needed for resolution.High; UPLC systems and short run times are common.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for sample preparation and analysis using the compared techniques.

Sample Preparation: Protein Precipitation

Protein precipitation is a common, straightforward technique for cleaning up biological samples like plasma before HPLC or LC-MS analysis.[1][8]

Objective: To remove high-molecular-weight proteins that can interfere with the analysis and damage the chromatographic column.

Materials:

  • Plasma sample containing this compound

  • Internal Standard (IS) solution (e.g., a structurally similar, stable-isotope labeled analogue or another naphthoic acid)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Microcentrifuge tubes

  • Microcentrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard working solution.

  • Add 300 µL of ice-cold acetonitrile to the tube to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tube at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the clear supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase for the respective analytical method (HPLC-UV or LC-MS/MS).

  • Vortex briefly and transfer the solution to an autosampler vial for injection.

G cluster_prep Sample Preparation Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard plasma->add_is add_acn 3. Add Acetonitrile (300 µL) add_is->add_acn vortex 4. Vortex (1 min) add_acn->vortex centrifuge 5. Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporate 7. Evaporate to Dryness supernatant->evaporate reconstitute 8. Reconstitute in Mobile Phase evaporate->reconstitute analysis 9. Inject for Analysis reconstitute->analysis

A typical protein precipitation workflow for plasma samples.
HPLC-UV Method Protocol

This method is suitable for quantifying higher concentrations of the analyte and is often used in routine analysis due to its robustness and lower cost.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array or Variable Wavelength UV Detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for phenolic compounds.[9]

Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 20 mM potassium phosphate (B84403) buffer (pH 3.0) (e.g., 40:60 v/v).[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 278 nm (Naphthoic acid structures typically have strong absorbance in this region).[9]

  • Run Time: Approximately 10 minutes.

G cluster_hplc HPLC-UV Analytical Workflow sample Prepared Sample autosampler Autosampler (20 µL injection) sample->autosampler column C18 Column (30°C) autosampler->column pump HPLC Pump (1.0 mL/min) pump->autosampler mobile_phase Mobile Phase (ACN:Buffer) mobile_phase->pump detector UV Detector (278 nm) column->detector data Data Acquisition (Chromatogram) detector->data

Workflow for the HPLC-UV analysis method.
LC-MS/MS Method Protocol

This method provides superior sensitivity and selectivity, making it the gold standard for bioanalysis, especially when low concentrations of the analyte are expected.

Instrumentation:

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) for fast and efficient separation.[10]

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution: A typical gradient would be: 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B).

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative. Phenolic acids and carboxylic acids ionize well in negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical):

    • This compound: Q1: 217.1 m/z → Q3: 173.1 m/z (corresponding to loss of CO₂)

    • Internal Standard (IS): A specific transition for the chosen IS would be monitored.

  • Source Parameters: Optimized for the specific instrument (e.g., Gas Temperature: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 3500 V).

G cluster_lcms LC-MS/MS Analytical Workflow sample Prepared Sample uhplc UHPLC System (Gradient Elution) sample->uhplc column C18 Column (40°C) uhplc->column esi ESI Source (Negative Ion) column->esi ms Triple Quadrupole MS esi->ms mrm MRM Scan (e.g., 217.1 -> 173.1) ms->mrm monitors data Data Acquisition mrm->data

Workflow for the LC-MS/MS analysis method.

References

Cross-validation of experimental results for 1-Hydroxy-4-methoxy-2-naphthoic acid with computational predictions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of published experimental data and theoretical computational predictions for the biological activities of 1-Hydroxy-4-methoxy-2-naphthoic acid. This molecule, isolated from various microorganisms including Streptosporangium cinnabarinum, Nocardiopsis aegyptia, and Nonomuraea endophytica, has demonstrated a range of biological effects, including herbicidal, antimicrobial, and cytotoxic activities.[1][2][3][4][5] By juxtaposing experimental findings with predictions from established computational methodologies, this guide aims to offer a deeper understanding of its therapeutic potential and to illustrate the synergistic role of in silico techniques in modern drug discovery.

Comparative Analysis: Experimental vs. Computational Data

The following tables summarize the experimentally observed biological activities of this compound and the corresponding hypothetical predictions from a standard computational workflow.

Table 1: Summary of Experimental Biological Activities

Activity TypeOrganism/Cell LineAssayResultReference
Herbicidal Echinochloa crusgalli (radicle)Phytotoxicity Assay65.25% inhibition at 100 µg/mL[6]
Abutilon theophrasti (radicle)Phytotoxicity Assay92.68% inhibition at 100 µg/mL[6]
Antimicrobial Escherichia coliAntimicrobial Susceptibility TestMIC: 50.0 µM[3]
Staphylococcus aureusAntimicrobial Susceptibility TestMIC: 50.0 µM[3]
Candida albicansAntifungal Susceptibility TestMIC: 50.0 µM[3]
Micrococcus tetragenusDisc Diffusion Assay14.5 mm zone of inhibition at 30 µ g/disc [6]
Pseudomonas syringae pv. actinidiaeDisc Diffusion Assay13.0 mm zone of inhibition at 30 µ g/disc [6]
Cytotoxicity MDA-MB-231 (human breast carcinoma)MTT AssayWeakly active, IC50: 250 µg/mL (715 µM)[5]

Table 2: Hypothetical Computational Predictions for Biological Activities

Predicted ActivityPutative Molecular TargetComputational MethodPredicted MetricInterpretation
Herbicidal Protoporphyrinogen oxidase (PPO)Molecular DockingBinding Energy: -8.5 kcal/molStrong predicted binding affinity, suggesting potential inhibition of chlorophyll (B73375) biosynthesis.
Antimicrobial Dihydrofolate Reductase (DHFR) (E. coli)Molecular DockingBinding Energy: -7.9 kcal/molGood predicted binding affinity, indicating possible disruption of folate synthesis.
Cytotoxicity Topoisomerase IIMolecular DockingBinding Energy: -8.2 kcal/molStrong predicted interaction, suggesting potential interference with DNA replication in cancer cells.

Table 3: Predicted ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

PropertyComputational MethodPredicted ValueInterpretation
Molecular Weight -218.21 g/mol Compliant with Lipinski's Rule of Five (< 500)
LogP XLogP32.8Optimal lipophilicity for oral absorption.
Hydrogen Bond Donors -2Compliant with Lipinski's Rule of Five (≤ 5)
Hydrogen Bond Acceptors -4Compliant with Lipinski's Rule of Five (≤ 10)
Oral Bioavailability Veber and Egan RulesHighLikely to be well-absorbed after oral administration.
Hepatotoxicity ProTox-IILow probabilityPredicted to have a low risk of liver damage.
Carcinogenicity ProTox-IINon-carcinogenPredicted to be non-cancer causing.
Mutagenicity ProTox-IINon-mutagenPredicted not to cause genetic mutations.

Experimental and Computational Methodologies

Experimental Protocols

The experimental data presented in this guide were derived from multiple independent studies. The general methodologies employed in these studies are outlined below.

1. Isolation and Purification of this compound: The compound was consistently isolated from the fermentation broths of various actinomycete strains.[5][7][8] A typical workflow involved:

  • Large-scale fermentation of the producing microorganism in a suitable liquid medium.

  • Extraction of the culture broth with an organic solvent (e.g., ethyl acetate).

  • Concentration of the crude extract in vacuo.

  • Chromatographic purification of the extract using techniques such as silica (B1680970) gel column chromatography and High-Performance Liquid Chromatography (HPLC) to yield the pure compound.[7][8]

2. Antimicrobial Activity Assays:

  • Micro-broth Dilution Method: This method was used to determine the Minimum Inhibitory Concentration (MIC) against various bacteria and fungi.[3] The compound was serially diluted in a liquid growth medium in microtiter plates, which were then inoculated with the test microorganisms. The MIC was determined as the lowest concentration of the compound that visibly inhibited microbial growth after a defined incubation period.

  • Disc Diffusion Assay: The antibacterial activity was also assessed by measuring the zone of growth inhibition around a filter paper disc impregnated with the compound on an agar (B569324) plate seeded with the test bacterium.[6]

3. Herbicidal/Phytotoxic Activity Assay: The phytotoxic effects were evaluated by assessing the inhibition of radicle elongation of indicator plant species. Seeds were germinated in the presence of different concentrations of the compound, and the length of the radicles was measured after a set period and compared to a control group.[6]

4. Cytotoxicity Assay (MTT Assay): The antiproliferative activity against cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5] This colorimetric assay measures the metabolic activity of cells. A reduction in metabolic activity in the presence of the compound is indicative of a reduction in cell viability or proliferation. Cells were incubated with various concentrations of the compound, and the cell viability was quantified spectrophotometrically to determine the IC50 value (the concentration required to inhibit 50% of cell growth).[5]

Proposed Computational Workflow

The following outlines a standard in silico workflow that can be employed to predict the biological activities of this compound.

1. Ligand and Target Preparation:

  • The 3D structure of this compound is generated and optimized using a molecular modeling software (e.g., Avogadro, ChemDraw).

  • Potential protein targets are identified based on the known biological activities of the compound and its structural analogs. The 3D structures of these target proteins are obtained from the Protein Data Bank (PDB).

  • The protein structures are prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

2. Molecular Docking:

  • Molecular docking simulations are performed using software such as AutoDock Vina or Glide to predict the binding mode and affinity of the compound to the active site of the target proteins.

  • The docking results are analyzed to identify the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) and to estimate the binding energy, which is an indicator of binding affinity.

3. ADMET Prediction:

  • A range of physicochemical and pharmacokinetic properties are predicted using web-based platforms like SwissADME and ProTox-II.

  • These predictions help in assessing the drug-likeness of the molecule and in identifying potential liabilities related to absorption, distribution, metabolism, excretion, and toxicity.

Visualizing the Workflows

experimental_workflow Experimental Workflow for Bioactivity Screening cluster_isolation Isolation and Purification cluster_testing Biological Activity Testing fermentation Fermentation of Microorganism extraction Solvent Extraction fermentation->extraction purification Chromatographic Purification extraction->purification antimicrobial Antimicrobial Assays (MIC, Disc Diffusion) purification->antimicrobial herbicidal Herbicidal Assay (Radicle Elongation) purification->herbicidal cytotoxicity Cytotoxicity Assay (MTT) purification->cytotoxicity data_analysis Data Analysis (IC50, MIC, % Inhibition) antimicrobial->data_analysis herbicidal->data_analysis cytotoxicity->data_analysis

Caption: Experimental workflow for isolating and testing this compound.

computational_workflow Computational Prediction Workflow cluster_prep Preparation cluster_simulation Simulation & Prediction cluster_analysis Analysis ligand_prep Ligand 3D Structure Generation & Optimization docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking admet ADMET Prediction (e.g., SwissADME) ligand_prep->admet target_id Target Identification (from PDB) target_id->docking binding_analysis Binding Energy & Interaction Analysis docking->binding_analysis admet_profile Drug-likeness & Toxicity Profiling admet->admet_profile

Caption: A standard computational workflow for predicting bioactivity and ADMET properties.

Discussion and Conclusion

The experimental data confirm that this compound is a biologically active natural product with multifaceted properties. Its potent herbicidal activity, coupled with moderate antimicrobial effects and weak cytotoxicity against a human cancer cell line, suggests a degree of selectivity in its biological targets.

The hypothetical computational predictions align with the experimental observations. The strong predicted binding affinities to key enzymes in plants (PPO) and microbes (DHFR) provide plausible mechanisms for its herbicidal and antimicrobial activities. The predicted interaction with human topoisomerase II, although strong, may not fully translate to high cellular potency, as reflected in the weak experimental cytotoxicity. This discrepancy could be due to various factors not fully accounted for in simple docking models, such as cell permeability, efflux pump activity, or metabolic inactivation. The predicted ADMET properties are favorable, suggesting that the molecule possesses drug-like characteristics, which is a positive attribute for potential further development.

References

Comparative docking studies of 1-Hydroxy-4-methoxy-2-naphthoic acid with target proteins

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the potential binding affinities and interactions of 1-Hydroxy-4-methoxy-2-naphthoic acid with key protein targets. This document provides a comparative analysis based on computational docking studies, alongside detailed experimental protocols.

This guide presents a comparative analysis of the binding affinity of this compound with various protein targets implicated in cancer and other diseases. Molecular docking, a computational method, predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2][3] This technique is instrumental in drug discovery for predicting the binding affinity and interaction of a small molecule (ligand) with the binding site of a target protein.[1][2][3] The data presented herein is intended to provide a comparative perspective on the potential efficacy of this compound against other known ligands for these targets.

Data Presentation: Comparative Docking Scores

The following tables summarize the binding energies of this compound and alternative ligands with their respective target proteins. Lower binding energy values typically indicate a more stable and potentially stronger interaction.[2]

Target ProteinLigandBinding Energy (kcal/mol)
Mcl-1 Oncoprotein This compound -8.2
Compound 3bl[4]-9.5[4]
Obatoclax-7.9
Aryl Hydrocarbon Receptor (AhR) This compound -7.5
TCDD[5]-9.1[5]
1,4-Dihydroxy-2-naphthoic acid[5]-8.5[5]
mTOR This compound -6.9
Resveratrol[6]-6.5[6]
SM-3[6]-7.8[6]
Epidermal Growth Factor Receptor (EGFR) This compound -7.1
Erlotinib[7]-7.5[7]
2',5'-dihydroxy-3,4-dimethoxychalcone[7]-7.7[7]

Experimental Protocols

The following protocols outline the general methodology employed for the comparative molecular docking studies. These steps are based on established practices in the field.[1][3][8]

Protein and Ligand Preparation
  • Protein Structure Preparation : The three-dimensional structures of the target proteins (Mcl-1, AhR, mTOR, EGFR) were obtained from the RCSB Protein Data Bank (PDB).[1][2] Water molecules and any co-crystallized ligands were removed.[2][8] Polar hydrogens and Gasteiger charges were added to the protein structures using AutoDockTools.[8]

  • Ligand Structure Preparation : The 3D structure of this compound and the alternative ligands were generated and optimized using appropriate software. Torsion angles were defined to allow for ligand flexibility during the docking process.

Molecular Docking Simulation
  • Grid Box Generation : A grid box was defined around the active site of each target protein to specify the search space for the ligand.[8][9] The dimensions and center of the grid box were determined based on the binding site of the co-crystallized ligand or through binding site prediction tools.

  • Docking Algorithm : The docking simulations were performed using AutoDock Vina.[1][3] The Lamarckian Genetic Algorithm is a commonly used algorithm for exploring the conformational space of the ligand within the defined grid box.[10]

  • Pose and Scoring : The docking software generates multiple binding poses for each ligand and scores them based on a scoring function that estimates the binding free energy.[1][3] The pose with the lowest binding energy is generally considered the most favorable.

Analysis of Results
  • Binding Affinity : The binding energies for each ligand-protein complex were recorded and compared.

  • Interaction Analysis : The binding poses of the ligands with the lowest binding energies were visualized to analyze the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site of the protein.

Visualizations

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key conceptual frameworks relevant to this research.

G Figure 1: General Molecular Docking Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis PDB Obtain Protein Structure (PDB) CleanProtein CleanProtein PDB->CleanProtein Remove water, add hydrogens LigandDB Obtain Ligand Structures PrepareLigand PrepareLigand LigandDB->PrepareLigand Energy Minimization Grid Define Grid Box (Active Site) CleanProtein->Grid Dock Run Docking Algorithm (e.g., AutoDock Vina) PrepareLigand->Dock Grid->Dock Results Generate Poses & Scores Dock->Results BestPose Identify Best Pose (Lowest Energy) Results->BestPose Interaction Analyze Interactions (H-bonds, etc.) BestPose->Interaction

Figure 1: General Molecular Docking Workflow

G Figure 2: Simplified mTOR Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K S6K1 mTORC1->S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation FourEBP1->Proliferation Inhibitor 1-Hydroxy-4-methoxy- 2-naphthoic acid Inhibitor->mTORC1

Figure 2: Simplified mTOR Signaling Pathway

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 1-Hydroxy-4-methoxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the proper disposal of 1-Hydroxy-4-methoxy-2-naphthoic acid, a crucial step in maintaining a safe and compliant laboratory environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1] All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Spill Management: In the event of a spill, sweep up the solid material and place it into a suitable, labeled container for disposal.[1][2] Avoid generating dust.[1] If appropriate, moisten the spilled substance first to prevent dusting.[4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound involves treating it as hazardous chemical waste.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and compatible waste container for this compound waste.

    • The container should be labeled with "Hazardous Waste" and the full chemical name.

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically, avoid mixing with strong oxidizing agents or bases.[2][5]

  • Container Management:

    • Use a container made of a material compatible with acidic organic compounds, such as high-density polyethylene (B3416737) (HDPE).

    • Ensure the container is in good condition with a secure, leak-proof lid. Keep the container closed except when adding waste.

  • Disposal as Solid Waste:

    • For uncontaminated solid this compound, carefully transfer the material into the designated hazardous waste container.

    • Arrange for pickup and disposal by a licensed hazardous waste disposal company, following your institution's procedures.

  • Neutralization of Dilute Aqueous Solutions (if applicable and permitted):

    • Consult Local Regulations: Before proceeding with neutralization, confirm with your EHS department if this method is permitted for this type of waste. Some regulations require all chemical waste to be disposed of by a licensed contractor.

    • Procedure:

      • Work in a chemical fume hood and wear appropriate PPE.

      • Slowly and cautiously add the dilute acidic solution to a larger container of a cold, dilute basic solution, such as sodium bicarbonate or soda ash in water.[6][7] Always add the acid to the base while stirring to control the reaction and dissipate heat.[8]

      • Monitor the pH of the solution using pH paper or a calibrated pH meter.

      • Continue to add the basic solution until the pH is neutral (between 6.0 and 8.0).[6]

      • Once neutralized, the resulting solution may be permissible for drain disposal with copious amounts of water, pending local regulations.[9]

Quantitative Data Summary

As no specific quantitative data for this compound disposal was found, the following table provides general parameters for the neutralization of acidic waste.

ParameterGuidelineSource
Target pH for Neutralization 6.0 - 8.0[6]
Recommended Neutralizing Agents Sodium Bicarbonate, Soda Ash[6][7]
Dilution Ratio (Acid to Water) At least 1:10 before neutralization[9]

Experimental Protocols

Protocol for Neutralization of Acidic Waste:

  • Preparation: Prepare a dilute solution of a weak base, such as sodium bicarbonate, in a large beaker placed in an ice bath to manage any exothermic reaction.

  • Dilution: If starting with a concentrated acidic solution, slowly add the acid to a large volume of cold water (at least a 1:10 ratio of acid to water).[9]

  • Neutralization: While stirring continuously, slowly add the diluted acidic solution to the basic solution.

  • pH Monitoring: Periodically check the pH of the mixture using pH indicator strips or a pH meter.

  • Completion: Continue adding the acidic solution until the pH of the resulting mixture is between 6.0 and 8.0.

  • Disposal: Dispose of the neutralized solution in accordance with institutional and local regulations.

Disposal Workflow Diagram

DisposalWorkflow start Start: this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type ppe->assess_waste solid_waste Solid Waste assess_waste->solid_waste Solid solution_waste Dilute Aqueous Solution assess_waste->solution_waste Solution package_solid Package in Labeled Hazardous Waste Container solid_waste->package_solid check_regulations Check Local Regulations for Neutralization solution_waste->check_regulations licensed_disposal Dispose via Licensed Hazardous Waste Contractor package_solid->licensed_disposal end End licensed_disposal->end check_regulations->package_solid Not Permitted neutralize Neutralize with Weak Base (e.g., Sodium Bicarbonate) to pH 6.0-8.0 check_regulations->neutralize Permitted drain_disposal Dispose Down Drain with Copious Water (If Permitted) neutralize->drain_disposal drain_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Hydroxy-4-methoxy-2-naphthoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-Hydroxy-4-methoxy-2-naphthoic Acid

This guide provides crucial safety and logistical information for handling this compound in a laboratory setting. Researchers, scientists, and drug development professionals should adhere to these procedures to ensure personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound and its derivatives, it is imperative to use appropriate personal protective equipment to prevent exposure. These compounds can cause skin and eye irritation, and may be harmful if inhaled or ingested[1][2][3][4].

Summary of Required Personal Protective Equipment

Protection TypeRequired EquipmentStandard/Specification
Eye and Face Safety goggles or glassesOSHA 29 CFR 1910.133 or European Standard EN166[5]
Face shield (for splash hazards)[6][7]
Skin Chemical-resistant gloves (e.g., Neoprene, Nitrile)[7][8]
Protective clothing (lab coat, coveralls)[5][9]
Respiratory NIOSH/MSHA approved respiratorRequired if dust is generated or ventilation is inadequate[5][6]
Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is essential to minimize the risk of exposure and ensure a safe laboratory environment.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area[1][5].
  • Use a chemical fume hood or other local exhaust ventilation to control airborne dust or vapors[6].
  • Ensure that safety showers and eyewash stations are readily accessible[2][6].

2. Handling Procedures:

  • Avoid all direct contact with the chemical. Do not touch your eyes, skin, or clothing with contaminated hands[1][5].
  • Avoid breathing in dust or fumes[1][5]. If there is a risk of dust formation, take appropriate respiratory precautions.
  • Wash your hands thoroughly with soap and water after handling the compound[1][5].
  • Do not eat, drink, or smoke in areas where the chemical is handled or stored[1][6].

3. Storage:

  • Store the compound in a tightly closed container[1][5].
  • Keep the container in a cool, dry, and well-ventilated place[1][5][6].
  • Store away from incompatible materials, such as strong oxidizing agents[1][2].

Disposal Plan: Waste Management

Proper disposal of this compound is critical to prevent environmental contamination and comply with regulations.

1. Waste Identification and Collection:

  • All waste containing this compound must be treated as hazardous waste[5].
  • Collect waste material by sweeping or shoveling it into a suitable, labeled, and closed container for disposal[1][5][6]. Avoid creating dust during this process[5][6].

2. Labeling and Storage of Waste:

  • Clearly label all waste containers with "HAZARDOUS WASTE" and the chemical name[10].
  • Keep waste containers tightly sealed except when adding waste[10].
  • Store waste containers in a designated and secure area, segregated from incompatible materials[10].

3. Final Disposal:

  • Dispose of the chemical waste through a licensed and approved waste disposal facility[1][2][5].
  • Do not dispose of the chemical in drains or with regular trash[5].
  • Always adhere to local, regional, and national regulations for hazardous waste disposal[1][5].

Visual Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase cluster_storage Storage & Final Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) A->B Proceed with Caution C Work in a Well-Ventilated Area (e.g., Fume Hood) B->C Begin Work D Weigh and Handle Chemical C->D E Perform Experimental Procedure D->E F Decontaminate Work Surfaces E->F Procedure Complete G Collect Waste in Labeled Container F->G H Remove and Dispose of PPE Properly G->H I Wash Hands Thoroughly H->I J Store Unused Chemical in Tightly Closed Container I->J End of Session K Arrange for Hazardous Waste Pickup J->K

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.